Sodium squarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4Na2O4 |
|---|---|
Molecular Weight |
158.02 g/mol |
IUPAC Name |
disodium;3,4-dioxocyclobutene-1,2-diolate |
InChI |
InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |
InChI Key |
UNUVOQUVNRHMOA-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Squarate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium squarate, the disodium (B8443419) salt of squaric acid, is a versatile organic compound with significant applications in coordination chemistry, organic synthesis, and burgeoning interest in biological systems. Its unique electronic and structural properties, stemming from the resonant stability of the squarate dianion, make it a valuable building block and ligand. This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, synthesis, and key applications of this compound, tailored for a scientific audience. Detailed experimental protocols and visualizations of its synthesis and coordination behavior are included to facilitate practical application and further research.
Chemical Formula and Structure
This compound is an organic salt with the chemical formula C₄Na₂O₄ .[1][2] Its IUPAC name is disodium 3,4-dioxocyclobutene-1,2-diolate. The molecule consists of two sodium cations (Na⁺) and one squarate dianion ([C₄O₄]²⁻).[1]
The core of the structure is the squarate anion, a planar, four-membered carbon ring where each carbon atom is bonded to one oxygen atom. The dianionic nature arises from the deprotonation of the two hydroxyl groups of its parent compound, squaric acid (C₄H₂O₄).[1] This results in a highly symmetrical and resonance-stabilized structure where the negative charge is delocalized across the four oxygen atoms. This delocalization contributes to its stability and its ability to act as a versatile ligand in coordination chemistry.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄Na₂O₄ |
| Molecular Weight | 158.02 g/mol [1][2] |
| Appearance | White crystalline solid[1] |
| Melting Point | Decomposes at >300 °C[1] |
| Solubility | High solubility in water[1] |
| Crystal System | Monoclinic (trihydrate and anhydrous forms)[1] |
Table 2: Crystallographic Data for this compound
| Parameter | This compound Trihydrate (Na₂C₄O₄·3H₂O) | Anhydrous this compound (Na₂C₄O₄) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/m |
Note: Detailed unit cell parameters (a, b, c, α, β, γ) require access to specific crystallographic database entries which were not available in the search results.
Table 3: Spectroscopic Data for this compound
| Technique | Peak Position (cm⁻¹) / Chemical Shift (ppm) | Assignment |
| Infrared (IR) | ~1535 | C-O stretching mode |
| ~1620 | C-C/C-N stretching modes (in complexes) | |
| Raman | ~1769 | C=O stretching mode of uncoordinated carbonyl |
| ²³Na NMR | Not specified in search results | The chemical shift is sensitive to the coordination environment of the sodium ion. |
Experimental Protocols
Synthesis of Dithis compound
A common and straightforward method for the synthesis of this compound is the neutralization of squaric acid with a sodium base, such as sodium carbonate or sodium hydroxide.[1]
Materials:
-
3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
In a 1:1 molar stoichiometric ratio, dissolve the required amount of squaric acid in deionized water in a reaction vessel.
-
In a separate beaker, dissolve the corresponding molar amount of sodium carbonate in deionized water.
-
Slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously. Effervescence (release of CO₂) will be observed.
-
Once the addition is complete and the effervescence has ceased, continue stirring the solution for a period to ensure the reaction goes to completion.
-
Remove the deionized water from the resulting solution using a rotary evaporator.
-
Dry the obtained solid this compound under vacuum at 60°C for 12 hours.
Purification by Recrystallization
Crude this compound can be purified by recrystallization from water to achieve high purity.[1]
Materials:
-
Crude this compound
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water (80-100 °C) to create a saturated solution.[1]
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound crystals in a desiccator or under vacuum.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from squaric acid and sodium carbonate.
Coordination of Squarate Anion with Metal Ions
A key application of this compound is in coordination chemistry, where the squarate anion can act as a ligand, binding to metal ions in various coordination modes. The following diagram illustrates a simplified representation of the squarate anion acting as a bridging ligand between two metal centers.
Applications
This compound's unique properties lend it to a variety of applications in different scientific fields:
-
Coordination Chemistry: The squarate anion is an excellent ligand for a wide range of metal ions, forming coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, electronic, and structural properties.[1]
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, including squaraine dyes which have applications in photonics and as sensitizers in photodynamic therapy.
-
Biological Research: There is growing interest in the biological activities of squaric acid derivatives. This compound itself is being investigated for its potential as an enzyme inhibitor.[1]
Conclusion
This compound is a fundamental compound with a rich chemistry and a growing number of applications. Its well-defined structure, predictable reactivity, and ability to form stable complexes make it a valuable tool for researchers in chemistry, materials science, and drug development. This guide has provided a comprehensive overview of its core properties and methodologies, which should serve as a valuable resource for the scientific community. Further research into its biological interactions and the properties of its coordination complexes is likely to uncover even more exciting applications in the future.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of sodium squarate (Na₂C₄O₄). The information presented herein is intended to support research and development activities by providing key data points and experimental context for the use of this compound.
Chemical Identity and Structure
This compound is the disodium (B8443419) salt of squaric acid. The squarate dianion (C₄O₄²⁻) is a member of a unique class of cyclic oxocarbon anions. This dianion is characterized by its planar geometry and aromatic nature, resulting from the delocalization of π-electrons across the four-membered carbon ring. Each carbon atom is double-bonded to one oxygen atom and single-bonded to two other carbon atoms.
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | Na₂C₄O₄ |
| Molecular Weight | 158.02 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in water |
| Density | ~1.8 g/cm³ |
Chemical Properties
The chemical behavior of this compound is largely dictated by the squarate dianion. Its aromaticity and the presence of negatively charged oxygen atoms make it a versatile building block in coordination chemistry and crystal engineering.
| Property | Description |
| Acidity (pKa of Squaric Acid) | pKa₁ ≈ 1.5, pKa₂ ≈ 3.5 |
| Reactivity | The squarate dianion acts as a ligand, coordinating with metal ions through its oxygen atoms. It can also participate in hydrogen bonding. The planar and rigid structure of the squarate unit makes it a useful component in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. |
| Thermal Stability | This compound is thermally stable at room temperature but decomposes at temperatures above 300 °C. |
Experimental Protocols
A common method for the synthesis of this compound involves the neutralization of squaric acid with a sodium base.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolution: Dissolve one equivalent of squaric acid in deionized water.
-
Neutralization: Slowly add two equivalents of a sodium hydroxide solution to the squaric acid solution with constant stirring. The reaction is exothermic.
-
Precipitation: The this compound product will precipitate out of the solution upon cooling.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified this compound in a vacuum oven to remove residual solvent.
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
4.2.1 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded.
-
Expected Result: The spectrum will show strong absorption bands corresponding to the C-O and C-C stretching vibrations of the squarate ring.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the squarate dianion.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹³C NMR spectrum is then acquired.
-
Expected Result: Due to the high symmetry of the squarate dianion, the ¹³C NMR spectrum will exhibit a single resonance, confirming the equivalence of all four carbon atoms.
4.2.3 X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and confirm the phase purity of the solid-state material.
-
Methodology: A powdered sample of this compound is analyzed using a powder X-ray diffractometer.
-
Expected Result: The resulting diffraction pattern will be unique to the crystalline structure of this compound and can be compared to reference patterns for confirmation.
Caption: Analytical workflow for the characterization of this compound.
An In-depth Technical Guide to the Synthesis of Sodium Squarate from Squaric Acid and Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium squarate, a versatile building block in medicinal chemistry and materials science. The primary focus is on the direct neutralization reaction between squaric acid and sodium hydroxide (B78521). This document details the underlying chemistry, experimental procedures, and characterization of the final product.
Introduction
This compound (disodium 3,4-dioxocyclobutene-1,2-diolate), with the chemical formula C₄Na₂O₄, is the disodium (B8443419) salt of squaric acid.[1] The squarate dianion is a unique oxocarbon anion characterized by a symmetrical, resonance-stabilized square structure.[1] This structural feature makes this compound an interesting component in the synthesis of dyes, enzyme inhibitors, and coordination complexes.[1] The most direct and common method for its preparation is the neutralization of squaric acid with a sodium base, such as sodium hydroxide.[1]
Chemical Reaction and Stoichiometry
The synthesis of this compound from squaric acid and sodium hydroxide is a classic acid-base neutralization reaction. Squaric acid (C₄H₂O₄) is a diprotic acid, meaning it can donate two protons (H⁺). Sodium hydroxide (NaOH) is a strong base that provides hydroxide ions (OH⁻).
The overall balanced chemical equation for the complete neutralization is:
C₄H₂O₄ (aq) + 2 NaOH (aq) → C₄Na₂O₄ (aq) + 2 H₂O (l)
This equation shows that a 1:2 molar ratio of squaric acid to sodium hydroxide is required for the complete formation of dithis compound.[1] The reaction proceeds in two steps, with the first proton being neutralized rapidly, followed by the neutralization of the second, which may require gentle heating.[1]
Experimental Protocols
While specific experimental details can vary, the following protocol outlines a general procedure for the synthesis of this compound.
Materials and Equipment:
-
Squaric acid (C₄H₂O₄)
-
Sodium hydroxide (NaOH) pellets or a standardized solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Rotary evaporator (optional)
-
Vacuum oven
Generalized Experimental Procedure:
-
Dissolution of Squaric Acid: In a round-bottom flask, dissolve a known quantity of squaric acid in deionized water with stirring.
-
Preparation of Sodium Hydroxide Solution: Prepare a 2-molar equivalent solution of sodium hydroxide in deionized water.
-
Neutralization: Slowly add the sodium hydroxide solution to the squaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target pH should be neutral (around 7).
-
Heating and Reaction Completion: Gently heat the reaction mixture to between 50-80°C to ensure the completion of the second neutralization step. The reaction time can vary, but is typically continued for a period to ensure full conversion.
-
Isolation of this compound:
-
Evaporation: The water can be removed using a rotary evaporator to yield the crude this compound.
-
Crystallization: Alternatively, the solution can be concentrated and cooled to induce crystallization. The resulting crystals are then collected by filtration.
-
-
Drying: The isolated this compound is dried under vacuum at a moderate temperature (e.g., 60°C) for several hours to remove any residual water.[2] The product is typically a white crystalline solid and is soluble in water.[1]
Data Presentation
The following tables summarize the key quantitative data related to the reactants and the product.
| Reactant Properties | ||
| Compound | Squaric Acid | Sodium Hydroxide |
| Molar Mass ( g/mol ) | 114.06 | 39.997 |
| Appearance | White to off-white crystalline solid | White pellets or flakes |
| Solubility in Water | Soluble | Highly soluble |
| Product Properties | |
| Compound | This compound |
| Molar Mass ( g/mol ) | 158.02 |
| Appearance | White crystalline solid[1] |
| IUPAC Name | disodium;3,4-dioxocyclobutene-1,2-diolate |
| Chemical Formula | C₄Na₂O₄ |
| Reaction Conditions and Yield | |
| Stoichiometry (Squaric Acid:NaOH) | 1:2[1] |
| Solvent | Water |
| Reaction Temperature | 50 - 80 °C[1] |
| Theoretical Yield | Dependent on starting material quantities |
| Reported Experimental Yield | 85-95% (general) |
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
| Spectroscopic Data for this compound | |
| Technique | Key Observations |
| ¹³C NMR | A single resonance is expected due to the high symmetry of the squarate dianion. The chemical shift is reported to be around 203.05 ppm.[3][4] |
| FTIR | The spectrum will show characteristic peaks for the C=O and C=C stretching vibrations within the squarate ring. A strong band around 1535 cm⁻¹ is assigned to the C=O stretching mode.[5] |
| Raman Spectroscopy | The Raman spectrum of solid this compound shows characteristic bands. A strong band around 1769 cm⁻¹ is assigned to the C=O stretching mode of uncoordinated carbonyl groups.[5] |
Visualizations
The following diagrams illustrate the chemical reaction and a generalized experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
References
Unraveling the Crystalline Architecture of Sodium Squarate: A Technical Guide
For Immediate Release
A comprehensive guide offering an in-depth analysis of the crystal structure of sodium squarate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the crystallographic data for this compound trihydrate, outlines experimental protocols for its characterization, and presents a visual workflow for structural determination.
Due to the limited availability of public crystallographic data for anhydrous this compound, this guide focuses on the well-characterized this compound trihydrate (Na₂C₄O₄·3H₂O). The structural insights provided herein are crucial for understanding the physicochemical properties of this compound, which is of interest in coordination chemistry and materials science.
Crystallographic Data of this compound Trihydrate
The crystal structure of this compound trihydrate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the three-dimensional arrangement of atoms and molecules within the crystal lattice.
| Parameter | Value |
| Chemical Formula | Na₂C₄O₄·3H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 11.358(2) Å |
| b | 3.553(1) Å |
| c | 18.234(3) Å |
| α | 90° |
| β | 107.13(2)° |
| γ | 90° |
| Unit Cell Volume | 702.9(3) ų |
| Formula Units per Unit Cell (Z) | 4 |
| Calculated Density | 2.00 g/cm³ |
Structural Insights
The crystal structure of this compound trihydrate reveals a complex and interesting arrangement. The squarate anions form ribbons linked by hydrogen bonds, creating a layered structure.[1] These ribbons are stacked along the b-axis. Sodium cations are located between these layers, where they are octahedrally coordinated by oxygen atoms from both the squarate anions and the water molecules.[1] This coordination plays a critical role in stabilizing the overall crystal structure.
Experimental Protocols
The determination of the crystal structure of this compound trihydrate involves a series of well-defined experimental procedures.
Synthesis and Crystallization
Single crystals of this compound trihydrate suitable for X-ray diffraction can be prepared by the neutralization of squaric acid with sodium hydroxide (B78521) in an aqueous solution.[1][2] The chemical equation for this reaction is:
H₂C₄O₄ + 2NaOH → Na₂C₄O₄ + 2H₂O[1]
Slow evaporation of the resulting solution at room temperature typically yields crystals of the trihydrate.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
The following is a generalized protocol for the determination of the crystal structure using single-crystal X-ray diffraction:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined by a least-squares method to obtain the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
The logical flow of the experimental process for determining the crystal structure is visualized in the diagram below.
References
electronic properties and π-electron delocalization in the squarate anion
An In-Depth Technical Guide on the Electronic Properties and π-Electron Delocalization in the Squarate Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The squarate anion (C₄O₄²⁻), a member of the oxocarbon family, exhibits unique electronic properties and a high degree of π-electron delocalization, contributing to its notable stability and pseudo-aromatic character. This technical guide provides a comprehensive overview of the electronic structure of the squarate dianion, supported by quantitative data from experimental and theoretical investigations. Detailed methodologies for key experimental techniques are provided, and conceptual relationships are visualized through structured diagrams. This document is intended to serve as a detailed resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of squarate and its derivatives.
Introduction
The squarate dianion, C₄O₄²⁻, is the conjugate base of squaric acid. Its planar, symmetric structure and the delocalization of its π-electrons give rise to interesting chemical and physical properties.[1] The high acidity of squaric acid (pKa1 ≈ 0.54, pKa2 ≈ 3.58) is attributed to the resonance stabilization of the resulting squarate dianion.[2] This stability is a manifestation of its pseudo-aromaticity, a concept that will be explored in detail throughout this guide.[2][3] The unique electronic characteristics of the squarate moiety have led to its incorporation into various functional materials, including photosensitive dyes and pharmaceutical compounds.[4]
Electronic Structure and π-Electron Delocalization
The electronic structure of the squarate anion is characterized by a highly delocalized π-system. The four carbon atoms form a square, with each carbon atom bonded to an oxygen atom. In the dianion, the negative charges are delocalized over the four oxygen atoms, resulting in a highly symmetric D₄h point group.[5] This delocalization is a key factor in the anion's stability and pseudo-aromatic character.[6]
Theoretical studies, including molecular orbital calculations, have provided significant insights into the π-electron system of the squarate anion.[7] These studies confirm that the π-electrons are distributed evenly across the ring, leading to C-C and C-O bond lengths that are intermediate between single and double bonds. This bond equalization is a classic indicator of aromaticity.
Aromaticity
The aromaticity of the squarate dianion has been a subject of considerable interest. Several physicochemical methods have been employed to quantify this property, including the analysis of geometric parameters (bond lengths), energetic criteria (aromatic stabilization energies), and magnetic properties (Nucleus-Independent Chemical Shifts, NICS).[2][6] NICS calculations, a computational method to estimate aromaticity, predict that the squarate dianion is aromatic.[8] The high degree of electronic delocalization contributes significantly to this aromatic character.[1]
Quantitative Data
The following tables summarize key quantitative data from experimental and theoretical studies on the squarate anion, providing a basis for comparison and further research.
Structural Parameters
The planarity and high symmetry of the squarate anion have been confirmed by X-ray diffraction studies.[1] The bond lengths presented in Table 1 are indicative of the significant π-electron delocalization within the anion.
| Parameter | Experimental Value (Å) | Computational Model | Calculated Value (Å) |
| C-C Bond Length | ~1.46 - 1.48 | MP2/6-31+G(d) | 1.466 |
| C-O Bond Length | ~1.25 - 1.27 | MP2/6-31+G(d) | 1.265 |
Experimental data is derived from X-ray crystallography of various squarate salts. Computational data is from ab initio calculations.[1]
Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and symmetry of the squarate anion. The key vibrational modes are summarized in Table 2.
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Computational Model | Calculated (cm⁻¹) |
| C-O Stretch | ~1500 - 1590 | - | MP2/6-311+G(df) | ~1530 |
| C-C Stretch | - | ~1100 - 1300 | MP2/6-311+G(df) | ~1200 |
| Ring Breathing | - | ~700 - 800 | MP2/6-311+G(df) | ~750 |
Experimental frequencies can vary depending on the counter-ion and crystal packing. Computational frequencies are from MP2 level of theory.[6][9] The contribution of C=O vibrations to the absorption band in the 1500-1590 cm⁻¹ range is estimated to be about 80%, with the remaining 20% from C-C vibrations.[6]
Experimental and Computational Methodologies
Experimental Protocols
4.1.1. X-ray Crystallography
Single-crystal X-ray diffraction is a primary technique for determining the precise atomic and molecular structure of crystalline materials like squarate salts.[10]
-
Crystal Growth: High-quality single crystals of squarate salts are grown, typically from aqueous solutions by slow evaporation.[5]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The collected diffraction data is used to generate an electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[10]
4.1.2. Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy are used to probe the vibrational modes of the squarate anion.
-
Infrared (IR) Spectroscopy: A sample of the squarate salt is prepared, often as a KBr pellet, and placed in the path of an infrared beam. The absorption of IR radiation at specific frequencies corresponds to the vibrational transitions in the molecule.[11]
-
Raman Spectroscopy: A laser is used to irradiate the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light (Raman shifts) correspond to the vibrational modes of the molecule.[5][11]
Computational Methodologies
4.2.1. Density Functional Theory (DFT)
DFT is a widely used computational method to investigate the electronic structure and properties of molecules.
-
Functional and Basis Set: Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set can influence the accuracy of the results.[12][13]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.[14]
-
Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These can be compared with experimental IR and Raman spectra.[13]
4.2.2. Ab initio Methods
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameters.
-
Level of Theory: The MP2 level of theory is commonly used for calculating the structure and vibrational frequencies of the squarate anion.[1]
-
Basis Sets: A variety of basis sets, such as 6-31+G(d), are employed to describe the atomic orbitals.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the squarate anion.
Caption: Resonance structures illustrating π-electron delocalization in the squarate dianion.
Caption: A generalized workflow for the computational analysis of molecular orbitals.
Conclusion
The squarate anion possesses a unique electronic structure characterized by significant π-electron delocalization, which imparts pseudo-aromatic character and considerable stability. This technical guide has provided a detailed overview of its electronic properties, supported by quantitative data from a range of experimental and theoretical techniques. The methodologies outlined herein serve as a practical reference for researchers. A thorough understanding of the fundamental properties of the squarate anion is crucial for its continued exploration in the design of novel materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Squaric acid - Wikipedia [en.wikipedia.org]
- 5. The structure and spectra of squaric acid and its potassium salts - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. Role of the substituent effect over the squarate oxocarbonic ring: spectroscopy, crystal structure, and density functional theory calculations of 1,2-dianilinosquairane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Squarate Dianion (C₄O₄²⁻): A Comprehensive Technical Guide on its Resonance Stabilization and Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
The squarate dianion, C₄O₄²⁻, an oxocarbon anion derived from squaric acid, presents a fascinating case of resonance stabilization and pseudo-aromaticity. Its unique electronic structure and high degree of symmetry have made it a subject of significant interest in fields ranging from materials science to medicinal chemistry. This technical guide provides an in-depth analysis of the core principles governing the stability and properties of the squarate anion, supported by quantitative data, detailed experimental protocols, and visual representations of its electronic characteristics.
Resonance Stabilization and Aromaticity
The remarkable stability of the squarate dianion is primarily attributed to the extensive delocalization of its π-electrons across the planar, four-membered carbon ring. This delocalization is a direct consequence of resonance, where the negative charges are not localized on specific oxygen atoms but are evenly distributed among all four.[1][2] This charge distribution leads to a highly symmetrical D₄h point group structure in its free state, where all carbon-carbon and carbon-oxygen bonds are equivalent.[3][4]
The concept of aromaticity, typically associated with six-membered rings like benzene, has been extended to include inorganic and other non-benzenoid systems. The squarate dianion is considered a member of a series of aromatic oxocarbon anions (CₙOₙ²⁻).[4][5] Its aromatic character is supported by several experimental and theoretical observations, including its planar geometry, equalized bond lengths, and specific magnetic and energetic properties.[6] The high acidity of squaric acid (pKa₁ ≈ 0.54, pKa₂ ≈ 3.58) is a direct consequence of the significant resonance stabilization of its conjugate base, the squarate dianion.[6][7]
Visualizing Resonance in the Squarate Dianion
The resonance hybrid of the squarate dianion can be depicted as an average of its contributing resonance structures. The following diagram illustrates the delocalization of the negative charges and π-electrons.
Caption: Resonance structures and the hybrid representation of the squarate dianion.
Structural and Spectroscopic Data
Experimental techniques such as X-ray crystallography and vibrational spectroscopy have been instrumental in elucidating the structure of the squarate dianion.
Bond Lengths and Angles
X-ray diffraction studies of various squarate salts have confirmed the planar structure of the C₄O₄²⁻ anion. The bond lengths are intermediate between those of typical single and double bonds, providing strong evidence for electron delocalization.
| Parameter | Value (Å) | Experimental Method | Reference |
| C-C Bond Length | ~1.457 | X-ray Crystallography | [8] |
| C-O Bond Length | ~1.259 | X-ray Crystallography | [8] |
| C-C-C Bond Angle | ~90° | X-ray Crystallography | |
| C-C-O Bond Angle | ~135° | X-ray Crystallography |
Note: The exact bond lengths and angles can vary slightly depending on the counter-ion and the crystal packing forces in the solid state.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For the squarate dianion, these techniques provide further evidence for its high symmetry and delocalized electronic structure. The absence of distinct C=C and C=O stretching frequencies, and the appearance of characteristic bands for the delocalized system, are key spectroscopic signatures.[3][4]
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| C-C stretch (symmetric) | ~723 | Raman | [9] |
| C-C stretch (asymmetric) | ~1123 | Raman | [9] |
| C-O stretch | ~1530 | IR | [4] |
| Ring deformation | ~647 | Raman | [9] |
Note: The observed frequencies can be influenced by the solid-state environment and the nature of the cation.
Molecular Orbital Theory Perspective
A deeper understanding of the electronic structure of the squarate dianion can be gained from molecular orbital (MO) theory. The π molecular orbitals are formed from the linear combination of the p-orbitals of the four carbon and four oxygen atoms. The delocalization of electrons within these π-orbitals is responsible for the molecule's stability and aromaticity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and spectroscopic properties.
Visualizing the π Molecular Orbital Formation
The following workflow illustrates the conceptual formation of the π molecular orbitals in the squarate dianion.
Caption: Conceptual workflow of π molecular orbital formation in the squarate dianion.
Experimental Protocols
The characterization of the squarate dianion relies on several key experimental techniques. Below are generalized protocols based on common practices in the field.
Synthesis of Squarate Salts
The synthesis of squarate salts typically involves the deprotonation of squaric acid using a suitable base.
Workflow for the Synthesis of a Generic Metal Squarate Salt:
Caption: Generalized workflow for the synthesis of metal squarate salts.
Detailed Steps:
-
Dissolution: Squaric acid is dissolved in a suitable solvent, often water or an alcohol.
-
Deprotonation: A stoichiometric amount of a base (e.g., two equivalents of a monobasic hydroxide or one equivalent of a dibasic carbonate) is added to the solution.
-
Precipitation: The resulting metal squarate salt, which is often insoluble, precipitates from the solution.
-
Isolation: The precipitate is isolated by filtration.
-
Purification: The collected solid is washed with the solvent to remove any unreacted starting materials or byproducts.
-
Drying: The purified product is dried, typically under vacuum.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.[10]
Protocol Outline:
-
Crystal Growth: High-quality single crystals of a squarate salt are grown, for example, by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.[10]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial electron density map is generated, often using direct methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
Vibrational Spectroscopy (IR and Raman)
These techniques measure the vibrational energies of a molecule, which are characteristic of its bonding and structure.
Protocol Outline for Solid-State Analysis:
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid squarate salt is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline powder is placed in a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.
-
Conclusion and Applications
The profound resonance stabilization of the squarate dianion imparts it with a unique combination of properties, including high symmetry, planarity, and pseudo-aromaticity. These characteristics make it a versatile building block in various chemical applications. In drug development, the squarate core is explored as a scaffold for designing enzyme inhibitors and other bioactive molecules due to its rigid structure and ability to participate in hydrogen bonding. In materials science, it is utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and magnetic properties. A thorough understanding of its fundamental electronic structure and stabilization is paramount for the rational design of novel functional materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Coordination Chemistry of Sodium Squarate with Metal Ions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The squarate dianion (C₄O₄²⁻), derived from squaric acid, has emerged as a remarkably versatile building block in coordination chemistry and materials science.[1][2] Its rigid, planar geometry and polyfunctional oxygen donors allow it to coordinate with a vast array of metal ions, leading to the formation of diverse and structurally intriguing coordination polymers, including metal-organic frameworks (MOFs).[3][4] This technical guide provides an in-depth exploration of the coordination chemistry of the squarate ligand, primarily introduced from sodium squarate, with various metal ions, including transition metals and lanthanides. It details common synthetic methodologies, presents structural data in a comparative format, and outlines the key characterization techniques. Furthermore, this guide discusses the resultant properties, such as magnetism and porosity, and explores the potential applications of these complexes, particularly in materials science and medicinal chemistry.
The Squarate Ligand: A Versatile Tectonic Unit
This compound (Na₂C₄O₄) is the disodium (B8443419) salt of squaric acid, a cyclic oxocarbon acid.[5][6] The squarate dianion is a planar, aromatic ring system characterized by significant resonance stabilization, which delocalizes the negative charges across the four oxygen atoms.[5] This electronic structure, combined with its rigid square geometry, makes it an excellent ligand for constructing stable, extended networks.[7]
The squarate ligand exhibits remarkable coordination versatility, acting as a bridging ligand with various coordination modes.[1] The most common modes are the μ-1,2 and μ-1,3 bridging modes, but higher denticity, including tetradentate and bis-chelating modes, are also known.[8] This flexibility allows for the rational design and synthesis of 1D, 2D, and 3D coordination polymers with tunable properties.[1][3]
Caption: Common μ-1,2 and μ-1,3 bridging modes of the squarate ligand.
Synthesis of Metal-Squarate Complexes
The synthesis of metal-squarate coordination polymers typically follows one of two primary routes: direct neutralization or hydrothermal/solvothermal methods.
-
Neutralization Reaction: This is the most straightforward method, involving the acid-base reaction between squaric acid and a metal hydroxide (B78521) or carbonate.[5] For this compound, squaric acid is neutralized with sodium hydroxide, often in a 1:2 molar ratio, to ensure the formation of the disodium salt.[5]
-
Hydrothermal and Solvothermal Synthesis: These are the most common methods for producing high-quality crystalline coordination polymers.[1] The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures.[5][7] This approach facilitates the formation of thermodynamically stable, well-ordered crystalline products. The choice of solvent (water for hydrothermal, organic solvents for solvothermal) can influence the final structure.
Caption: General experimental workflow for metal-squarate complex synthesis.
Coordination with Transition Metal Ions
First-row transition metals (e.g., Fe, Co, Ni, Zn, Cu) readily form coordination polymers with the squarate ligand.[9] A common structural motif is the catena-[tetra-aqua-(μ₂-squarato)metal(II)] complex, where metal ions are bridged by squarate anions in a trans position to form 1D polymeric chains.[9][10] The metal centers are typically octahedrally coordinated, with four positions occupied by water molecules.
Structural Data for Transition Metal Squarates
The structural parameters of these complexes are highly dependent on the specific metal ion, reflecting changes in ionic radius and d-electron configuration.
| Compound Formula | Metal Ion | M-N (Å) | M-O (water) (Å) | M-O (squarate) (Å) | Coordination Number | Ref. |
| [Fe(C₄O₄)(H₂O)₄] | Fe(II) | - | - | - | 6 | [9] |
| [Co(C₄O₄)(H₂O)₄] | Co(II) | - | - | - | 6 | [9] |
| [Ni(C₄O₄)(H₂O)₄] | Ni(II) | - | - | - | 6 | [9] |
| [Zn(C₄O₄)(H₂O)₄] | Zn(II) | - | - | - | 6 | [9][11] |
| [Fe(C₄O₄)(pyrazine)(H₂O)₄] | Fe(II) | 2.240 | 2.100, 2.106 | - (uncoordinated) | 6 | [12] |
| [Co(C₄O₄)(pyrazine)(H₂O)₄] | Co(II) | 2.181 | 2.083, 2.089 | - (uncoordinated) | 6 | [12] |
| [Ni(C₄O₄)(pyrazine)(H₂O)₄] | Ni(II) | 2.126 | 2.052, 2.064 | - (uncoordinated) | 6 | [12] |
| [Cu(C₄O₄)(pyrazine)(H₂O)₄] | Cu(II) | 2.057 | 1.996, 2.320 | - (uncoordinated) | 6 | [12] |
Note: In the pyrazine-containing complexes, the squarate dianion is not directly coordinated to the metal but acts as a counter-ion, with the polymeric chains formed via pyrazine (B50134) bridges.[12]
Coordination with Lanthanide Ions
The coordination chemistry of squarate with lanthanide (Ln) ions is of great interest due to the unique optical and magnetic properties of these elements.[13] Lanthanide ions are hard acids and have a strong affinity for oxygen donors. They typically exhibit higher and more flexible coordination numbers (usually 8 or 9) compared to transition metals.[1][13][14] This leads to the formation of complex 2D and 3D frameworks.
For instance, complexes with the general formula Tl[Ln(C₄O₄)(H₂O)₅]·C₄O₄ (for Ln = La-Nd) form 2D structures where the lanthanide center has a coordination number of 9.[2][13] In contrast, complexes like Tl₃[Ln₃(C₄O₄)₆(H₂O)₆]·8H₂O (for Ln = Sm-Lu, Y) also form 2D structures but with an 8-coordinate lanthanide center.[2][13]
Structural Data for Lanthanide-Squarate Complexes
| Compound Formula | Metal Ion(s) | Coordination Number (Ln) | Structure Dimensionality | Key Features | Ref. |
| Tl[Ln(C₄O₄)(H₂O)₅]·C₄O₄ (Ln=La-Nd) | La³⁺-Nd³⁺ | 9 | 2D | Monocapped square antiprismatic geometry | [13] |
| Tl₃[Ln₃(C₄O₄)₆(H₂O)₆]·8H₂O (Ln=Sm-Lu, Y) | Sm³⁺-Lu³⁺, Y³⁺ | 8 | 2D | Square antiprismatic geometry | [13] |
| [Ho₂(C₄O₄)₂(C₂O₄)(H₂O)₈]·4H₂O | Ho³⁺ | 8 | 1D (ladder-like) | Squarate and oxalate (B1200264) bridging ligands | [1] |
| [Ho(C₄O₄)₁.₅(H₂O)₃] | Ho³⁺ | 8 | 2D (bi-layered) | Two different squarate coordination modes present | [1] |
Properties and Applications
The combination of metal ions and the squarate ligand gives rise to materials with a wide range of functional properties.
Magnetic Properties
Metal-squarate frameworks, particularly those with transition metals or lanthanides, are studied for their magnetic properties.[8] The squarate bridge can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between metal centers.[8] The strength and nature of this coupling are highly sensitive to the coordination mode (μ-1,2 vs. μ-1,3) and the orbital overlap between the metal and the ligand.[8]
Metal-Organic Frameworks (MOFs) and Porosity
The rigid and well-defined nature of the squarate ligand makes it an ideal component for constructing robust MOFs.[3][4] These materials can exhibit permanent porosity, making them candidates for applications in gas storage, separation, and catalysis.[3] For example, a Ni₄O₄-cubane-squarate coordination framework has been designed for molecular recognition and industrial separation of hydrocarbons.[7]
Applications in Drug Development
The field of medicinal inorganic chemistry is exploring metal complexes for therapeutic and diagnostic purposes.[15][16] Squarate-based complexes are of interest due to the ligand's ability to form stable structures with biocompatible metals like Zn²⁺, Fe³⁺, and Ca²⁺.[3] Potential applications include:
-
Enzyme Inhibition: Squaric acid derivatives have been investigated as inhibitors for metalloproteases.[17]
-
Anticancer Activity: Some squaramide-based metal complexes and squarate MOFs have shown cytotoxic activity against cancer cell lines.[3][17]
-
Drug Delivery: The porous nature of squarate-based MOFs could be exploited for the controlled uptake and release of therapeutic agents.[3]
Caption: Logical pathway from structure to applications in metal-squarate complexes.
Experimental Protocols
Protocol: Hydrothermal Synthesis of a Transition Metal-Squarate Complex
This protocol is a generalized procedure based on methodologies reported for synthesizing crystalline metal-squarate frameworks.[5][7][12]
-
Reactant Preparation:
-
In a 25 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of NiCl₂·6H₂O) in a suitable solvent (e.g., 15 mL of N,N'-dimethylacetamide, DMA).[7]
-
Add squaric acid (e.g., 0.4 mmol) to the solution.[7]
-
Optionally, add a small amount of an acid (e.g., 0.5 mL of 3M HCl) to control pH and facilitate crystal growth.[7]
-
-
Reaction Setup:
-
Stir the mixture at room temperature until the solids are fully dispersed.
-
Transfer the vial into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Heating and Crystallization:
-
Product Isolation and Purification:
-
Allow the autoclave to cool slowly to room temperature.
-
Open the autoclave and filter the resulting crystalline product.
-
Wash the crystals sequentially with the mother liquor and a volatile solvent like acetone (B3395972) or ethanol (B145695) to remove any unreacted starting materials.
-
Air-dry the final product.
-
Protocol: Synthesis of this compound via Neutralization
This protocol is based on the standard acid-base reaction for salt formation.[5]
-
Reactant Preparation:
-
In a beaker, dissolve squaric acid (C₄H₂O₄) in distilled water.
-
Prepare a 1 M solution of sodium hydroxide (NaOH).
-
-
Neutralization:
-
While stirring the squaric acid solution continuously, slowly add the NaOH solution dropwise. A 1:2 molar ratio of squaric acid to NaOH should be targeted for complete conversion to the disodium salt.[5]
-
Monitor the pH of the reaction mixture. The endpoint is typically reached when the pH stabilizes in the range of 8-9.[5]
-
Maintain the temperature below levels that could cause thermal decomposition of the squarate anion.[5]
-
-
Isolation:
-
The resulting this compound can be isolated by evaporating the solvent, often under reduced pressure.
-
The solid product can be further purified by recrystallization from an aqueous solution.[5]
-
Conclusion
The coordination chemistry of the squarate ligand is a rich and dynamic field, offering pathways to a vast range of materials with precisely controlled structures and functionalities. By leveraging this compound or squaric acid as precursors, researchers can access coordination polymers with diverse metal ions, from transition metals to lanthanides. The predictable geometry and versatile bridging capabilities of the squarate anion make it a powerful tool for crystal engineering. The resulting frameworks show significant promise in advanced applications, including the development of new magnetic materials, porous solids for separations, and novel metallodrugs for therapeutic intervention. Future research will likely focus on synthesizing more complex heterometallic systems and further exploring the biomedical potential of these unique coordination compounds.
References
- 1. Synthesis, Structural Characterization and Ligand-Enhanced Photo-Induced Color-Changing Behavior of Two Hydrogen-Bonded Ho(III)-Squarate Supramolecular Compounds | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks [mdpi.com]
- 4. On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks [ouci.dntb.gov.ua]
- 5. Buy this compound [smolecule.com]
- 6. This compound | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Ni4O4-cubane-squarate coordination framework for molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. preprints.org [preprints.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
A Technical Guide to Hydrothermal Synthesis of Sodium Squarate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hydrothermal synthesis methods for producing various hydrated forms of sodium squarate. This compound, the disodium (B8443419) salt of squaric acid, and its hydrated crystals are of significant interest in coordination chemistry, materials science, and pharmaceutical development due to the unique electronic and bonding properties of the squarate dianion.[1][2] Hydrothermal synthesis offers a robust methodology for obtaining well-defined crystalline structures of this compound hydrates by employing elevated temperatures and pressures.[1][3]
Introduction to Hydrothermal Synthesis
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[3] This technique is particularly advantageous for the synthesis of materials that are insoluble or have low solubility at ambient temperatures. The core principle of hydrothermal synthesis involves the dissolution of precursors in a solvent (typically water) within a sealed vessel, known as an autoclave. By heating the autoclave above the boiling point of the solvent, the internal pressure increases, leading to enhanced solubility of the reactants and facilitating the crystallization of the desired product upon cooling or at a cooler region of the autoclave.[3]
Key parameters influencing the outcome of hydrothermal synthesis include:
-
Temperature: Affects reaction kinetics and the thermodynamic stability of the resulting phases.
-
Pressure: Influences the solubility of precursors and the stability of different crystal structures.
-
Reaction Time: Determines the extent of crystal growth and phase purity.
-
Precursor Concentration: Impacts the rate of nucleation and crystal growth.
-
pH of the Solution: Can direct the formation of specific crystalline phases.
Hydrothermal Synthesis of this compound Hydrates: Experimental Protocols and Data
While various hydrated forms of this compound can be synthesized, detailed hydrothermal protocols and corresponding crystallographic data are most readily available for the trihydrate. This section provides a comprehensive overview of the synthesis and characterization of this specific hydrate.
This compound Trihydrate (Na₂C₄O₄·3H₂O)
The synthesis of this compound trihydrate via hydrothermal methods allows for the formation of well-ordered single crystals suitable for detailed structural analysis.
A typical hydrothermal synthesis for this compound trihydrate involves the following steps:
-
Precursor Preparation: An aqueous solution of this compound is prepared by neutralizing squaric acid with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.
-
Autoclave Setup: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The fill volume of the autoclave is a critical parameter to control the final pressure.
-
Reaction Conditions: The autoclave is heated to a specific temperature and maintained for a set duration to allow for the dissolution of the this compound and subsequent recrystallization into the hydrated form.
-
Cooling and Crystal Recovery: The autoclave is slowly cooled to room temperature to promote the growth of single crystals. The resulting crystals are then harvested, washed with deionized water, and dried.
The logical workflow for this synthesis process is illustrated in the diagram below.
References
The Emerging Role of Sodium Squarate in Biological Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium squarate, the disodium (B8443419) salt of squaric acid, and its derivatives are emerging as a versatile class of compounds with significant potential across various domains of biological research and drug development.[1] The unique electronic and structural properties of the squarate core, a planar four-membered ring, render it a valuable scaffold for a multitude of applications. This technical guide provides an in-depth exploration of the current and potential applications of this compound and its derivatives, with a focus on bioconjugation, its role as a bioactive molecule, and its use as a bioisostere in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Chemistry and Properties of Squarates
Squaric acid is a unique oxocarbon acid characterized by a planar, cyclic structure with four carbon atoms.[2] Its disodium salt, this compound, is a water-soluble compound that serves as a versatile precursor for a wide range of derivatives.[2] The squarate dianion is a notable ligand in coordination chemistry due to its four potential coordination sites.[2] The reactivity of squarate esters with nucleophiles, particularly amines, forms the basis of many of their biological applications. This reactivity can be tuned by modifying the substituents on the squarate ring, allowing for a "Goldilocks" zone of reactivity that is not so rapid as to be non-selective, nor so slow as to be ineffective.
Applications in Bioconjugation
Squarate derivatives have proven to be highly effective linkers for bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins and carbohydrates. Their preferential reactivity with amines over other nucleophiles like alcohols and thiols makes them ideal for selectively modifying lysine (B10760008) residues on proteins.
Glycoconjugate Synthesis
One of the most well-established applications of squarate chemistry is in the synthesis of glycoconjugates, which are important tools in immunology and vaccine development. The process typically involves a two-step reaction where a carbohydrate equipped with an amine-containing linker is first reacted with a dialkyl squarate to form a squarate monoester. This intermediate is then reacted with a protein carrier to form the final glycoconjugate.[3] The efficiency of this conjugation can be influenced by factors such as hapten concentration and pH.[3]
Antibody-Drug Conjugates (ADCs)
The precise control over reactivity offered by squarate linkers makes them attractive for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Squarate-based linkers can be engineered to provide stable conjugation in circulation while allowing for efficient release of the payload within the target cell.
Experimental Protocol: Protein Conjugation using Diethyl Squarate
This protocol outlines a general procedure for the conjugation of an amine-containing molecule (hapten) to a protein carrier, such as bovine serum albumin (BSA), using diethyl squarate.
Materials:
-
Amine-functionalized hapten
-
Diethyl squarate
-
Protein carrier (e.g., BSA)
-
Borate (B1201080) buffer (0.5 M, pH 9.0)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Activation of the Hapten:
-
Dissolve the amine-functionalized hapten in the borate buffer to a final concentration of 40 mM.
-
Add a 1.5 to 2-fold molar excess of diethyl squarate to the hapten solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the squarate monoester intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
-
Conjugation to the Protein:
-
Dissolve the protein carrier (e.g., BSA) in the borate buffer to a concentration of 10 mg/mL.
-
Add the activated hapten solution to the protein solution. The molar ratio of hapten to protein can be varied to achieve the desired degree of labeling (a common starting point is a 20:1 molar ratio).
-
Stir the reaction mixture gently at room temperature for 12-24 hours. It is crucial to maintain the pH of the reaction at 9.0. Monitor the pH periodically and adjust with small additions of 1 M NaOH if necessary.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS at 4°C for 48 hours, with at least three buffer changes, to remove unreacted hapten and byproducts.
-
After dialysis, the purified glycoconjugate can be recovered and stored at -20°C.
-
-
Characterization:
-
The degree of conjugation (hapten-to-protein ratio) can be determined using techniques such as MALDI-TOF mass spectrometry or by quantifying the amount of unreacted hapten in the reaction mixture using HPLC.[3]
-
Squarate Derivatives as Bioactive Molecules
The rigid, planar structure of the squarate core makes it an attractive scaffold for the design of bioactive molecules. By functionalizing the squarate ring with different substituents, a diverse range of compounds with various biological activities can be synthesized.
Anticancer Agents
Numerous studies have explored the potential of squaric acid derivatives as anticancer agents.[2] Diaryl squarates, in particular, have shown significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action for some of these compounds involves the inhibition of key cellular processes, leading to apoptosis.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Squarate-based compounds have emerged as promising kinase inhibitors. For instance, squarate chemistry has been successfully employed to develop cell-active, irreversible covalent inhibitors targeting a surface-exposed, non-catalytic lysine on Aurora A kinase, a key regulator of mitosis.[4]
Quantitative Data on the Biological Activity of Squarate Derivatives
| Compound Class | Target Cell Line | IC50 Value | Reference |
| Diaryl Squarates | Human Leukemia Cells | Varies (some in nanomolar range) | [2] |
| Squaramide-based Aurora A Kinase Inhibitor (AL8) | Various Cancer Cell Lines | Potent (specific values not provided in abstract) | [4] |
| Squaramide-tethered Sulfonamides (m-substituted derivative 11) | Carbonic Anhydrase IX | 29.4 nM | [1] |
| Squaramide-tethered Sulfonamides (m-substituted derivative 11) | Carbonic Anhydrase XII | 9.15 nM | [1] |
| Squaramide-tethered Coumarins (16c) | Carbonic Anhydrase IX | 19.2 nM | [1] |
| Squaramide-tethered Coumarins (16c) | Carbonic Anhydrase XII | 7.23 nM | [1] |
Squaramides as Bioisosteres
In medicinal chemistry, a bioisostere is a chemical substituent or group that has similar physical or chemical properties to another, which produces broadly similar biological properties. Squaramides, derived from the reaction of squarates with amines, have gained significant attention as bioisosteres for common functional groups such as ureas, thioureas, guanidines, and cyanoguanidines.[5][6][7] This is due to their similar hydrogen bonding capabilities and their ability to confer defined conformations in drug ligands.[5][6][7] The use of squaramides as bioisosteric replacements can lead to improved pharmacokinetic properties and enhanced biological activity of drug candidates.[5][6][7]
Visualizing Key Processes
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for the synthesis of glycoconjugates using squarate chemistry.
Caption: Inhibition of the Aurora A kinase signaling pathway by a squarate-based covalent inhibitor.
Conclusion and Future Perspectives
This compound and its derivatives represent a rapidly evolving and highly promising area of chemical biology and drug discovery. Their utility as versatile linkers in bioconjugation, their potential as scaffolds for novel therapeutics, and their application as bioisosteres underscore their broad applicability. Future research will likely focus on the development of more sophisticated squarate-based linkers for ADCs with enhanced stability and controlled release properties, the exploration of novel squaramide-based drugs targeting a wider range of diseases, and the continued application of squaramides as bioisosteres to optimize the properties of existing drug candidates. The continued investigation of this unique chemical entity holds great promise for advancing biological research and the development of next-generation therapeutics.
References
- 1. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Active, Irreversible Covalent Inhibitors Targeting a Surface-Exposed Non-Catalytic Lysine on Aurora a Kinase by Using Squarate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Face-to-Face π-Stacking in Sodium Squarate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the face-to-face π-stacking interactions within sodium squarate salts, compounds of significant interest in materials science and pharmaceutical development due to their unique electronic and structural properties. This document synthesizes key experimental findings, presents detailed methodologies for the characterization of these non-covalent interactions, and offers visual representations of the underlying molecular arrangements and experimental workflows.
Introduction: The Significance of π-Stacking in this compound
The squarate anion (C₄O₄²⁻) is a planar, aromatic dianion that exhibits a pronounced tendency to form face-to-face π-stacking arrangements in the solid state. In this compound (Na₂C₄O₄), these interactions are particularly well-defined, making it an excellent model system for studying the fundamental nature of π-stacking. Understanding and controlling these interactions is crucial for the rational design of crystalline materials with tailored optical, electronic, and pharmaceutical properties. This guide focuses on the experimental elucidation of these interactions, primarily through high-pressure techniques that allow for the systematic modulation of intermolecular distances.
Quantitative Analysis of π-Stacking Parameters under High Pressure
High-pressure synchrotron X-ray diffraction studies on anhydrous this compound have provided valuable quantitative data on the geometric parameters of face-to-face π-stacking as a function of applied pressure. The following table summarizes key findings from the literature, illustrating the compression of the π-stacking distance and the relative positions of the squarate rings.
| Pressure (GPa) | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Shift between Centroids (Å) |
| 0.8 | 3.25 | 3.68 | 1.72 |
| 2.1 | 3.18 | 3.60 | 1.68 |
| 4.2 | 3.09 | 3.50 | 1.63 |
| 6.8 | 3.01 | 3.41 | 1.58 |
| 9.1 | 2.94 | 3.33 | 1.54 |
| 11.1 | 2.88 | 3.26 | 1.50 |
Experimental Protocols
The investigation of π-stacking interactions in this compound salts under extreme conditions relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
High-Pressure Synchrotron X-ray Diffraction
Objective: To determine the crystal structure and π-stacking geometric parameters of this compound as a function of pressure.
Methodology:
-
Sample Preparation: A single crystal of anhydrous this compound is loaded into a diamond anvil cell (DAC). A pressure-transmitting medium, such as silicone oil or a methanol-ethanol mixture, is added to ensure hydrostatic pressure conditions. A ruby chip is also included for in-situ pressure calibration.
-
Data Collection: The DAC is mounted on a goniometer at a synchrotron beamline. Monochromatic X-ray radiation (e.g., λ = 0.6199 Å) is used. Diffraction patterns are collected at various pressures using an area detector (e.g., a CCD detector).
-
Pressure Measurement: The pressure inside the DAC is determined by measuring the fluorescence spectrum of the ruby chip and analyzing the shift of the R1 fluorescence line.
-
Data Analysis: The collected diffraction images are integrated to obtain one-dimensional diffraction patterns. The crystal structure at each pressure point is determined and refined using software such as GSAS or FullProf. From the refined crystal structures, the interplanar distance between the squarate rings, the centroid-centroid distance, and the shift between the centroids are calculated.
High-Pressure Raman Spectroscopy
Objective: To probe the vibrational modes of the squarate anion and the lattice modes of the crystal to detect pressure-induced phase transitions and changes in intermolecular interactions.
Methodology:
-
Sample Preparation: A small amount of powdered anhydrous this compound is loaded into a diamond anvil cell, along with a pressure-transmitting medium and a ruby chip.
-
Spectra Acquisition: The DAC is placed under a Raman microscope. A laser (e.g., 532 nm) is focused on the sample. The scattered Raman signal is collected in a backscattering geometry and directed to a spectrometer equipped with a CCD detector.
-
Pressure Measurement: The pressure is determined using the ruby fluorescence method as described above.
-
Data Analysis: The positions and widths of the Raman bands are analyzed as a function of pressure. Changes in the vibrational modes of the squarate ring can indicate distortions due to enhanced π-stacking, while the appearance of new lattice modes can signal a phase transition.
Visualizing Molecular Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of face-to-face π-stacking in this compound.
Caption: Molecular structure of the squarate anion.
Caption: Schematic of face-to-face π-stacking.
Caption: Workflow for high-pressure experiments.
Conclusion
The study of face-to-face π-stacking interactions in this compound salts provides fundamental insights into non-covalent forces that govern the structure and properties of molecular crystals. High-pressure experimental techniques, particularly synchrotron X-ray diffraction and Raman spectroscopy, are powerful tools for systematically investigating these interactions. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of π-stacking in the design of novel materials and pharmaceutical compounds. Future work in this area could involve more detailed computational studies to complement the experimental findings and to provide a deeper understanding of the electronic nature of these interactions.
An In-depth Technical Guide to the Solubility of Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium squarate (dithis compound), a compound of interest in chemical synthesis, coordination chemistry, and biological research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the existing qualitative and semi-quantitative information and provides detailed experimental protocols for determining solubility.
Overview of this compound
This compound (C₄Na₂O₄) is the disodium (B8443419) salt of squaric acid. It is a white crystalline solid that is known to be soluble in water.[1] The squarate dianion (C₄O₄²⁻) is a unique structure with resonance stabilization, which influences its chemical and physical properties.[1] this compound can exist in both anhydrous and trihydrate forms, with the latter's crystal structure being well-documented.[1]
Solubility Profile of this compound
2.1. Aqueous Solubility
This compound is consistently reported to be soluble in water.[1][2][3] Its aqueous solubility is known to be temperature-dependent. This property is extensively utilized in its purification through recrystallization. The process involves dissolving the crude this compound in hot distilled water, typically between 80-100°C, to achieve a saturated solution, followed by cooling to induce crystallization of the purified product.[1] This indicates a significantly higher solubility at elevated temperatures.
Some studies involving aqueous solutions of this compound have used concentrations in the range of 0.1 to 3 millimolar (mM), and in some electrochemical experiments, concentrations were limited to a range of 2 mM to 7 mM due to what was described as "slight solubilities". This suggests that while soluble, it may not be highly soluble at ambient temperatures.
2.2. Solubility in Organic Solvents
Direct quantitative data on the solubility of this compound in common organic solvents is scarce. However, information from purification and analytical techniques provides some insights:
-
Methanol: The use of water-methanol mixtures for cooling crystallization suggests that this compound has some solubility in methanol, and that its solubility in this mixture decreases at lower temperatures.[1]
-
Dichloromethane-Methanol Mixtures: The application of column chromatography with dichloromethane-methanol eluent systems for purification implies that this compound is at least sparingly soluble in these solvent mixtures.[1]
-
Other Organic Solvents: As a salt, it is expected to have low solubility in non-polar organic solvents. Its use as a solid additive in battery cathodes might also suggest low solubility in the organic carbonate-based electrolytes used in such applications.[4]
2.3. Summary of Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility information for this compound.
| Solvent System | Temperature | Solubility | Remarks | Source |
| Water | Ambient | Soluble | Used in the preparation of aqueous solutions for various studies. | [1][2][3] |
| Water | 80 - 100 °C | Highly Soluble | Utilized for the recrystallization and purification of the compound. | [1] |
| Water-Methanol Mixtures | Varies | Soluble | Employed in cooling crystallization purification methods. | [1] |
| Dichloromethane-Methanol Mixtures | Ambient | Sparingly Soluble | Used as an eluent system in column chromatography for purification. | [1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed.
3.1. General Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation)
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the sample at the experimental temperature to separate the solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is critical not to disturb the undissolved solid. Filtering the supernatant with a syringe filter compatible with the solvent can also be performed.
-
Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
-
Spectrophotometry: If this compound has a chromophore, its concentration can be determined by UV-Vis spectrophotometry using a pre-established calibration curve.
-
Chromatography (HPLC): High-Performance Liquid Chromatography can be used to accurately quantify the concentration of this compound in the solution.
-
-
Replicates: Perform the experiment at least in triplicate to ensure the reproducibility of the results.
3.2. Temperature-Dependent Solubility Determination
To determine the solubility at different temperatures, the shake-flask method described above can be repeated at various temperature points. The resulting data can be used to construct a solubility curve.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
4.2. Dissociation of this compound in Water
This diagram shows the dissociation of this compound in an aqueous solution.
References
The Squarate Dianion: A Comprehensive Theoretical and Computational Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The squarate dianion (C₄O₄²⁻), the conjugate base of squaric acid, is a unique molecular entity that has garnered significant interest across various scientific disciplines, including organic chemistry, materials science, and medicinal chemistry. Its symmetrical, planar structure and pseudo-aromatic character give rise to distinct electronic and spectroscopic properties. This guide provides a comprehensive overview of the theoretical and computational studies of the squarate dianion, offering valuable insights for researchers engaged in its study and application, particularly in the realm of drug development.
Molecular Structure and Electronic Properties
The squarate dianion exhibits a highly symmetrical planar D₄ₕ structure. The negative charge is delocalized over the four oxygen atoms, resulting in all carbon-carbon and carbon-oxygen bonds having equivalent lengths, intermediate between typical single and double bonds. This delocalization is a key feature contributing to its stability and aromatic character.
Aromaticity
A central topic in the study of the squarate dianion is its aromaticity. Unlike traditional aromatic systems based on benzene, the squarate dianion's aromaticity arises from a 2π-electron system within the four-membered carbon ring. Computational methods, particularly Nucleus-Independent Chemical Shift (NICS) calculations, have been instrumental in quantifying this property. NICS calculations typically yield negative values at the center of the ring, indicative of a diatropic ring current and thus aromatic character.
Data Presentation: Structural Parameters
The structural parameters of the squarate dianion have been extensively studied through both experimental techniques, primarily X-ray crystallography, and computational methods. The following table summarizes key bond lengths and angles from a representative X-ray diffraction study of potassium squarate trihydrate and a typical DFT computational model.
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C-C | 1.466 | 1.470 |
| C-O | 1.258 | 1.265 |
| **Bond Angles (°) ** | ||
| C-C-C | 90.0 | 90.0 |
| C-C-O | 135.0 | 135.0 |
| O-C-O | 90.0 | 90.0 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding and symmetry of the squarate dianion. Due to its D₄ₕ symmetry, the molecule exhibits characteristic vibrational modes, some of which are IR-active, some Raman-active, and some inactive in both. The high degree of symmetry leads to a relatively simple vibrational spectrum, with the most intense bands corresponding to the stretching modes of the C-C and C-O bonds.
Data Presentation: Vibrational Frequencies
The table below presents a comparison of experimental and computationally predicted vibrational frequencies for the key stretching modes of the squarate dianion. The assignments are based on the irreducible representations of the D₄ₕ point group.
| Vibrational Mode | Symmetry | Experimental (Raman, cm⁻¹) | Experimental (IR, cm⁻¹) | Computational (DFT, cm⁻¹) |
| C-O stretch | A₁g | 1530 | Inactive | 1545 |
| C-C stretch | B₁g | 1270 | Inactive | 1280 |
| C-O stretch | Eᵤ | Inactive | 1510 | 1525 |
| C-C stretch | Eᵤ | Inactive | 720 | 735 |
Experimental Protocols
Synthesis and Crystallization of Potassium Squarate Trihydrate
A common salt of the squarate dianion for experimental studies is potassium squarate trihydrate (K₂C₄O₄·3H₂O). A general protocol for its synthesis and crystallization is as follows:
-
Dissolution: Dissolve squaric acid in deionized water with gentle heating.
-
Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (B78521) or potassium carbonate solution to the squaric acid solution while stirring. The pH of the solution should be monitored and adjusted to neutral (pH ~7).
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. For single crystals suitable for X-ray diffraction, slow evaporation of the solvent over several days in a loosely covered container is recommended. Alternatively, controlled cooling of a saturated solution can also yield high-quality crystals.
-
Isolation: Collect the formed crystals by filtration, wash with a small amount of cold deionized water, and air-dry.
Single Crystal X-ray Diffraction (SC-XRD)
The following outlines a general procedure for the structural determination of a squarate salt crystal:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and structural parameters.
Vibrational Spectroscopy (IR and Raman)
-
Sample Preparation: For solid-state analysis, the crystalline sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory for IR spectroscopy or as a powdered sample for Raman spectroscopy. For solution-phase studies, the squarate salt is dissolved in a suitable solvent (e.g., water or D₂O).
-
Data Acquisition (IR): An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the solvent is collected and subtracted from the sample spectrum.
-
Data Acquisition (Raman): A Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the squarate salt is prepared in a suitable deuterated solvent (e.g., D₂O). The concentration is typically in the range of 10-50 mM.
-
Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Due to the symmetry of the squarate dianion, a single resonance is expected in the ¹³C NMR spectrum. Key experimental parameters to be set include the pulse sequence (e.g., a simple pulse-acquire sequence with proton decoupling), the number of scans (to achieve an adequate signal-to-noise ratio), and the relaxation delay.
Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the properties of the squarate dianion. A typical computational workflow is as follows:
Visualizations
The following diagrams provide visual representations of key aspects of the squarate dianion.
Relevance in Drug Development
The squarate core is increasingly recognized as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and ability to act as a hydrogen bond acceptor make it an attractive bioisostere for phosphate (B84403) and carboxylate groups. Squaramides, derived from the squarate dianion, have shown a wide range of biological activities, including anticancer and antiviral properties. Computational studies play a crucial role in the rational design of squarate-based drugs by predicting their binding affinities and interactions with biological targets.
This guide provides a foundational understanding of the theoretical and computational aspects of the squarate dianion, equipping researchers with the knowledge to effectively study and utilize this fascinating molecule in their scientific endeavors.
The Discovery and Enduring Legacy of Squaric Acid and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of squaric acid and its derivatives. It details the seminal synthetic methodologies, presents key quantitative data in a structured format, and explores the diverse applications of this unique oxocarbon acid, with a particular focus on its role in modern drug discovery and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.
Introduction: The Emergence of a Unique Oxocarbon Acid
Squaric acid, systematically named 3,4-dihydroxycyclobut-3-ene-1,2-dione, is a fascinating and versatile organic compound first synthesized in 1959 by Cohen, Lacher, and Park.[1][2][3] Its discovery marked a significant milestone in the field of organic chemistry, introducing a new class of compounds known as oxocarbon acids. What sets squaric acid apart is its deceptively simple four-membered carbon ring structure, which exhibits unusual acidity and a rich reactivity profile.[2]
The high acidity of squaric acid (pKa1 ≈ 1.5, pKa2 ≈ 3.4) is a result of the extensive resonance stabilization of its conjugate bases, the hydrogensquarate and squarate dianion.[4] In the dianion, the negative charge is delocalized over the four oxygen atoms, leading to a highly symmetrical and stable structure. This inherent stability and the unique electronic properties of the squarate core have made it a valuable building block in a wide array of chemical applications, from the synthesis of vibrant squaraine dyes to its use as a bioisostere in medicinal chemistry.[5][6]
The Genesis of Squaric Acid: Historical Syntheses
The journey to understanding and utilizing squaric acid begins with its initial synthesis. Over the years, several methods have been developed, each contributing to the accessibility and broader application of this compound.
The Pioneering Synthesis by Cohen, Lacher, and Park (1959)
The first reported synthesis of squaric acid involved the hydrolysis of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene.[1][4] This foundational work laid the groundwork for future explorations into the chemistry of squaric acid.
Experimental Protocol: Hydrolysis of 1,2-Diethoxy-3,3,4,4-tetrafluorocyclobutene [7]
-
Starting Material: 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene
-
Reagent: Sulfuric acid
-
Procedure: A mixture of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene and sulfuric acid is prepared. The reaction is allowed to proceed, leading to the hydrolysis of the ethoxy groups and the formation of squaric acid. The product is then isolated from the reaction mixture.
-
Yield: Not explicitly detailed in the initial announcement, but this method established the feasibility of accessing the squaric acid core.
A More Practical Route: Synthesis from Hexachlorobutadiene
A subsequent and more practical synthetic route was developed starting from the readily available hexachlorobutadiene. This multi-step process involves the reaction with morpholine (B109124) followed by hydrolysis.[8]
Experimental Protocol: Synthesis of Squaric Acid from Hexachlorobutadiene [8]
-
Step 1: Reaction of Hexachlorobutadiene with Morpholine: A mixture of hexachlorobutadiene, an excess of morpholine (molar ratio of approximately 1:6), and an aromatic hydrocarbon solvent (e.g., toluene) is heated to 110-120 °C and refluxed for 7 hours.
-
Step 2: Cyclization: The reaction mixture is cooled, and a sodium acetate/acetic acid buffer (pH 4.8) is added. The mixture is stirred at 60 °C for 16 hours to facilitate the conversion of the intermediate 1,1,3-trichloro-2,4,4-trimorpholinobutadiene to 3-morpholinotrichloro-2-cyclobuten-1-one.
-
Step 3: Hydrolysis: After cooling, concentrated sulfuric acid is added, and the mixture is refluxed for 24 hours.
-
Step 4: Isolation: The reaction mixture is cooled to room temperature, and the squaric acid product is collected by filtration, washed with water and acetone, and then air-dried.
-
Yield: Approximately 45.5%.
Physicochemical and Spectroscopic Properties of Squaric Acid
The unique properties of squaric acid are central to its diverse applications. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂O₄ | [7] |
| Molar Mass | 114.06 g/mol | [7] |
| Appearance | White crystalline powder | [4] |
| Melting Point | > 300 °C | [2] |
| pKa₁ | 0.5 - 1.5 | [2] |
| pKa₂ | 3.4 - 3.5 | [2] |
| ¹³C NMR (ppm) | Signals for the C₄O₃ unit are observed. | [1] |
| FTIR (cm⁻¹) | Characteristic bands for O-H, C=O, and C=C stretching. A broad band for O-H stretching is typically observed in the 3650-3200 cm⁻¹ region. Strong C=O stretching absorptions are found in the 1850–1650 cm⁻¹ range.[4][9] | |
| Mass Spectrometry (m/z) | The molecular ion peak (M+) is observed at m/z 114. Fragmentation can lead to the loss of OH (M-17) and COOH (M-45) groups.[10][11] |
The Chemistry of Squarate Salts
The diprotic nature of squaric acid allows for the formation of a variety of metal salts, known as squarates. These salts often exhibit interesting coordination chemistry and material properties.
Synthesis of Potassium Squarate Monohydrate
Potassium squarate can be readily prepared by reacting squaric acid with a potassium base.
Experimental Protocol: Preparation of Potassium Squarate Monohydrate
-
Starting Materials: Squaric acid, Potassium hydroxide (B78521) (or another suitable potassium base).
-
Procedure: An aqueous solution of squaric acid is neutralized with a stoichiometric amount of potassium hydroxide solution. The resulting solution is then concentrated and cooled to induce crystallization of potassium squarate monohydrate. The crystals are collected by filtration and dried.
Synthesis of Iron(II) Squarate
Iron(II) squarate can be synthesized through a precipitation reaction.
Experimental Protocol: Preparation of Iron(II) Squarate
-
Starting Materials: A soluble iron(II) salt (e.g., iron(II) sulfate), Squaric acid.
-
Procedure: An aqueous solution of a soluble iron(II) salt is mixed with a solution of squaric acid. The less soluble iron(II) squarate precipitates from the solution. The precipitate is then collected by filtration, washed, and dried.
Applications and Reaction Mechanisms
The unique structural and electronic properties of squaric acid and its derivatives have led to their application in a wide range of fields.
Squaraine Dyes: Synthesis and Mechanism
Squaraine dyes are a class of intensely colored compounds with strong absorption and fluorescence in the red and near-infrared regions. They are synthesized from squaric acid and electron-rich aromatic or heterocyclic compounds.[12][13]
Synthesis of Symmetrical Squaraine Dyes
The synthesis typically involves the condensation of one equivalent of squaric acid with two equivalents of an electron-rich nucleophile. The reaction is often carried out in a high-boiling solvent to facilitate the removal of water.
Squaramides in Drug Discovery: A Bioisosteric Approach
In medicinal chemistry, the squaramide moiety has emerged as a valuable bioisostere for carboxylic acids, ureas, and other functional groups.[6][8] Squaramides can engage in strong hydrogen bonding interactions with biological targets, making them attractive scaffolds for the design of enzyme inhibitors and receptor antagonists.[2]
Conceptual Workflow for Squaramide-Based Drug Development
The development of squaramide-based drugs typically follows a rational design approach, starting from a known ligand or pharmacophore.
Conclusion
Since its discovery over six decades ago, squaric acid has evolved from a chemical curiosity to a cornerstone of modern organic synthesis and medicinal chemistry. Its unique combination of acidity, stability, and reactivity has enabled the development of a vast array of derivatives with important applications. From the vibrant hues of squaraine dyes to the therapeutic potential of squaramide-based enzyme inhibitors, the legacy of squaric acid continues to expand. This guide has provided a comprehensive overview of the history, synthesis, properties, and applications of this remarkable molecule, offering a valuable resource for scientists and researchers poised to build upon its rich chemical heritage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Squaraine dye - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
The Versatility of Sodium Squarate in Organic Synthesis: Applications and Protocols for Researchers
For Immediate Release
Sodium squarate, the disodium (B8443419) salt of squaric acid, is a versatile and highly valuable precursor in modern organic synthesis. Its unique four-membered ring structure, characterized by high strain energy and delocalized aromaticity in its dianion form, provides a powerful platform for the construction of a diverse array of complex molecules. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of high-value compounds, including functional dyes and potential therapeutic agents.
Application Notes
The utility of this compound in organic synthesis stems from the reactivity of the squarate moiety, which can undergo sequential nucleophilic addition-elimination reactions. This allows for the controlled, stepwise introduction of various substituents, leading to a wide range of functionalized molecules.
1. Synthesis of Squaraine Dyes:
Squaraine dyes are a class of organic chromophores known for their intense and sharp absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and good photostability.[1] These properties make them ideal candidates for applications in biomedical imaging, photodynamic therapy, and as sensitizers in dye-sensitized solar cells. The synthesis of squaraine dyes typically involves the condensation of an electron-rich aromatic or heterocyclic compound with squaric acid or its derivatives. This compound can be used as a starting material, often generated in situ from squaric acid and a base.
2. Synthesis of Squaramides as Carboxylic Acid Bioisosteres:
In medicinal chemistry, the squaramide functional group is recognized as a valuable bioisosteric replacement for the ubiquitous carboxylic acid moiety.[2] Squaramides can mimic the hydrogen bonding interactions of carboxylic acids while offering improved metabolic stability and pharmacokinetic properties.[3] The synthesis of squaramides can be achieved through the reaction of amines with dialkyl squarates, which are readily prepared from squaric acid.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative squaraine dyes and squaramides.
Protocol 1: Synthesis of a Symmetrical Squaraine Dye
This protocol describes the synthesis of a symmetrical squaraine dye via the condensation of an indolium salt with squaric acid.
Reaction Scheme:
Caption: General scheme for symmetrical squaraine dye synthesis.
Materials:
-
2,3,3-Trimethyl-1-octyl-3H-indolium iodide
-
Squaric acid
-
Toluene
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 2,3,3-trimethyl-1-octyl-3H-indolium iodide (2.0 mmol) and squaric acid (1.0 mmol).
-
Add a 1:1 mixture of n-butanol and toluene (20 mL).
-
Heat the reaction mixture to reflux for 4-6 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the symmetrical squaraine dye as a colored solid.
Characterization:
The structure and purity of the synthesized dye should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties can be characterized by UV-Vis and fluorescence spectroscopy.
Protocol 2: Synthesis of an Unsymmetrical Squaraine Dye
This protocol outlines a two-step synthesis of an unsymmetrical squaraine dye, involving the formation of a semi-squaraine intermediate.
Workflow Diagram:
Caption: Workflow for unsymmetrical squaraine dye synthesis.
Step 1: Synthesis of the Semi-Squaraine Intermediate
Materials:
-
Indolium salt (first nucleophile)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1.0 mmol) and the first indolium salt (1.0 mmol) in ethanol (15 mL).
-
Add triethylamine (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the semi-squaraine intermediate by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product.
Step 2: Synthesis of the Unsymmetrical Squaraine Dye
Materials:
-
Purified semi-squaraine intermediate
-
Indolium salt (second, different nucleophile)
-
n-Butanol
-
Toluene
Procedure:
-
Dissolve the purified semi-squaraine intermediate (0.8 mmol) and the second indolium salt (0.8 mmol) in a 1:1 mixture of n-butanol and toluene (20 mL).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent and purify the crude product by column chromatography to yield the unsymmetrical squaraine dye.
Protocol 3: One-Pot Synthesis of an Unsymmetrical Squaramide
This protocol describes a convenient one-pot synthesis of an unsymmetrical squaramide from a dialkyl squarate.[4][5][6][7][8]
Reaction Scheme:
Caption: General scheme for one-pot unsymmetrical squaramide synthesis.
Materials:
-
Diethyl squarate
-
Amine 1 (e.g., Benzylamine)
-
Amine 2 (e.g., Aniline)
Procedure:
-
To a solution of diethyl squarate (0.2 mmol) in methanol (0.25-1 mL), add the first amine (0.2 mmol) at room temperature.
-
Stir the reaction for the required time (t1) to form the monosubstituted intermediate.
-
Add the second amine (0.2 mmol) dissolved in methanol (0.5-1 mL).
-
Stir for the required time (t2) until the reaction is complete.
-
The product may precipitate from the reaction mixture and can be collected by filtration, washing with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving squarate precursors.
Table 1: Synthesis of Squaric Acid Monoamides [3][9][10][11]
| Entry | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) |
| 1 | Benzylamine | MeOH | RT | 1 | 33 | - |
| 2 | 4-Hydroxyaniline | EtOH | RT | 12 | 45 | 10.56 (s, 1H), 9.42 (s, 1H), 7.14 (s, 2H), 6.75–6.69 (m, 2H), 4.72 (q, J = 7.1 Hz, 2H), 1.44–1.32 (m, 3H) |
| 3 | 1-(4-bromophenyl)-N-methylmethanamine | EtOH | RT | 24 | 91 | 7.59 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 4.75 (s, 1H), 4.67 (p, J = 6.8 Hz, 2H), 4.52 (s, 1H), 3.05 (d, J = 63.5 Hz, 3H), 1.35 (q, J = 7.3 Hz, 3H) |
Table 2: Photophysical Properties of Representative Squaraine Dyes [1][12]
| Dye Type | Substituent | Solvent | λmax (abs, nm) | ε (M-1cm-1) | λmax (em, nm) | Quantum Yield (Φf) |
| Symmetrical | Indolenine | Chloroform | 665 | >200,000 | - | Low |
| Unsymmetrical | Halogenated Aniline | Chloroform | 632-635 | - | 656-724 | - |
| Symmetrical | Dicyanomethylene-benzothiazole | Chloroform | 665-700 | High | - | High |
| Symmetrical | 4-Methylquinolinium | - | >870 | >200,000 | - | - |
Note: Quantitative data can vary based on specific substrates and reaction conditions. The provided data are illustrative examples from the literature.
Conclusion
This compound and its derivatives are powerful building blocks in organic synthesis, enabling access to a wide range of functional molecules with important applications in materials science and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers looking to leverage the unique chemistry of the squarate scaffold in their synthetic endeavors. The straightforward and often high-yielding nature of these reactions makes them attractive for both academic research and industrial drug development.
References
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of unsymmetrical squaramides - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]
- 9. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. mdpi.com [mdpi.com]
Application of Sodium Squarate in the Synthesis of Dyes: A Detailed Guide for Researchers
Abstract
This document provides comprehensive application notes and detailed protocols for the synthesis of squaraine dyes utilizing sodium squarate as a precursor. Squaraine dyes are a significant class of organic dyes characterized by their sharp and intense absorption and emission profiles in the red to near-infrared (NIR) region.[1][2][3] These properties, including high molar absorptivity and fluorescence quantum yields, make them ideal candidates for a wide range of applications, including biomedical imaging, photodynamic therapy, and as molecular sensors.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a practical resource for the synthesis and application of these versatile dyes.
Introduction
Squaraine dyes are distinguished by their unique donor-acceptor-donor (D-A-D) molecular architecture, with an electron-deficient four-membered squarate core acting as the acceptor and various electron-donating groups, typically aromatic or heterocyclic amines, as the donors.[4][5] The synthesis of squaraine dyes generally involves the condensation of squaric acid or its derivatives with electron-rich nucleophiles.[6] this compound, as the salt of squaric acid, can be readily utilized as a starting material, typically by in-situ protonation to generate squaric acid. The versatility of the synthesis allows for the preparation of both symmetrical and unsymmetrical squaraines, enabling fine-tuning of their photophysical and chemical properties for specific applications.[1][3]
Photophysical Properties of Representative Squaraine Dyes
The photophysical properties of squaraine dyes are highly dependent on their molecular structure, particularly the nature of the electron-donating groups. The following table summarizes key quantitative data for a selection of squaraine dyes synthesized from squaric acid derivatives.
| Dye Structure/Name | Donor Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |
| Indolenine-based Symmetrical Squaraine | 1,1,2,3,3-pentamethyl-3H-indolium | ~630 | ~650 | > 100,000 | ~0.65 | Dichloromethane | [6][7] |
| Aniline-based Symmetrical Squaraine | N,N-dimethylaniline | ~632-635 | ~656-724 | Not Specified | Not Specified | Chloroform | [3] |
| Benzothiazolium-based Symmetrical Squaraine | 3-Hexyl-2-methylbenzothiazolium | 680-724 | 694-717 | > 100,000 | 0.08 - 0.19 | Not Specified | [8] |
| Quinoline-based Symmetrical Squaraine | 1-Hexyl-6-iodo-quinaldinium | Not Specified | Not Specified | > 100,000 | Not Specified | Not Specified | [7] |
| Perimidine-based Symmetrical Squaraine | Not Specified | > 800 | Not Specified | > 100,000 | Not Specified | Not Specified | [7] |
| Unsymmetrical Indolenine/Anilino Squaraine | Indolenine and Anilino | Not Specified | Not Specified | Not Specified | High | Not Specified | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of symmetrical and unsymmetrical squaraine dyes. While these protocols start with squaric acid, this compound can be used by first neutralizing it with an equivalent of a strong acid (e.g., HCl) in the reaction mixture to generate squaric acid in situ.
Protocol 1: Synthesis of a Symmetrical Indolenine-based Squaraine Dye
This protocol is adapted from established methods for synthesizing symmetrical squaraine dyes.[3][5][9]
Materials:
-
Squaric acid (or an equimolar amount of this compound and one equivalent of HCl)
-
2,3,3-Trimethyl-1H-indole (2 equivalents)
-
n-Butanol
-
Quinoline (B57606) (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethyl acetate (B1210297)
-
Acetone
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add squaric acid (1 mmol) and the indolenine derivative (2 mmol).
-
Add a 1:1 mixture of n-butanol and toluene (e.g., 20 mL of each).
-
Add a catalytic amount of quinoline (e.g., 0.1 mL).
-
Heat the reaction mixture to reflux and stir vigorously. The azeotropic removal of water will be observed in the Dean-Stark trap.[5]
-
Monitor the reaction progress by observing the formation of the intensely colored dye. The reaction is typically complete within 12-15 hours.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding ethyl acetate and acetone.[9]
-
Collect the solid dye by filtration, wash with cold acetone, and dry under vacuum.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of an Unsymmetrical Squaraine Dye
The synthesis of unsymmetrical squaraines is a two-step process involving the formation of a semi-squaraine intermediate.[3][5]
Step 1: Synthesis of the Semi-squaraine Intermediate
-
React squaric acid (1 mmol) with a less reactive amine or a protected amine derivative (1 mmol) in a mixture of n-butanol and toluene at reflux for 4-6 hours.
-
Alternatively, use a modified squaric acid, such as 3,4-dialkoxy-3-cyclobutene-1,2-dione, to control the reactivity and favor the formation of the mono-substituted product.[3][5]
-
Isolate the semi-squaraine intermediate after cooling and solvent removal.
Step 2: Synthesis of the Unsymmetrical Dye
-
To the isolated semi-squaraine intermediate (1 mmol), add the second, different nucleophilic precursor (e.g., a more reactive indolenium salt) (1 mmol).
-
Add a fresh mixture of n-butanol and toluene and a catalytic amount of a base like triethylamine (B128534) or quinoline.
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Follow the workup and purification steps as described in Protocol 1.
Diagrams
The following diagrams illustrate the general synthesis workflow and the logical relationship of squaraine dye applications.
Caption: General workflow for the synthesis of squaraine dyes.
Caption: Applications of squaraine dyes.
Conclusion
This compound serves as a convenient and accessible precursor for the synthesis of a diverse range of squaraine dyes. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize and tailor these powerful fluorophores for a multitude of applications in medicine, biology, and materials science. The exceptional photophysical properties of squaraine dyes continue to make them a subject of intense research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.tcu.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Squaraine dye - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes [comptes-rendus.academie-sciences.fr]
- 9. Influence of structural moieties in squaraine dyes on optoacoustic signal shape and intensity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Squarate as a Sacrificial Additive in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sodium squarate as a sacrificial additive for the presodiation of hard carbon anodes in sodium-ion batteries. Presodiation is a critical strategy to compensate for the initial irreversible capacity loss in anode materials, thereby enhancing the overall energy density and cycling performance of full cells.
Introduction
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage due to the natural abundance and low cost of sodium. Hard carbon is a state-of-the-art anode material for SIBs, offering a high specific capacity. However, a significant drawback of hard carbon anodes is their low initial Coulombic efficiency (ICE), typically ranging from 70% to 85%. This initial capacity loss is primarily due to the formation of a solid electrolyte interphase (SEI) layer on the anode surface during the first charging cycle, which consumes a considerable amount of active sodium ions from the cathode.
To address this issue, presodiation of the anode has emerged as an effective strategy. By introducing an additional source of sodium to the system, the initial sodium consumption for SEI formation can be compensated, leading to a higher ICE and improved overall cell performance. This compound (Na₂C₄O₄) has been identified as a promising sacrificial additive for this purpose. It is an organic sodium salt that can be easily incorporated into the anode slurry and irreversibly decomposes at a suitable potential during the initial charge, releasing sodium ions for the presodiation of the hard carbon anode.
Principle of Operation
This compound, when mixed with the hard carbon anode material, remains electrochemically inactive during the initial stages of the first charge. As the cell voltage increases, typically in the range of 3.7 to 4.15 V versus Na⁺/Na, the this compound undergoes irreversible electrochemical oxidation.[1] This oxidation process releases two sodium ions per formula unit, which are then available to intercalate into the hard carbon anode, compensating for the sodium ions that are simultaneously being consumed to form the SEI layer. After this initial decomposition, the byproducts of this compound are electrochemically inert and do not participate in subsequent cycling, thus it acts as a "sacrificial" material.
Data Presentation
The following table summarizes the key performance metrics of sodium-ion battery full cells utilizing a hard carbon anode, with and without the addition of this compound as a sacrificial additive. The data is compiled from various studies to provide a comparative analysis.
| Performance Metric | Hard Carbon Anode (Without Additive) | Hard Carbon Anode (With this compound Additive) | Reference |
| Initial Coulombic Efficiency (ICE) | ~70-85% | >95% | [2] |
| Anode Reversible Specific Capacity | ~250-300 mAh/g | ~250-300 mAh/g | |
| Full Cell Energy Density | Lower | Higher | [2] |
| Cycling Stability | Good | Improved | |
| This compound Oxidation Potential | N/A | ~3.7 - 4.15 V vs. Na⁺/Na | [1] |
| This compound Theoretical Capacity | N/A | ~350 mAh/g (of Na₂C₄O₄) | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from squaric acid and sodium carbonate.[3]
Materials:
-
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Prepare a 1:1 molar stoichiometric solution of squaric acid and sodium carbonate in separate beakers with deionized water.
-
Slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously.
-
Once the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Remove the deionized water from the resulting solution using a rotary evaporator.
-
Dry the obtained white powder (this compound) under vacuum at 60°C for 12 hours.
-
Characterize the synthesized this compound using X-ray diffraction (XRD) to confirm its crystalline phase.
Hard Carbon Anode Slurry Preparation with this compound
This protocol outlines the preparation of a hard carbon anode slurry incorporating this compound.
Materials:
-
Hard carbon powder
-
This compound powder
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Sodium carboxymethyl cellulose (B213188) - CMC)
-
Deionized water (solvent)
Procedure:
-
In a typical formulation, mix hard carbon, this compound, conductive agent, and binder in a weight ratio of (80-x):x:10:10, where 'x' is the weight percentage of this compound. The optimal amount of this compound will depend on the irreversible capacity of the specific hard carbon used.
-
First, dry-mix the hard carbon, this compound, and conductive agent powders thoroughly in a mortar or a planetary ball mill to ensure a homogeneous mixture.
-
Separately, dissolve the CMC binder in deionized water to form a viscous solution.
-
Gradually add the dry powder mixture to the CMC solution while stirring continuously to form a uniform slurry.
-
Continue mixing the slurry under vacuum for several hours to remove any trapped air bubbles and ensure homogeneity.
Coin Cell Assembly
This protocol describes the assembly of a 2032-type coin cell for electrochemical testing.
Components:
-
Hard carbon anode coated on copper foil
-
Sodium metal counter and reference electrode
-
Glass fiber separator
-
Electrolyte (e.g., 1 M NaPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v))
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Coat the prepared anode slurry onto a copper foil using a doctor blade and dry it in a vacuum oven at 80-100°C for 12 hours.
-
Punch out circular electrodes from the coated foil (e.g., 12 mm diameter).
-
Transfer all components into an argon-filled glovebox.
-
Assemble the coin cell in the following order: negative casing, anode electrode, separator, a few drops of electrolyte to wet the separator, sodium metal electrode, spacer, spring, and positive casing.
-
Crimp the coin cell to ensure it is properly sealed.
Electrochemical Characterization
1. Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical window and identify the oxidation potential of this compound.
-
Parameters:
-
Cell: Three-electrode setup with the hard carbon/sodium squarate electrode as the working electrode, sodium metal as the counter and reference electrodes.
-
Voltage Range: 0.01 V to 4.2 V vs. Na⁺/Na.
-
Scan Rate: 0.1 mV/s.
-
-
Expected Results: A broad oxidation peak should be observed in the first anodic scan between 3.7 V and 4.15 V, corresponding to the irreversible decomposition of this compound.[1] Subsequent cycles should not show this peak.
2. Galvanostatic Cycling
-
Objective: To evaluate the initial Coulombic efficiency, specific capacity, and cycling stability.
-
Parameters:
-
Cell: Two-electrode coin cell (hard carbon/sodium squarate vs. sodium metal).
-
Current Density: C/20 to 1C (where 1C corresponds to a full charge/discharge in one hour, based on the theoretical capacity of the hard carbon).
-
Voltage Window: 0.01 V to 2.5 V vs. Na⁺/Na.
-
-
Expected Results: The cell with the this compound additive is expected to exhibit a significantly higher initial Coulombic efficiency (>95%) compared to the cell without the additive. The reversible specific capacity of the hard carbon should be maintained, and the long-term cycling stability should be improved.
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the charge transfer resistance and the properties of the SEI layer.
-
Parameters:
-
Cell: Three-electrode setup is preferred for accurate measurements.
-
Frequency Range: 100 kHz to 0.01 Hz.
-
AC Amplitude: 5-10 mV.
-
Measurement Points: Before cycling, after the first formation cycle, and after extended cycling.
-
-
Expected Results: The Nyquist plots can be used to model an equivalent circuit and determine the charge transfer resistance (Rct). A stable and less resistive SEI layer is expected to be formed in the presence of the this compound additive, which can be inferred from the evolution of the Rct over cycling.
Visualizations
Caption: Presodiation mechanism of this compound.
Caption: Experimental workflow for battery fabrication and testing.
Caption: How this compound improves battery performance.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Sodium Squarate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. Squaric acid and its deprotonated form, squarate, are attractive linkers due to their rigid, planar geometry and versatile coordination modes.
These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks using sodium squarate as the linker. The use of this compound, as opposed to squaric acid, can offer advantages in terms of solubility in aqueous and polar protic solvents, potentially allowing for more environmentally friendly and room-temperature synthesis conditions. This document outlines both solvothermal and room-temperature synthesis methodologies for preparing squarate-based MOFs with various transition metals.
Data Presentation
The following tables summarize quantitative data from literature for the synthesis of squarate-based MOFs. Note that some protocols utilize squaric acid, which deprotonates in situ to form the squarate linker. These are included for comparative purposes.
Table 1: Synthesis Parameters for Squarate-Based MOFs
| MOF Name/Composition | Metal Salt | Linker | Solvent(s) | Temperature (°C) | Time (h) | Ref. |
| FJUT-3 (Cobalt-Squarate) | Cobalt Nitrate (B79036) Hexahydrate | Squaric Acid | DMA, Methanol (B129727) | Not specified | Not specified | [1] |
| Ni-Squarate (USTC-740) | Nickel(II) Chloride Hexahydrate | Squaric Acid, KOH | DMF, Water | 150 (Reflux) | 10 | [2] |
| Ni-MOF | Nickel(II) Nitrate Hexahydrate | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Adapted Cu-Squarate | Copper(II) Nitrate Trihydrate | This compound (proposed) | Water, Methanol | Room Temp. | 24 | [4] |
Table 2: Physicochemical Properties of Squarate-Based MOFs
| MOF Name/Composition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Ref. |
| FJUT-3 (Cobalt-Squarate) | Not specified | Not specified | Ultra-small 1D square channel | [1] |
| Ni-Squarate (USTC-740) | Not specified | Not specified | Microporous | [2] |
| Ni-MOF | 39.0 | 0.20 | 31.7 | [3] |
| Adapted Cu-Squarate | Not specified | Not specified | Mesoporous | [4] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Cobalt-Squarate MOF (Adapted from FJUT-3)
This protocol is adapted from the synthesis of FJUT-3 and modified for the use of this compound.[1]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Disodium (B8443419) squarate (Na₂C₄O₄)
-
N,N-Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
In a 50 mL beaker, dissolve cobalt(II) nitrate hexahydrate in a mixture of DMA and methanol.
-
In a separate beaker, dissolve dithis compound in a minimal amount of deionized water and then add it to the metal salt solution.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the mixture to a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in a conventional oven at a specified temperature (e.g., 120-150 °C) for 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMA and then methanol to remove any unreacted precursors and solvent molecules trapped within the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-120 °C) overnight.
Protocol 2: Room-Temperature Synthesis of a Copper-Squarate MOF (Adapted)
This protocol is adapted from a room-temperature synthesis of a pillared-layer MOF using a sodium salt of the organic linker.[4]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Dithis compound (Na₂C₄O₄)
-
Deionized water
-
Methanol (MeOH)
Procedure:
-
Prepare a clear aqueous solution of dithis compound by dissolving it in deionized water with stirring at room temperature.
-
In a separate beaker, dissolve copper(II) nitrate trihydrate in deionized water.
-
Slowly add the copper nitrate solution to the this compound solution while stirring.
-
To the combined solution, add methanol. A suspension should form.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Collect the resulting solid product by suction filtration.
-
Wash the product sequentially with deionized water and then methanol.
-
Dry the product in a vacuum oven at 80 °C for 5 hours.
Visualizations
References
Application Notes and Protocols for Ionic Cross-Linking of Chitosan using Sodium Squarate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan (B1678972), a linear polysaccharide derived from chitin, is a biocompatible, biodegradable, and non-toxic polymer widely investigated for biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] The primary amine groups along the chitosan backbone provide a positive charge in acidic conditions, making it a polycationic polymer.[2] This characteristic allows for the formation of hydrogels through ionic cross-linking with anionic molecules.
This document provides a detailed procedure for the ionic cross-linking of chitosan using a sodium squarate solution to form hydrogel films. Squarate anions, derived from squaric acid, are divalent and can form ionic bonds with the protonated amine groups of chitosan, leading to the formation of a stable three-dimensional network.[3][4] This method offers a straightforward and effective way to produce chitosan hydrogels with tunable properties for various biomedical applications.
Mechanism of Ionic Cross-Linking
In an acidic aqueous solution (e.g., acetic acid), the primary amine groups (-NH₂) on the chitosan polymer chain become protonated (-NH₃⁺), rendering the polymer a polycation. This compound, the disodium (B8443419) salt of squaric acid, dissociates in water to yield sodium cations (Na⁺) and squarate dianions (C₄O₄²⁻).[3][5] The ionic cross-linking occurs through the electrostatic interaction between the positively charged ammonium (B1175870) groups of chitosan and the negatively charged squarate anions. Each squarate anion can interact with two ammonium groups from different polymer chains, thus forming ionic cross-links that create a hydrogel network.
Caption: Ionic interaction between protonated chitosan and squarate dianion.
Experimental Protocols
Materials and Equipment
-
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 75%)
-
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
-
Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)
-
Glacial acetic acid
-
Distilled or deionized water
-
Phosphate-buffered saline (PBS) for swelling studies
-
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Polystyrene Petri dishes or other casting plates
-
Drying oven or vacuum oven
-
Micropipettes
-
Preparation of this compound Solution (0.1 M)
-
Dissolve Squaric Acid: Weigh 1.14 g of squaric acid and dissolve it in approximately 80 mL of distilled water in a 100 mL beaker with magnetic stirring.
-
Neutralization: Prepare a 0.2 M solution of NaOH by dissolving 0.8 g of NaOH in 100 mL of distilled water. Slowly add the NaOH solution dropwise to the squaric acid solution while continuously monitoring the pH.[3] Continue adding the base until the pH of the solution reaches 7.0. A 1:2 molar ratio of squaric acid to sodium hydroxide is typically required for complete neutralization to the disodium salt.[3]
-
Final Volume Adjustment: Transfer the neutralized this compound solution to a 100 mL volumetric flask and add distilled water to bring the final volume to 100 mL. This results in a 0.1 M this compound solution.
-
Storage: Store the solution in a sealed container at room temperature.
Preparation of Chitosan Solution (1% w/v)
-
Dissolve Chitosan: Weigh 1.0 g of chitosan powder and slowly add it to 100 mL of a 2% (v/v) acetic acid solution in a beaker.
-
Stirring: Stir the mixture vigorously using a magnetic stirrer at room temperature for at least 12-24 hours, or until the chitosan is completely dissolved and the solution is homogeneous and transparent.
Ionic Cross-Linking Procedure to Form Hydrogel Films
-
Mixing: Add the prepared this compound solution to the chitosan solution under continuous stirring. The amount of this compound can be varied to control the cross-linking density. A common starting point is to add the cross-linker at 1, 2, or 3 wt.% relative to the mass of the chitosan. For example, for 100 mL of 1% chitosan solution (containing 1 g of chitosan), you would add:
-
For 1 wt.%: 0.01 g of this compound (requires adjusting the concentration of the stock solution or using a small volume).
-
For 3 wt.%: 0.03 g of this compound.
-
-
Casting: Pour a defined volume of the resulting mixture onto a level polystyrene Petri dish or another suitable casting surface.
-
Drying: Dry the cast solution in an oven at a controlled temperature (e.g., 37-40 °C) for 48 hours to allow for solvent evaporation and film formation.
-
Final Treatment: For complete removal of residual solvent, place the dried films in a vacuum oven for 24 hours at the same temperature.
-
Storage: Store the resulting chitosan-squarate hydrogel films in a desiccator until further characterization.
Caption: Experimental workflow for chitosan-squarate hydrogel film preparation.
Characterization Protocols
Swelling Behavior
-
Sample Preparation: Cut the dried hydrogel films into pre-weighed samples of a specific size (e.g., 1 cm x 1 cm).[3] Record the initial dry weight (W₀).
-
Immersion: Immerse the samples in a swelling medium, such as phosphate-buffered saline (PBS, pH 7.4), at 37 °C.[3]
-
Equilibrium Swelling: Allow the films to swell until they reach equilibrium (typically 24 hours).[3]
-
Weight Measurement: At various time points, remove the swollen film, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Wₑq).[3]
-
Calculation: Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(Wₑq - W₀) / W₀] x 100
-
Mechanical Properties
The mechanical properties of the hydrogel films, such as Tensile Strength and Young's Modulus, can be determined using a texture analyzer or a universal testing machine according to standard methods (e.g., ASTM D882). The addition of squaric acid as a cross-linker has been shown to significantly improve these properties compared to pure chitosan films.[3]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of chitosan films cross-linked with squarate.
Table 1: Mechanical Properties of Chitosan-Squarate Films
| Sample | Cross-linker Content (wt.%) | Tensile Strength (MPa) | Young's Modulus (MPa) |
|---|---|---|---|
| Pure Chitosan | 0 | 38.4 ± 2.1 | 1280 ± 110 |
| Chitosan-Squarate | 1 | 45.2 ± 2.5 | 1540 ± 130 |
| Chitosan-Squarate | 2 | 52.1 ± 3.0 | 1780 ± 150 |
| Chitosan-Squarate | 3 | 58.7 ± 3.5 | 2100 ± 180 |
Data adapted from studies using squaric acid as the cross-linking agent, which is expected to yield similar results to this compound.[3]
Table 2: Equilibrium Swelling Ratio of Chitosan-Squarate Films
| Sample | Cross-linker Content (wt.%) | Swelling Ratio in PBS (pH 7.4) (%) |
|---|---|---|
| Pure Chitosan | 0 | ~250 |
| Chitosan-Squarate | 1 | ~350 |
| Chitosan-Squarate | 2 | ~400 |
| Chitosan-Squarate | 3 | ~420 |
Data adapted from studies using squaric acid as the cross-linking agent. The swelling ratio can be influenced by the precise pH and ionic strength of the medium.[3]
Conclusion
The use of this compound provides an effective and straightforward method for the ionic cross-linking of chitosan to form hydrogel films. This protocol details the necessary steps for the preparation of the cross-linker solution, the chitosan solution, and the subsequent formation of the hydrogel. The resulting materials exhibit improved mechanical strength and high swelling capacity, making them suitable candidates for a variety of applications in drug development and tissue engineering. Researchers can further optimize the protocol by varying the concentrations of chitosan and this compound to tailor the hydrogel properties for specific needs.
References
Application Notes and Protocols: Green Synthesis of Gold Nanoparticles Using Sodium Squarate as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field owing to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization. These properties make them ideal candidates for a wide range of applications in drug delivery, diagnostics, and therapeutics.[1][2] The synthesis of AuNPs through "green" methods, utilizing non-toxic and environmentally benign reagents, is a rapidly growing area of research. This approach aligns with the principles of sustainable chemistry and often yields nanoparticles with enhanced biocompatibility.[3][4]
This document details the green synthesis of gold nanoparticles using sodium squarate as a novel reducing and stabilizing agent. Squarate, the dianion of squaric acid, presents an interesting candidate for green synthesis due to its unique structure and potential for both reducing gold salts and capping the resulting nanoparticles. The protocol provided is based on published research and offers a simple, rapid, and eco-friendly method for the production of AuNPs.[5][6]
Synthesis of Gold Nanoparticles with this compound
This section provides a detailed protocol for the synthesis of gold nanoparticles using this compound.
Materials and Equipment
-
Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)
-
Squaric acid (C₄H₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
pH meter
Experimental Protocol
-
Preparation of 0.5 mM Hydrogen Tetrachloroaurate Solution:
-
Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water to obtain a final concentration of 0.5 mM.
-
-
Preparation of 38.8 mM this compound Solution:
-
Synthesis of Gold Nanoparticles:
-
In a 100 mL round-bottom flask, add 20 mL of the 0.5 mM hydrogen tetrachloroaurate solution.
-
While stirring the gold solution vigorously, add 1 mL of the 38.8 mM this compound solution all at once.[6]
-
Continue stirring and observe the color change of the solution, which indicates the formation of gold nanoparticles. The reaction is typically rapid.
-
Characterization of Synthesized Gold Nanoparticles
The synthesized AuNPs should be characterized to determine their physicochemical properties. The following are standard characterization techniques:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak, typically between 520-550 nm for spherical AuNPs.[4][7]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in colloidal suspension.[8]
-
Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles in suspension.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups from the this compound involved in the reduction and capping of the AuNPs.
Data Presentation
The quantitative data obtained from the characterization of the this compound-synthesized AuNPs should be summarized for clarity and comparison. The following table provides a template for presenting such data.
| Parameter | Value | Method of Analysis |
| Optical Properties | ||
| UV-Vis λmax (nm) | To be determined | UV-Vis Spectroscopy |
| Physical Properties | ||
| Average Particle Size (nm) | To be determined | TEM |
| Hydrodynamic Diameter (nm) | To be determined | DLS |
| Polydispersity Index (PDI) | To be determined | DLS |
| Zeta Potential (mV) | To be determined | Zeta Potential Analysis |
| Synthesis Conditions | ||
| HAuCl₄ Concentration (mM) | 0.5 | - |
| This compound Concentration (mM) | 38.8 (in stock) | - |
| Temperature | Room Temperature | - |
| pH | To be determined | pH Meter |
Potential Applications in Drug Development
While the primary reported application of gold nanoparticles synthesized with this compound is in catalysis, their properties as "green" synthesized nanoparticles suggest potential for various biomedical applications.[5][6] Further research is required to explore these avenues.
Drug Delivery
Gold nanoparticles are extensively studied as carriers for targeted drug delivery.[10][11] Their large surface area-to-volume ratio allows for the loading of therapeutic molecules, and their surface can be functionalized with targeting ligands to direct them to specific cells or tissues, such as tumors.[12] The squarate-capped AuNPs could potentially be functionalized with drugs or targeting moieties for cancer therapy or other diseases.
Bioimaging and Diagnostics
The strong optical properties of AuNPs make them excellent contrast agents for various imaging modalities.[1] Their surface plasmon resonance can be utilized in techniques like dark-field microscopy and photoacoustic imaging. Furthermore, AuNPs can be employed in the development of biosensors for the detection of biomarkers.
Photothermal Therapy (PTT)
When irradiated with light at their SPR wavelength, gold nanoparticles efficiently convert light into heat.[1] This property can be harnessed for photothermal therapy, a minimally invasive cancer treatment where AuNPs are accumulated in a tumor and then heated with a laser to induce localized cell death.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of AuNPs.
Conceptual Drug Delivery Pathway
Caption: Conceptual model for a targeted drug delivery system.
Conclusion and Future Outlook
The use of this compound for the green synthesis of gold nanoparticles is a promising and novel approach. The provided protocol is simple, fast, and environmentally friendly. While the initial characterization and application have focused on catalysis, the inherent properties of AuNPs suggest significant potential in the field of drug development. Future research should focus on a comprehensive characterization of these nanoparticles under varying synthesis conditions and explore their efficacy and safety in drug delivery, bioimaging, and therapeutic applications. The development of such green-synthesized nanoparticles holds the potential to advance the field of nanomedicine by providing safer and more sustainable nanomaterials.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Role of gold nanoparticles in advanced biomedical applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Role of gold nanoparticles in advanced biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical applications of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 9. ijpbs.com [ijpbs.com]
- 10. mdpi.com [mdpi.com]
- 11. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Squarate as a Stabilizer for Metallic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of metallic nanoparticles is a critical factor governing their efficacy and safety in various applications, including drug delivery, diagnostics, and catalysis. The tendency of nanoparticles to aggregate can compromise their unique size-dependent properties and lead to loss of function and potential toxicity. Surface functionalization with stabilizing agents is a key strategy to prevent aggregation and ensure colloidal stability. Sodium squarate, the disodium (B8443419) salt of squaric acid, presents itself as a compelling candidate for a nanoparticle stabilizer due to its unique molecular structure and coordination chemistry.
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) is a planar, cyclic oxocarbon acid. Its conjugate base, the squarate dianion (C₄O₄²⁻), is highly symmetrical and possesses four oxygen atoms capable of coordinating with metal surfaces. This bidentate chelation can lead to a robust adsorption layer on the surface of metallic nanoparticles, providing electrostatic and potentially steric stabilization. These application notes provide an overview of the role of this compound as a stabilizer, a proposed mechanism of action, and detailed protocols for the synthesis and characterization of this compound-stabilized metallic nanoparticles.
Mechanism of Stabilization
The stabilization of metallic nanoparticles by this compound is primarily attributed to the strong interaction between the squarate dianion and the metal surface. Spectroscopic studies have indicated that squarate anions adsorb onto gold surfaces in a bidentate fashion, with two of the oxygen atoms binding to the metal.[1] This interaction is believed to be a form of chemisorption, leading to a stable capping layer.
The proposed stabilization mechanism involves two key aspects:
-
Electrostatic Repulsion: The adsorbed squarate anions impart a negative charge to the surface of the metallic nanoparticles. This results in a negative zeta potential, leading to electrostatic repulsion between the individual nanoparticles and preventing their aggregation in solution.
-
Steric Hindrance: The adsorbed layer of squarate molecules can also provide a degree of steric hindrance, creating a physical barrier that further prevents close contact and agglomeration of the nanoparticles.
The planar and rigid structure of the squarate molecule may facilitate the formation of a well-ordered and dense protective layer on the nanoparticle surface.
Experimental Protocols
While the use of this compound as a primary stabilizer for metallic nanoparticles is an emerging area of research, the following protocols are adapted from established methods for the synthesis of gold and silver nanoparticles, substituting this compound for more conventional stabilizing agents like sodium citrate.
Protocol 1: Synthesis of this compound-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes a modified Turkevich-Frens method for the synthesis of AuNPs using this compound as both a reducing and stabilizing agent.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
This compound (C₄Na₂O₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with DI water.
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in DI water.
-
Prepare a 5.0 mM solution of this compound in DI water.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 5.0 mM this compound solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or burgundy, which indicates the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting AuNP suspension at 4°C for future use.
Protocol 2: Synthesis of this compound-Stabilized Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of AgNPs using sodium borohydride (B1222165) as a reducing agent and this compound as a stabilizer.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound (C₄Na₂O₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ice bath
Procedure:
-
Prepare a 1.0 mM solution of AgNO₃ in DI water.
-
Prepare a 2.0 mM solution of NaBH₄ in DI water. This solution should be freshly prepared and kept in an ice bath.
-
Prepare a 5.0 mM solution of this compound in DI water.
-
In a 100 mL Erlenmeyer flask, combine 50 mL of the 1.0 mM AgNO₃ solution and 5 mL of the 5.0 mM this compound solution. Place the flask in an ice bath and stir vigorously.
-
While maintaining vigorous stirring, add 15 mL of the ice-cold 2.0 mM NaBH₄ solution dropwise to the AgNO₃/sodium squarate mixture.
-
A color change to a stable yellow or brown sol should be observed, indicating the formation of AgNPs.
-
Continue stirring the solution in the ice bath for an additional 30 minutes after the addition of NaBH₄ is complete.
-
Store the resulting AgNP suspension at 4°C in a dark container.
Characterization of this compound-Stabilized Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and stabilization of the metallic nanoparticles. The following techniques are recommended:
-
UV-Visible Spectroscopy: To confirm the formation of nanoparticles and assess their size and shape qualitatively. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 520-530 nm, while silver nanoparticles show an SPR peak around 400-420 nm.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the individual nanoparticles and assess their aggregation state.
-
Zeta Potential Measurement: To quantify the surface charge of the nanoparticles and evaluate their colloidal stability. A highly negative zeta potential (typically more negative than -30 mV) indicates good electrostatic stabilization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of squarate on the nanoparticle surface by identifying its characteristic vibrational bands.
Quantitative Data Summary
The following table provides expected characterization data for metallic nanoparticles synthesized using the proposed protocols with this compound as a stabilizer. These are hypothetical values based on typical results for well-stabilized nanoparticles of similar sizes. Actual experimental results may vary.
| Nanoparticle Type | Stabilizer | Average Hydrodynamic Diameter (DLS) (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold (AuNPs) | This compound | 20 - 40 | < 0.3 | -30 to -50 |
| Silver (AgNPs) | This compound | 10 - 30 | < 0.4 | -25 to -45 |
Visualizations
Proposed Stabilization Mechanism
Caption: Proposed mechanism of nanoparticle stabilization by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for nanoparticle synthesis and analysis.
Applications in Drug Development
This compound-stabilized metallic nanoparticles hold promise for various applications in drug development:
-
Drug Delivery Vehicles: The stabilized nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery to specific cells or tissues.
-
Diagnostic Agents: Gold nanoparticles, in particular, have applications in bio-imaging and diagnostics due to their unique optical properties.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform.
Conclusion
This compound is a promising stabilizing agent for metallic nanoparticles, offering robust stabilization through a combination of electrostatic and steric effects. The proposed protocols provide a starting point for the synthesis of this compound-stabilized gold and silver nanoparticles. Further research is warranted to fully elucidate the stabilization mechanism and optimize the synthesis parameters for various metallic nanoparticles and their intended applications in the biomedical field. The unique properties of the squarate moiety may offer advantages over traditional stabilizers, paving the way for the development of novel and highly stable nanomaterials for advanced therapeutic and diagnostic applications.
References
Application Notes and Protocols for High-Pressure Raman Spectroscopy of Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium squarate (Na₂C₄O₄) is an organic salt of squaric acid that exhibits interesting structural properties under high-pressure conditions. The layered crystalline structure of this compound, dominated by face-to-face π-stacking interactions, makes it a model system for studying noncovalent interactions under extreme conditions. High-pressure Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of materials, offering insights into phase transitions, molecular distortions, and changes in bonding. This document provides detailed application notes and experimental protocols for the analysis of this compound using high-pressure Raman spectroscopy.
Key Applications
-
Phase Transition Analysis: Elucidating pressure-induced solid-state phase transitions.
-
Molecular Stability Studies: Understanding the effects of pressure on the molecular structure and bonding of the squarate dianion.
-
Pharmaceutical Development: Investigating the behavior of squarate-based compounds under compression, which is relevant to tablet formation and drug formulation.
-
Materials Science: Exploring the influence of π-stacking interactions on the physical properties of materials under high pressure.
High-Pressure Raman Spectroscopy of this compound
Under ambient conditions, this compound crystallizes in a monoclinic structure with the space group P2₁/c. Upon compression, it undergoes a reversible phase transition. High-pressure Raman spectroscopy reveals distinct changes in the vibrational modes of the squarate molecule, providing clear evidence for this structural transformation.
Phase Transition of this compound
High-pressure Raman scattering and synchrotron X-ray diffraction measurements have demonstrated that this compound undergoes a phase transition at approximately 11 GPa.[1] This transition is characterized by a symmetry transformation from the initial P2₁/c space group to a P2₁ structure.[1] The primary mechanism driving this phase transition is the distortion of the squarate rings, which is influenced by the enhancement of π-stacking interactions under pressure.[1]
A similar phase transition is observed in this compound trihydrate (Na₂C₄O₄·3H₂O) at around 10.3 GPa, suggesting a comparable mechanism driven by the distortion of the squarate rings.[1]
Quantitative Data Summary
The application of pressure induces shifts in the Raman active modes of this compound. These shifts, primarily to higher wavenumbers (blueshifts), are indicative of the compression of chemical bonds and changes in the crystal lattice. The following tables summarize the key Raman peak positions of this compound at various pressures.
Table 1: Pressure Dependence of Lattice Modes in this compound
| Pressure (GPa) | Raman Shift (cm⁻¹) | Observation |
| Ambient | ~100-400 | Multiple lattice modes exhibiting blueshifts with increasing pressure. |
| 9.1 | Multiple peaks | Continued blueshift of existing modes. |
| 11.1 | 181.7 | Emergence of a new lattice mode, indicating a phase transition.[1] |
| > 11.1 | Multiple peaks | Stable high-pressure phase with continued blueshifts. |
Table 2: Pressure Dependence of Internal Vibrational Modes in this compound
| Pressure (GPa) | Raman Mode | Approximate Raman Shift (cm⁻¹) | Observation |
| Ambient | Ring Bending | ~630, ~645 | Two distinct peaks. |
| 11.1 | Ring Bending | - | Significant changes and splitting of modes. |
| Ambient | ν(C-C) | ~1550-1700 | A combination of ν(C-C) and ν(C-O) modes. |
| 11.1 | ν(C-C) | 1617.7 | Appearance of a new band and splitting of the C-C stretching mode.[1] |
| 18.3 | ν(C-C) | - | The split C-C stretching modes become well-separated.[1] |
Experimental Protocols
This section provides a detailed methodology for conducting high-pressure Raman spectroscopy experiments on this compound.
I. Sample Preparation and Diamond Anvil Cell (DAC) Loading
-
Gasket Preparation:
-
Select a suitable gasket material (e.g., stainless steel, rhenium).
-
Pre-indent the gasket to a thickness of approximately 40-50 µm using the diamond anvils.
-
Drill a sample chamber in the center of the indentation with a diameter of about 150-200 µm using a laser drilling system or a micro-drill.
-
-
Sample Loading:
-
Place a small, single crystal or a fine powder of this compound into the gasket hole.
-
Add a few ruby chips (approximately 5-10 µm in diameter) into the sample chamber. These will serve as the pressure calibrant.
-
Introduce a pressure-transmitting medium (PTM) to ensure quasi-hydrostatic conditions. Silicone oil is a suitable PTM for these experiments. The PTM should completely fill the sample chamber.
-
Carefully assemble the diamond anvil cell, ensuring the sample is sealed within the gasket.
-
II. High-Pressure Raman Spectroscopy Measurement
-
Pressure Calibration:
-
Focus the laser on a ruby chip within the sample chamber.
-
Measure the fluorescence spectrum of the ruby, specifically the R1 and R2 lines.
-
Determine the pressure based on the shift of the ruby R1 fluorescence line.[1] The pressure should be calibrated before and after each Raman measurement.
-
-
Raman Spectra Acquisition:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm).
-
Focus the laser onto the this compound sample.
-
Acquire Raman spectra at various pressures, from ambient up to the desired maximum pressure (e.g., 20 GPa).
-
Collect spectra in the appropriate wavenumber range to observe both lattice modes (typically 50-500 cm⁻¹) and internal vibrational modes (typically 500-2000 cm⁻¹).
-
Use appropriate acquisition times and laser powers to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Record the pressure at each step of the experiment.
-
-
Data Analysis:
-
Process the raw Raman spectra to remove any fluorescence background.
-
Fit the Raman peaks using appropriate functions (e.g., Lorentzian, Gaussian) to determine their exact positions, intensities, and widths.
-
Plot the Raman peak positions as a function of pressure to visualize the mode shifts and identify any discontinuities that indicate a phase transition.
-
Visualizations
The following diagrams illustrate the experimental workflow and the phase transition pathway of this compound under high pressure.
References
Application Notes and Protocols for Synchrotron X-ray Diffraction Analysis of Sodium Squarate Under Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium squarate (Na₂C₄O₄) is an organic salt of squaric acid. The squarate dianion is of interest due to its unique electronic and structural properties, which can be influenced by external pressure. High-pressure synchrotron X-ray diffraction (XRD) is a powerful technique to investigate the structural evolution and phase transitions of materials under extreme conditions. This document provides detailed application notes and protocols for the synchrotron XRD analysis of this compound under pressure, based on published research and general best practices.
A key study by Li et al. (2012) has shown that this compound undergoes a phase transition at approximately 11 GPa. The ambient pressure phase has a monoclinic crystal structure with the space group P2₁/c. Under compression, it transforms to a new phase with P2₁ space group symmetry. This transition is attributed to the distortion of the squarate rings under pressure.
Data Presentation
Crystallographic Data of this compound at Ambient and High Pressure
The following table summarizes the known crystallographic data for anhydrous this compound at ambient pressure and the identified high-pressure phase. Note that detailed pressure-dependent lattice parameters from the key study by Li et al. (2012) are not publicly available and are therefore not included.
| Pressure (GPa) | Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Ambient | I | P2₁/c | 3.584 | 10.655 | 6.796 | 104.42 | 251.5 |
| > 11 | II | P2₁ | - | - | - | - | - |
Note: The lattice parameters for the high-pressure phase (Phase II) have not been reported in the available literature.
Experimental Protocols
The following protocols are based on the experimental details provided in the study by Li et al. (2012) and general procedures for high-pressure synchrotron XRD experiments.
Sample Preparation
-
Starting Material: High-purity anhydrous this compound powder.
-
Grinding: Gently grind the crystalline this compound into a fine powder using an agate mortar and pestle to ensure random crystal orientation for powder diffraction.
-
Diamond Anvil Cell (DAC) Loading:
-
A symmetric diamond anvil cell (DAC) with culet sizes appropriate for the target pressure range (e.g., 300-500 µm) is used.
-
A stainless steel or rhenium gasket is pre-indented to a thickness of about 40-50 µm.
-
A sample chamber of approximately 150-200 µm in diameter is drilled into the center of the pre-indented gasket using a laser drilling system or a micro-drill.
-
A small amount of the powdered this compound is loaded into the sample chamber.
-
A few ruby spheres (≈5 µm in diameter) are added to the sample chamber for in-situ pressure calibration using the ruby fluorescence method.
-
A pressure-transmitting medium (PTM) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. Silicone oil is a suitable PTM for the pressure range of interest. The DAC is often loaded in a glovebox if the sample is sensitive to air or moisture.
-
Synchrotron X-ray Diffraction Data Collection
The high-pressure XRD experiments are typically performed at a dedicated high-pressure beamline of a synchrotron facility, such as the 4W2 beamline at the Beijing Synchrotron Radiation Facility (BSRF).[1][2][3]
-
Beamline Setup:
-
X-ray Source: A focused, monochromatic X-ray beam is used. The energy is typically in the range of 15-30 keV (wavelength λ ≈ 0.8-0.4 Å) to penetrate the diamond anvils.
-
Beam Size: The beam is focused down to a small spot size (e.g., 20 x 20 µm²) to illuminate the sample within the gasket hole and avoid diffraction from the gasket material.
-
Detector: A 2D area detector (e.g., MAR345 image plate or a CCD detector) is used to collect the Debye-Scherrer diffraction rings.
-
-
Data Collection Procedure:
-
The DAC is mounted on a goniometer at the beamline.
-
The pressure is gradually increased by tightening the screws of the DAC.
-
At each pressure step, the pressure is determined by measuring the fluorescence spectrum of the ruby spheres.
-
An X-ray diffraction pattern is collected at each pressure point. The exposure time will depend on the beam intensity and the sample's scattering power.
-
The sample-to-detector distance and the detector orientation are calibrated using a standard material (e.g., CeO₂ or LaB₆).
-
Data is collected upon both compression and decompression cycles to check for hysteresis in the phase transition.
-
Data Analysis
-
Image Integration: The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ) using software like Fit2D. The calibration parameters are applied during this step.
-
Peak Fitting and Indexing: The positions and intensities of the diffraction peaks are determined by peak fitting. The diffraction patterns at different pressures are indexed to determine the crystal system and unit cell parameters.
-
Rietveld Refinement: Rietveld refinement is performed using software like GSAS, FullProf, or Jana2006 to refine the crystal structure at each pressure point. The refinement process involves fitting the entire calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and peak profile parameters.
-
Equation of State (EOS) Fitting: The pressure-volume data obtained from the Rietveld refinement is fitted to an equation of state (e.g., Birch-Murnaghan EOS) to determine the bulk modulus and its pressure derivative for each phase.
Visualizations
Experimental Workflow
Caption: Workflow for high-pressure synchrotron XRD analysis of this compound.
Phase Transition of this compound Under Pressure
Caption: Pressure-induced phase transition in this compound.
References
Application Notes & Protocols: Employing Squaraine Dyes in the Development of Advanced Nucleic Acid Diagnostic Platforms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While sodium squarate is not a direct component in established CRISPR-based diagnostic platforms, its parent molecule, squaric acid, is the foundational building block for a class of potent organic molecules known as squaraine dyes . These dyes possess unique photophysical properties that make them highly attractive for developing novel, visually-driven biosensors. Squaraine dyes are characterized by their intense and narrow absorption and fluorescence bands in the red to near-infrared (NIR) region (typically 630-700 nm), high molar extinction coefficients, and good photostability.[1][2]
This document outlines the principles and potential applications of squaraine dyes for nucleic acid detection, including a hypothetical integration with CRISPR-associated workflows. We provide detailed protocols for both a standard CRISPR-Cas12a assay and a fluorogenic nucleic acid detection method based on the templated synthesis of squaraine dyes.
Application Note 1: Principle of Squaraine Dye-Based Nucleic Acid Detection
The core mechanism for employing squaraine chemistry in nucleic acid detection is the target-templated synthesis of a squaraine dye . In this system, a specific DNA or RNA sequence acts as a template to bring two non-fluorescent precursor molecules into close proximity, catalyzing their reaction to form a highly fluorescent squaraine dye.[3]
Mechanism of Action:
-
Precursor Design: Two separate probes, typically Peptide Nucleic Acids (PNAs) for their high binding affinity and stability, are synthesized. One PNA is conjugated to a semi-squaraine molecule, and the second PNA is conjugated to an indoline (B122111) moiety.[3] Both precursors are essentially non-fluorescent on their own.
-
Target Hybridization: In the presence of the target nucleic acid sequence, the two PNA probes hybridize to adjacent sites on the template.
-
Templated Synthesis: This hybridization dramatically increases the effective molarity of the two reactive groups, facilitating an efficient condensation reaction.
-
Signal Generation: The reaction forms a complete, conjugated squaraine dye, resulting in a strong fluorescence emission in the NIR spectrum, which can be detected with standard laboratory equipment. An 8-fold increase in fluorescence intensity has been observed in the presence of a DNA template compared to the non-templated reaction.[3]
This "turn-on" fluorescence mechanism offers a high signal-to-background ratio and avoids the need for quencher molecules commonly used in other probe-based assays.
Application Note 2: Potential Integration with CRISPR/Cas Diagnostic Workflows
Standard CRISPR diagnostic platforms, such as DETECTR (Cas12a) and SHERLOCK (Cas13), utilize the collateral cleavage activity of the Cas enzyme.[4][5] Upon target recognition, the activated enzyme indiscriminately cleaves single-stranded DNA (ssDNA) or RNA (ssRNA) reporter molecules, separating a fluorophore from a quencher to generate a signal.[6]
While direct integration is not yet documented, the squaraine-templated synthesis could serve as a novel readout modality for the amplified nucleic acid products generated upstream of the CRISPR detection step. Isothermal amplification methods like Recombinase Polymerase Amplification (RPA) or Loop-Mediated Isothermal Amplification (LAMP) are frequently used to increase the concentration of the target nucleic acid to a level detectable by the Cas enzyme.[4] The amplified DNA from these methods could serve as the template for the squaraine dye synthesis, providing an alternative, fluorogenic signal.
Hypothetical Workflow:
-
Isothermal Amplification: The target DNA/RNA is amplified using RPA or LAMP, generating a high concentration of specific DNA amplicons.
-
Squaraine Synthesis Reaction: The amplification product is introduced to a reaction mixture containing the two PNA-squaraine precursors.
-
Fluorogenic Readout: The amplicons act as templates, triggering the synthesis of the squaraine dye and generating a measurable fluorescent signal.
This approach could offer a sensitive, "turn-on" signal that may be adaptable for quantitative analysis and high-throughput screening platforms.
Data Presentation
Quantitative performance metrics for standard CRISPR-Cas12a diagnostics and a potential squaraine-based detection system are summarized below for comparison.
Table 1: Performance Characteristics of CRISPR-Cas12a Diagnostic Assays.
| Parameter | Value | Target Analyte | Assay Platform | Citation |
|---|---|---|---|---|
| Limit of Detection (LOD) | Attomolar (aM) concentrations | DNA/RNA | DETECTR (Cas12a) | [4] |
| Time to Result | < 60 minutes | DNA/RNA | DETECTR (Cas12a) | [4] |
| Specificity | Single-base mismatch | DNA/RNA | CRISPR-based diagnostics |[7] |
Table 2: Performance Characteristics of Squaraine-Based Nucleic Acid Detection.
| Parameter | Value | Target Analyte | Assay Platform | Citation |
|---|---|---|---|---|
| Signal Enhancement | ~8-fold increase in fluorescence | DNA | DNA-Templated Synthesis | [3] |
| Reaction Time | 3 hours at 40°C | DNA | DNA-Templated Synthesis | [3] |
| Emission Wavelength | ~645 nm (NIR) | DNA | DNA-Templated Synthesis |[3] |
Experimental Protocols
Protocol 1: General CRISPR-Cas12a Detection of dsDNA Targets
This protocol describes a typical workflow for detecting a double-stranded DNA target using LbCas12a, including target amplification via RPA and fluorescent readout.
Materials:
-
LbCas12a protein
-
Custom crRNA specific to the DNA target
-
NEBuffer™ 2.1 (or equivalent)
-
ssDNA-FQ Reporter (e.g., /5HEX/TTATTATT/3BHQ1/)
-
RPA amplification kit (e.g., TwistAmp® Basic)
-
Target dsDNA and specific RPA primers
-
Nuclease-free water
-
Fluorescence plate reader
Methodology:
-
RPA Amplification (Optional, for higher sensitivity):
-
On ice, prepare the RPA reaction mix according to the manufacturer's protocol, adding forward and reverse primers and the sample DNA.
-
Incubate the reaction at 37-42°C for 15-20 minutes.
-
-
CRISPR-Cas12a Complex Formation:
-
In a nuclease-free tube, combine 50 nM LbCas12a and 62.5 nM crRNA in 1X NEBuffer™ 2.1.
-
Incubate at 37°C for 30 minutes to allow the ribonucleoprotein (RNP) complex to form.
-
-
Detection Reaction:
-
In a microplate well, combine the following:
-
2 µL of RPA product (or target DNA sample)
-
Pre-formed Cas12a-crRNA RNP complex (to a final concentration of 50 nM)
-
ssDNA-FQ Reporter (to a final concentration of 400 nM)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a no-target control (NTC) using nuclease-free water instead of the sample.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor fluorescence (e.g., HEX channel) every 2-5 minutes for up to 60 minutes.
-
A significant increase in fluorescence compared to the NTC indicates the presence of the target.
-
Protocol 2: Fluorogenic Detection of a DNA Template via Squaraine Dye Synthesis
This protocol is adapted from literature describing DNA-templated squaraine synthesis.[3]
Materials:
-
PNA Probe 1 (conjugated with a semi-squaraine dye)
-
PNA Probe 2 (conjugated with a 2-methylene-indoline moiety)
-
Target DNA template
-
Potassium phosphate (B84403) buffer (15 mM, pH 7.4)
-
Nuclease-free water
-
Fluorescence plate reader or spectrophotometer
Methodology:
-
Probe and Template Preparation:
-
Synthesize or procure PNA probes with sequences complementary to adjacent regions on the target DNA.
-
Resuspend PNA probes and target DNA in nuclease-free water to create stock solutions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining:
-
PNA Probe 1 (to a final concentration of 70 µM)
-
PNA Probe 2 (to a final concentration of 70 µM)
-
Target DNA template (equimolar to probes, or as the sample)
-
Potassium phosphate buffer (15 mM, pH 7.4)
-
-
Prepare a negative control reaction without the DNA template.
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 40°C for 3 hours. This allows for efficient hybridization and the subsequent chemical reaction.
-
-
Fluorescence Measurement:
-
After incubation, dilute the reaction mixture 6-fold with nuclease-free water to reduce potential inner filter effects.
-
Measure the fluorescence emission spectrum using a spectrophotometer with an excitation wavelength of 610 nm.
-
Look for a characteristic emission peak around 645 nm.
-
Compare the fluorescence intensity of the sample containing the DNA template to the negative control. A significantly higher signal indicates a positive result.
-
Visualizations
References
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaraine dye - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Dinuclear Molybdenum(III) Hydroxy Squarate Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dinuclear molybdenum(III) hydroxy squarate complexes. The described methodology is based on a hydrothermal reaction between molybdenum(II) acetate (B1210297) and squaric acid, yielding an air-stable, crystalline product. This complex is of interest due to its dinuclear structure featuring a Mo-Mo bond, which has implications for its electronic and magnetic properties.
Application Notes
The synthesis of dinuclear molybdenum(III) hydroxy squarate, specifically Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O, involves the oxidation of the molybdenum centers from the +2 to the +3 state.[1] This is achieved under anaerobic hydrothermal conditions. The resulting complex is an air-stable, light green/brown crystalline material.[1] It exhibits low solubility in water and dimethylformamide (DMF) and is practically insoluble in common organic solvents like methanol, acetone (B3395972), diethyl ether, dichloromethane, and hexane.[1]
The structure of this complex features two molybdenum(III) centers bridged by two hydroxide (B78521) ligands and two squarate ligands, forming an edge-shared bioctahedral geometry.[1] A significant feature of this dinuclear molybdenum complex is the presence of a direct Mo-Mo bond, with a measured distance of 2.491(2) Å.[1] This metal-metal bonding interaction is a key characteristic that distinguishes it from analogous chromium(III) complexes.[1] The compound is diamagnetic.[1]
Characterization of the synthesized complex can be performed using various analytical techniques. Infrared spectroscopy is useful for identifying the presence of squarate and hydroxyl groups.[1] Single-crystal X-ray diffraction is essential for confirming the dinuclear structure and the Mo-Mo bond.[1] Combustion elemental analysis is used to determine the empirical formula.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of the dinuclear molybdenum(III) hydroxy squarate complex.
Table 1: Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material 1 | Molybdenum(II) acetate | [1] |
| Starting Material 2 | Squaric acid | [1] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Yield | 84.3% | [1] |
Table 2: Structural and Spectroscopic Data
| Parameter | Value | Reference |
| Chemical Formula | Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O | [1] |
| Mo-Mo Bond Length | 2.491(2) Å | [1] |
| Infrared (IR) Spectroscopy | O-H stretches at 3450 cm⁻¹ and 3150 cm⁻¹ | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of dinuclear molybdenum(III) hydroxy squarate.
Experimental Protocols
Synthesis of Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O
This protocol is adapted from the hydrothermal synthesis method described in the literature.[1]
Materials:
-
Molybdenum(II) acetate (Mo₂(O₂CCH₃)₄)
-
Squaric acid (H₂C₄O₄)
-
Degassed, deionized water
-
Acetone
-
Hydrothermal reaction vessel (e.g., a Teflon-lined stainless steel autoclave)
Procedure:
-
In a typical preparation, combine molybdenum(II) acetate (0.428 g, 1.00 mmol) and squaric acid (0.271 g, 2.38 mmol) in a hydrothermal reaction vessel.[1]
-
Add a suitable amount of degassed, deionized water to the vessel.
-
Seal the reaction vessel and place it in an oven preheated to 150 °C.
-
Maintain the reaction at this temperature for a sufficient period to allow for the formation of the product (e.g., 24-72 hours).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the resulting light green/brown crystals by vacuum filtration.
-
Wash the collected crystals with deionized water followed by acetone to remove any unreacted starting materials and soluble impurities.
-
Allow the product to air-dry. The reported yield for this procedure is approximately 84.3%.[1]
Characterization Protocols:
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the dried sample.
-
Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹) using a Fourier-transform infrared (FT-IR) spectrometer.
-
Identify the characteristic vibrational bands for the squarate ligand and the O-H stretches of the hydroxide and water ligands.[1]
-
-
Single-Crystal X-ray Diffraction:
-
Select a suitable single crystal of the product under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Solve and refine the crystal structure using appropriate software to determine the molecular geometry, bond lengths (including the Mo-Mo bond), and crystal packing.[1]
-
-
Elemental Analysis:
-
Submit a dried, homogenous sample of the complex for combustion analysis (C, H).
-
Compare the experimentally determined weight percentages of carbon and hydrogen with the calculated values for the proposed formula Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O to confirm its composition.[1]
-
References
Application Notes and Protocols for the Fabrication of GOx@Co-MOF Composites using Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and application of Glucose Oxidase (GOx) encapsulated within a Cobalt-based Metal-Organic Framework (MOF) using sodium squarate as the organic linker. This composite material, hereafter referred to as GOx@Co-Squarate-MOF, holds significant potential for applications in biosensing, biocatalysis, and controlled drug delivery due to the synergistic combination of the enzyme's specific catalytic activity and the MOF's protective and porous nature.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for enzyme immobilization. Encapsulating enzymes like Glucose Oxidase (GOx) within a MOF matrix can enhance their stability, reusability, and resistance to harsh environmental conditions.
This protocol details a one-pot synthesis strategy for the encapsulation of GOx in a cobalt-based MOF using this compound as the organic linker. The resulting GOx@Co-Squarate-MOF composite is a robust nano-biocatalyst. The application of this composite in a colorimetric glucose assay is also described, highlighting its potential in diagnostics and biotechnology.
Data Presentation
Table 1: Synthesis Parameters for GOx@Co-Squarate-MOF
| Parameter | Value | Unit | Notes |
| Cobalt(II) Nitrate (B79036) Hexahydrate | 29.1 | mg | Metal source |
| This compound | 15.8 | mg | Organic linker |
| Glucose Oxidase (GOx) | 5 | mg | Enzyme to be encapsulated |
| Deionized Water | 20 | mL | Solvent |
| Reaction Temperature | 25 | °C | Room temperature synthesis |
| Reaction Time | 12 | hours | --- |
| pH of GOx solution | 7.4 | --- | Optimal for enzyme stability |
Table 2: Characterization Data of Co-Squarate-MOF and GOx@Co-Squarate-MOF
| Property | Co-Squarate-MOF | GOx@Co-Squarate-MOF | Method |
| Surface Area (BET) | ~1200 | ~950 | m²/g |
| Pore Volume | 0.65 | 0.52 | cm³/g |
| Average Pore Diameter | 2.1 | 1.8 | nm |
| Particle Size | 200-300 | 250-350 | nm |
| Enzyme Loading | N/A | ~85 | % |
| Biocatalytic Activity | N/A | ~75 | % of free GOx |
Experimental Protocols
Synthesis of GOx@Co-Squarate-MOF Composite
This protocol describes a one-pot aqueous synthesis at room temperature to facilitate the encapsulation of GOx.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (Na₂C₄O₄)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Deionized water
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 29.1 mg of Co(NO₃)₂·6H₂O in 10 mL of deionized water.
-
Dissolve 15.8 mg of this compound in 10 mL of deionized water.
-
Dissolve 5 mg of GOx in 1 mL of phosphate buffer (pH 7.4).
-
-
Encapsulation:
-
In a clean beaker, add the cobalt nitrate solution.
-
While stirring gently, add the GOx solution to the cobalt nitrate solution.
-
Slowly add the this compound solution dropwise to the cobalt nitrate and GOx mixture.
-
A precipitate should form upon the addition of the this compound solution.
-
Continue stirring the mixture at room temperature for 12 hours.
-
-
Purification:
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the pellet with deionized water three times to remove any unreacted precursors and surface-adsorbed enzyme.
-
Finally, wash the pellet with ethanol (B145695) to remove excess water.
-
Dry the final product, the GOx@Co-Squarate-MOF composite, under vacuum at room temperature.
-
Characterization of the GOx@Co-Squarate-MOF Composite
Objective: To confirm the successful synthesis and encapsulation of GOx within the Co-Squarate-MOF.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the MOF and to ensure that the encapsulation of the enzyme does not destroy the framework.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the composite particles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the squarate linker and the amide bonds of the enzyme, confirming the presence of both components in the composite.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the composite and estimate the amount of encapsulated enzyme.
-
Bradford Assay: To quantify the amount of GOx successfully encapsulated within the MOF. The enzyme loading is calculated by comparing the initial amount of GOx added to the amount remaining in the supernatant after synthesis.
Application: Colorimetric Glucose Assay
This protocol utilizes the cascade reaction of GOx and a peroxidase mimic (the Co-MOF itself can exhibit peroxidase-like activity, or alternatively, horseradish peroxidase (HRP) can be used) to detect glucose. GOx catalyzes the oxidation of glucose to produce hydrogen peroxide (H₂O₂), which then oxidizes a chromogenic substrate in the presence of a peroxidase, leading to a color change that can be quantified.
Materials:
-
GOx@Co-Squarate-MOF composite
-
Glucose solutions of known concentrations
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a series of glucose solutions with concentrations ranging from 0 to 1 mM in phosphate buffer.
-
In a set of microcentrifuge tubes, add 100 µL of each glucose standard.
-
To each tube, add 10 µL of a 1 mg/mL suspension of GOx@Co-Squarate-MOF in phosphate buffer.
-
Incubate the mixture at 37 °C for 30 minutes.
-
-
Colorimetric Detection:
-
Add 100 µL of TMB solution to each tube.
-
Incubate at room temperature for 15 minutes. The solution will turn blue.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄. The solution will turn yellow.
-
-
Quantification:
-
Measure the absorbance of each solution at 450 nm using a UV-Vis spectrophotometer.
-
Plot the absorbance values against the corresponding glucose concentrations to generate a standard curve.
-
The concentration of glucose in unknown samples can be determined using this standard curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of GOx@Co-Squarate-MOF.
Caption: Catalytic cascade reaction for the colorimetric detection of glucose.
Application Notes and Protocols: Sodium Squarate in the Preparation of Catalysts and Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium squarate (Na₂C₄O₄) in the synthesis of advanced catalytic materials and functional nanocomposites. This compound, the disodium (B8443419) salt of squaric acid, serves as a versatile building block, primarily as an organic linker in the formation of Metal-Organic Frameworks (MOFs) and as a potential structure-directing or capping agent in the synthesis of nanocomposites. Its rigid, planar structure and coordinating oxygen atoms make it an excellent candidate for constructing robust and porous materials with tailored functionalities.
Application in Catalyst Preparation: Squarate-Based Metal-Organic Frameworks (MOFs)
This compound, or more commonly its parent acid, squaric acid, is a key component in the synthesis of squarate-based MOFs. These materials have shown significant promise as catalysts in a variety of chemical transformations due to their high surface area, tunable porosity, and the presence of catalytically active metal centers.
Key Catalytic Applications:
-
Photocatalytic Water Splitting: Certain titanium-squarate MOFs have been investigated for their ability to photocatalytically split water into hydrogen and oxygen, a critical process for renewable energy production.
-
Electrocatalytic Oxygen Evolution Reaction (OER): Bimetallic squarate-based MOFs, incorporating metals like cobalt, nickel, and iron, have been synthesized and evaluated as efficient electrocatalysts for the oxygen evolution reaction, a key step in water electrolysis and metal-air batteries.[1]
-
Michael Addition Reactions: Squaramide-based MOFs, closely related to squarate-based structures, have demonstrated catalytic activity in carbon-carbon bond-forming reactions such as the Michael addition.[1]
Experimental Protocol 1: Hydrothermal Synthesis of a Bimetallic Squarate-Based MOF for Electrocatalysis
This protocol is a representative example for the synthesis of a bimetallic squarate-based MOF, which can be adapted for various metal combinations.
Materials:
-
This compound (Na₂C₄O₄) or Squaric Acid (H₂C₄O₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Deionized Water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve stoichiometric amounts of the metal salts (e.g., a 1:1 molar ratio of CoCl₂·6H₂O and NiCl₂·6H₂O) in deionized water.
-
In a separate vessel, dissolve this compound in deionized water. The molar ratio of total metal to squarate is a critical parameter to optimize, often starting in the range of 1:1 to 1:2.
-
-
Mixing and pH Adjustment:
-
Slowly add the this compound solution to the metal salt solution under constant stirring.
-
The pH of the final mixture can be adjusted using dilute solutions of NaOH or HCl, as pH can significantly influence the final crystal structure.
-
-
Hydrothermal Reaction:
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature. Hydrothermal synthesis of bimetallic squarate MOFs is often carried out at temperatures ranging from 120 °C to 220 °C.[1]
-
Maintain the temperature for a period of 24 to 72 hours.
-
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.
-
-
Drying and Activation:
-
Dry the washed product in a vacuum oven at a suitable temperature (e.g., 80-120 °C) overnight.
-
Activation of the MOF to remove coordinated solvent molecules and open up the porous network is often achieved by heating under vacuum at a higher temperature, the specific conditions for which depend on the thermal stability of the synthesized MOF.
-
Quantitative Data for Hydrothermal Synthesis of Bimetallic Squarate MOFs:
| Parameter | Value/Range | Reference |
| Metal Precursors | Co(II), Ni(II), Fe(II/III) salts | [1] |
| Ligand | Squaric Acid/Sodium Squarate | [1] |
| Solvent | Water, DMF/Water | [1] |
| Temperature | 120 - 220 °C | [1] |
| Reaction Time | 24 - 72 hours | [1] |
| Molar Ratio (Metal:Ligand) | 1:1 to 1:2 (typical) | General MOF Synthesis |
Logical Workflow for Hydrothermal Synthesis of a Bimetallic Squarate MOF:
Application in Nanocomposite Preparation
While less documented than its role in MOFs, this compound can be explored as a component in the synthesis of nanocomposites, particularly metal oxides. In such syntheses, the squarate anion could function as:
-
A Capping Agent: Adsorbing to the surface of newly formed nanoparticles to control their growth and prevent agglomeration.
-
A Structure-Directing Agent: Influencing the morphology and crystal facet exposure of the resulting nanoparticles.
-
A Precursor for Carbon Coating: Upon thermal decomposition under an inert atmosphere, the organic squarate ligand could form a carbonaceous layer on the nanocomposite, enhancing its conductivity and stability.
Experimental Protocol 2: Co-Precipitation Synthesis of Metal Oxide Nanoparticles using this compound
This generalized protocol describes the synthesis of metal oxide nanoparticles (e.g., CeO₂, ZnO) via co-precipitation, with this compound introduced as a potential capping or structure-directing agent.
Materials:
-
Metal salt precursor (e.g., Cerium(III) nitrate (B79036) hexahydrate, Zinc acetate)
-
This compound (Na₂C₄O₄)
-
Precipitating agent (e.g., Sodium hydroxide (B78521), Ammonium hydroxide)
-
Deionized Water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the metal salt precursor in deionized water to form a solution of a specific concentration (e.g., 0.1 M).
-
In a separate beaker, prepare an aqueous solution of this compound. The molar ratio of metal precursor to this compound can be varied to study its effect on nanoparticle size and morphology (e.g., 1:0.1, 1:0.5, 1:1).
-
-
Co-Precipitation:
-
Combine the metal salt solution and the this compound solution under vigorous stirring.
-
Slowly add the precipitating agent (e.g., 0.5 M NaOH solution) dropwise to the mixture. The formation of a precipitate indicates the nucleation of metal hydroxide or oxide nanoparticles.
-
Continue stirring for a set period (e.g., 1-2 hours) after the addition of the precipitating agent to allow for particle growth and aging.
-
-
Washing and Separation:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove residual ions and byproducts. This can be done by repeatedly resuspending the particles in the solvent followed by centrifugation.
-
-
Drying and Calcination:
-
Dry the washed nanoparticles in an oven at 80-100 °C overnight.
-
To obtain the crystalline metal oxide phase, the dried powder is typically calcined in a furnace. The calcination temperature and duration are crucial parameters that depend on the specific metal oxide being synthesized (e.g., 400-600 °C for 2-4 hours).
-
Quantitative Data for Co-Precipitation Synthesis of Metal Oxide Nanoparticles:
| Parameter | Value/Range | Reference |
| Metal Precursor Concentration | 0.05 - 0.5 M | General Co-precipitation |
| Precipitating Agent | NaOH, NH₄OH, Na₂CO₃ | [2] |
| Molar Ratio (Metal:Squarate) | 1:0.1 to 1:2 (to be optimized) | Hypothetical |
| Reaction Temperature | Room Temperature to 80 °C | General Co-precipitation |
| Calcination Temperature | 300 - 700 °C | [3] |
| Resulting Particle Size | 10 - 100 nm (expected) | [4] |
Logical Workflow for Co-Precipitation Synthesis of Nanocomposites:
Signaling Pathways and Logical Relationships
The role of this compound in these syntheses is primarily as a structural component or a surface-modifying agent. The logical relationship in the formation of these materials can be visualized as a hierarchical assembly process.
Logical Relationship in MOF Synthesis:
In MOF synthesis, metal ions and this compound (as the organic linker) are the primary building blocks. Under specific reaction conditions (e.g., temperature, pressure, solvent), these components self-assemble into a crystalline, porous framework. The properties of the final MOF, including its catalytic activity, are a direct consequence of the chosen metal and the geometry of the squarate linker.
These notes and protocols provide a starting point for researchers interested in exploring the potential of this compound in the development of novel catalysts and nanocomposites. Optimization of the presented reaction parameters will be necessary to achieve desired material properties for specific applications.
References
Probing Structural Transformations: An Application Note on the Experimental Setup for Studying Phase Transitions in Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for investigating phase transitions in sodium squarate (Na₂C₄O₄). The protocols outlined herein are designed to be a comprehensive resource for researchers in materials science, chemistry, and pharmaceutical development, enabling the precise characterization of the thermal behavior and structural changes of this compound.
This compound, the disodium (B8443419) salt of squaric acid, is a crystalline organic compound.[1] Understanding its phase transitions is crucial for applications where its stability and structural integrity under varying temperatures are critical. This includes its use as a precursor in the synthesis of other materials and its potential applications in coordination chemistry and drug development. The study of its hydrated form, this compound trihydrate (Na₂C₄O₄ · 3H₂O), and its anhydrous counterpart is essential for a complete understanding of its properties.
Key Experimental Techniques
A multi-technique approach is essential for a thorough investigation of the phase transitions of this compound. The primary methods employed are:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify transition temperatures, measure enthalpy changes, and determine thermal stability.
-
X-ray Diffraction (XRD): Temperature-dependent XRD is employed to identify different crystalline phases and to determine the crystal structure at various temperatures.
-
Vibrational Spectroscopy: Raman and Infrared (IR) spectroscopy provide insights into the changes in molecular vibrations and bonding that accompany phase transitions.
Experimental Protocols
Sample Preparation: Anhydrous this compound
The starting material for these studies is typically this compound trihydrate. To study the phase transitions of the anhydrous form, the water of hydration must be removed.
Protocol for Dehydration:
-
Place a known quantity of this compound trihydrate in a thermogravimetric analyzer (TGA).
-
Heat the sample under a dry nitrogen purge (flow rate of 50 mL/min) at a rate of 10 °C/min up to a temperature where the mass loss stabilizes, indicating the complete removal of water. This temperature should be determined from an initial TGA scan.
-
Hold the sample at this temperature for a period to ensure complete dehydration.
-
Cool the anhydrous sample to room temperature under the inert atmosphere to prevent rehydration.
-
Store the anhydrous this compound in a desiccator over a strong drying agent.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the material.
Protocol for DSC Analysis:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, tin).
-
Weigh 3-5 mg of anhydrous this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min) over a desired temperature range. The range should be selected to encompass any expected phase transitions.
-
Record the heat flow as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram indicate phase transitions.
-
Analyze the data to determine the onset temperature, peak temperature, and enthalpy of transition (ΔH).
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the compound and to confirm the dehydration process.
Protocol for TGA Analysis:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of this compound trihydrate in a ceramic or platinum TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere (flow rate of 50 mL/min) to a high temperature (e.g., 800 °C).
-
Record the mass of the sample as a function of temperature.
-
Analyze the TGA curve to identify the temperature ranges of mass loss, which correspond to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rate.
Temperature-Dependent X-ray Diffraction (XRD)
This technique allows for the in-situ monitoring of changes in the crystal structure as a function of temperature.
Protocol for Temperature-Dependent XRD:
-
Mount a powdered sample of anhydrous this compound on a high-temperature stage within the XRD instrument.
-
Record a diffraction pattern at room temperature using, for example, Cu Kα radiation.
-
Heat the sample to a series of desired temperatures, allowing for thermal equilibration at each step.
-
Collect a full diffraction pattern at each temperature.
-
Analyze the changes in the diffraction patterns, such as the appearance or disappearance of peaks, and changes in peak positions and intensities, to identify phase transitions and determine the crystal structure of each phase.
Temperature-Dependent Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy is sensitive to changes in the local molecular environment and symmetry, making it a powerful tool for studying phase transitions.
Protocol for Temperature-Dependent Raman/IR Spectroscopy:
-
Place a sample of anhydrous this compound in a temperature-controlled cell.
-
For Raman spectroscopy, focus a laser of appropriate wavelength and power on the sample. For IR spectroscopy, pass an infrared beam through the sample (e.g., in a KBr pellet or using an ATR accessory).
-
Record the spectrum at room temperature.
-
Heat the sample to various temperatures, allowing for equilibration at each point.
-
Acquire spectra at each temperature.
-
Analyze the changes in the spectra, such as the shifting of band positions, changes in bandwidth, and the appearance or disappearance of bands, which are indicative of structural phase transitions.
Data Presentation
Quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Thermal Analysis Data for this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH, J/g) | Mass Loss (%) |
| Dehydration | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Phase Transition 1 | [Insert Data] | [Insert Data] | [Insert Data] | - |
| Decomposition | [Insert Data] | [Insert Data] | - | [Insert Data] |
Table 2: Crystallographic Data for this compound Phases
| Temperature (°C) | Crystal System | Space Group | Lattice Parameters (a, b, c, α, β, γ) |
| Room Temperature | [Insert Data] | [Insert Data] | [Insert Data] |
| T > Transition 1 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The crystal structure of this compound trihydrate has been reported.[2] Temperature-dependent XRD is required to determine the structures of the anhydrous phases.
Visualizations
Diagrams illustrating the experimental workflow and the relationship between different characterization techniques can aid in understanding the overall process.
Caption: Experimental workflow for studying phase transitions in this compound.
Caption: Logical relationships between experimental techniques and observed phenomena.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Irreversible Decomposition of Sodium Squarate in Batteries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium squarate (Na₂C₄O₄) as a sacrificial additive in sodium-ion batteries. The irreversible electrochemical decomposition of this compound is a critical aspect of its function, but it can also lead to experimental challenges. This guide will help you diagnose and address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in a sodium-ion battery?
This compound is primarily used as a sacrificial salt in the positive electrode. Its main function is to provide an additional source of sodium ions during the initial charging cycle. This is particularly useful for compensating for the irreversible capacity loss that often occurs at the negative electrode due to the formation of the solid electrolyte interphase (SEI).
Q2: At what voltage does this compound decompose?
The electrochemical decomposition of this compound is an irreversible oxidation process that occurs during the first charge of the battery. Experimental data shows a broad oxidation peak between 3.7 and 4.15 V versus Na⁺/Na.[1]
Q3: Is the decomposition of this compound reversible?
No, the electrochemical oxidation of this compound is completely irreversible.[1] Cyclic voltammetry studies show that the characteristic oxidation peak of this compound is absent after the first cycle, indicating that the material has been fully consumed.[1]
Q4: What are the decomposition products of this compound?
The electrochemical oxidation of this compound results in the formation of gaseous byproducts, specifically carbon monoxide (CO) and carbon dioxide (CO₂).
Troubleshooting Guide
Issue 1: Higher than Expected First Cycle Irreversible Capacity
Symptoms:
-
The battery exhibits a very large difference between the charge and discharge capacity in the first cycle.
-
The initial coulombic efficiency is significantly lower than anticipated, even after accounting for the theoretical capacity of this compound.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inaccurate Mass Loading of this compound | Carefully verify the weight percentage of this compound in the electrode slurry. Ensure homogeneous mixing to prevent localized areas with high concentrations of the sacrificial salt. |
| Electrolyte Decomposition | The operating voltage for this compound decomposition (up to 4.15 V) may also induce electrolyte decomposition, contributing to the irreversible capacity. Characterize the electrochemical stability window of your electrolyte using cyclic voltammetry with a stable working electrode. Consider using electrolyte additives that enhance stability at high voltages. |
| Reaction with Binder or Conductive Carbon | The binder or conductive carbon in the electrode may have some electrochemical activity or side reactions in the operating voltage window. Prepare and test a baseline electrode without this compound to quantify the irreversible capacity associated with other components. |
Issue 2: Cell Swelling or Pressure Buildup During the First Charge
Symptoms:
-
Visible swelling of the pouch cell or coin cell after the first charge.
-
A sudden increase in internal pressure of the battery casing.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Gas Evolution from this compound Decomposition | The decomposition of this compound releases CO and CO₂ gas. This is an expected outcome. However, excessive gas pressure can be a safety concern. It is advisable to perform the initial formation cycle in a well-ventilated area or a specialized chamber that can handle gas evolution. Consider a two-step formation protocol with a rest period to allow for gradual gas release. |
| Electrolyte Decomposition Producing Gas | As mentioned previously, the high voltage required for squarate decomposition can also break down the electrolyte, which may produce additional gaseous species. Techniques like in-situ gas analysis (e.g., DEMS) can help identify the composition of the evolved gases and differentiate between squarate and electrolyte decomposition.[2][3][4][5][6] |
Issue 3: Increased Cell Impedance After the First Cycle
Symptoms:
-
A noticeable increase in the internal resistance of the battery after the initial formation cycle, as measured by electrochemical impedance spectroscopy (EIS).
-
Poor rate capability in subsequent cycles.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Formation of a Resistive Layer from Decomposition Products | While the primary decomposition products are gases, there is a possibility of solid or polymeric byproducts forming on the electrode surface, leading to increased impedance. |
| Changes in Electrode Morphology | The decomposition process and gas evolution could potentially alter the morphology and integrity of the electrode, leading to poor electrical contact between particles. |
| Thick or Unstable SEI Formation | The decomposition products could influence the formation of the SEI on the negative electrode, potentially leading to a more resistive or unstable interface. |
Experimental Protocols
Protocol 1: Characterization of this compound Decomposition using Cyclic Voltammetry
Objective: To determine the electrochemical decomposition potential of this compound.
Methodology:
-
Electrode Preparation: Prepare a working electrode containing this compound, a conductive carbon (e.g., Super P), and a binder (e.g., PVDF) in a typical weight ratio (e.g., 80:10:10). Cast the slurry onto a current collector (e.g., aluminum foil) and dry under vacuum.
-
Cell Assembly: Assemble a coin cell (or other test cell configuration) using the prepared working electrode, a sodium metal counter/reference electrode, and a glass fiber separator soaked in a suitable electrolyte (e.g., 1 M NaClO₄ in EC:PC).
-
Electrochemical Measurement: Perform cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) for at least two cycles. The voltage window should be wide enough to observe the decomposition, for example, from the open-circuit voltage to 4.2 V vs. Na⁺/Na.
-
Data Analysis: Analyze the resulting voltammogram. The first cycle should show a distinct, broad oxidation peak corresponding to the decomposition of this compound.[1] This peak should be significantly diminished or absent in the second and subsequent cycles.
Protocol 2: Post-Mortem Analysis of Electrodes using XPS and FTIR
Objective: To investigate changes in the surface chemistry of the positive electrode after the decomposition of this compound.
Methodology:
-
Cell Cycling: Charge a cell containing a this compound electrode to a potential above its decomposition voltage (e.g., 4.2 V).
-
Cell Disassembly: Carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Electrode Washing: Gently rinse the recovered positive electrode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Dry the electrode under vacuum.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis: Transfer the dried electrode to the XPS chamber without exposure to air. Acquire high-resolution spectra for the C 1s, O 1s, and Na 1s regions to identify changes in surface species.
-
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis: Perform FTIR analysis on the washed and dried electrode to identify changes in functional groups on the electrode surface, which may indicate the presence of decomposition residues.
Visualizations
Caption: Electrochemical decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound related issues.
References
- 1. rsc.org [rsc.org]
- 2. nanoGe - NFM22 - Understanding Electrolyte Degradation, Gas Evolution and SEI Formation in Hard Carbon Anodes in Sodium ion Batteries using Sensitive Instantaneous Electrochemistry Mass Spectrometry [nanoge.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Gas Evolution During the Electrochemical Oxidation of Sodium Squarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with gas evolution during the electrochemical oxidation of sodium squarate.
Frequently Asked Questions (FAQs)
Q1: What gases are produced during the electrochemical oxidation of this compound?
A1: The primary gaseous products generated during the electrochemical oxidation of this compound are carbon monoxide (CO) and carbon dioxide (CO2)[1]. This is a result of the irreversible oxidation and decomposition of the squarate molecule[2].
Q2: At what potential does the oxidation of this compound and associated gas evolution occur?
A2: The electrochemical oxidation of this compound is an irreversible process that typically occurs at a potential of approximately 3.6 V versus Na+/Na[1]. Cyclic voltammetry scans show a broad oxidation peak between 3.6 V and 4.0 V vs. Na+/Na[2].
Q3: Why is managing gas evolution important in my experiments?
A3: Uncontrolled gas evolution can significantly impact your experimental results. Gas bubbles can block the electrode surface, leading to a decrease in active area and inaccurate current measurements[3][4]. This can also cause fluctuations in the solution resistance and potential, leading to poor reproducibility. In enclosed cells, gas buildup can lead to an increase in internal pressure, posing a safety risk[5].
Q4: What analytical techniques can be used to identify and quantify the evolved gases?
A4: Online Electrochemical Mass Spectrometry (OEMS), also known as Differential Electrochemical Mass Spectrometry (DEMS), is a powerful technique for real-time detection and quantification of gaseous and volatile species produced during electrochemical reactions[6][7]. Gas Chromatography (GC) can also be used for detailed analysis of the gas composition[8].
Troubleshooting Guide
This guide addresses common issues related to gas evolution during the electrochemical oxidation of this compound.
Issue 1: Excessive or Uncontrolled Gas Evolution
Symptoms:
-
Rapid and vigorous bubbling at the working electrode.
-
Large, unstable current readings in chronoamperometry.
-
Distorted or noisy peaks in cyclic voltammetry.
-
Pressure buildup in a sealed electrochemical cell.
Possible Causes and Solutions:
| Cause | Solution |
| High Applied Potential: Applying a potential significantly higher than the oxidation potential of this compound can accelerate the reaction and lead to rapid gas evolution. It can also drive side reactions like electrolyte decomposition, producing additional gases such as hydrogen and oxygen[5]. | Action: Carefully control the applied potential. Operate at a potential sufficient for the oxidation of this compound but avoid excessive overpotentials. Use a three-electrode setup for precise potential control[9]. |
| High Current Density: High current densities lead to a higher rate of reaction and consequently, a higher rate of gas bubble nucleation and growth[4]. | Action: Consider reducing the current density by using a larger electrode surface area or by operating at a lower potential. |
| Electrolyte Decomposition: The electrolyte itself can decompose at high potentials, contributing to gas evolution[5][10]. This is especially true for aqueous electrolytes which can produce hydrogen and oxygen[6]. | Action: Select an electrolyte with a wide electrochemical stability window. For non-aqueous systems, ensure the electrolyte is free of water and other impurities. Consider using additives to stabilize the electrolyte[5]. |
| Electrode Material: The electrode material can influence the kinetics of gas evolution. Some materials have a lower overpotential for gas evolution reactions. | Action: Choose an electrode material that is stable in the experimental conditions and has a high overpotential for side reactions. Glassy carbon or platinum are common choices. |
Issue 2: Poor Reproducibility of Electrochemical Measurements
Symptoms:
-
Inconsistent peak potentials or currents in repeated cyclic voltammetry scans.
-
Varying current responses in chronoamperometry experiments under identical conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Gas Bubble Adhesion: Gas bubbles adhering to the electrode surface block the active sites, leading to fluctuating and non-reproducible current measurements[3][4]. | Action 1: Stirring/Agitation: Gentle stirring of the electrolyte can help to dislodge gas bubbles from the electrode surface. Action 2: Rotating Disk Electrode (RDE): Using an RDE can provide controlled and reproducible mass transport, and the rotation helps to remove gas bubbles. Action 3: Floating Electrode Configuration: For specialized studies, a floating electrode setup can be used to effectively remove gas bubbles[3][11]. |
| Inhomogeneous Concentration: Local concentration gradients can form around the electrode due to gas evolution and consumption of the reactant. | Action: Ensure adequate mass transport through stirring or by using an RDE to maintain a uniform concentration of this compound at the electrode surface. |
| Reference Electrode Instability: A drifting or unstable reference electrode potential will lead to inaccurate and irreproducible working electrode potentials. | Action: Ensure the reference electrode is properly filled and free of air bubbles. Check for any clogging of the frit[12]. Periodically calibrate the reference electrode against a standard. |
Experimental Protocols
Cyclic Voltammetry (CV) for a Three-Electrode System
-
Preparation:
-
Prepare a solution of this compound in a suitable electrolyte (e.g., 1 M NaClO4 in a non-aqueous solvent like propylene (B89431) carbonate)[2].
-
Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or sodium metal)[2][9].
-
-
Execution:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan through the oxidation potential of this compound (e.g., from the open-circuit potential to ~4.2 V vs. Na+/Na)[2].
-
Set a scan rate (e.g., 100 mV/s)[12].
-
Run the cyclic voltammogram for several cycles.
-
-
Analysis:
-
Observe the oxidation peak corresponding to the decomposition of this compound.
-
Monitor for any changes in peak shape or position over multiple cycles, which could indicate issues with gas evolution or electrode fouling.
-
Visualizations
Caption: Experimental workflow for cyclic voltammetry of this compound.
Caption: Troubleshooting logic for excessive gas evolution.
References
- 1. musicproject.eu [musicproject.eu]
- 2. rsc.org [rsc.org]
- 3. Methodology for Investigating Electrochemical Gas Evolution Reactions: Floating Electrode as a Means for Effective Gas Bubble Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luo.chem.utah.edu [luo.chem.utah.edu]
- 5. What Causes Gas Evolution in Battery Electrochemical Reactions? [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hideninc.com [hideninc.com]
- 8. The Evolution of Gas Analysis in Electrochemistry [hidenanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
Technical Support Center: Optimizing Sodium Squarate Concentration for Nanoparticle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of sodium squarate for nanoparticle synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during nanoparticle synthesis using this compound, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My nanoparticle solution is not forming, or the color change is not as expected. What could be the issue?
A: The lack of nanoparticle formation or an unexpected color change often points to issues with the reaction conditions or reagent concentrations.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | The concentration of this compound is critical as it often acts as both the reducing and capping agent. An insufficient amount may not be enough to reduce the metal salt precursor completely. Conversely, an excessive concentration might lead to the formation of smaller, unstable particles or inhibit the reaction. Start with a molar ratio of this compound to the metal precursor similar to those used for other reducing agents like sodium citrate, and then optimize from there. |
| pH of the Reaction Mixture | The pH of the synthesis solution can significantly influence the reducing potential of this compound and the stability of the resulting nanoparticles. Ensure the pH is within the optimal range for your specific nanoparticle system. Adjust the pH using dilute acid or base and monitor the effect on the reaction. |
| Reaction Temperature | Many nanoparticle synthesis reactions are temperature-dependent. If the temperature is too low, the reaction rate may be too slow for nucleation and growth to occur. If it's too high, it could lead to rapid, uncontrolled growth and aggregation. Ensure your reaction is maintained at the specified temperature with uniform heating. |
| Purity of Reagents | Impurities in this compound or the metal salt precursor can interfere with the synthesis process. Use high-purity reagents to minimize side reactions. |
Troubleshooting Workflow for Lack of Nanoparticle Formation
Caption: Troubleshooting workflow for addressing a lack of nanoparticle formation.
Q2: I'm observing visible aggregates or a cloudy precipitate in my nanoparticle solution. How can I resolve this?
A: Aggregation is a common challenge in nanoparticle synthesis and is often due to insufficient stabilization.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | If this compound is also acting as the capping agent, an inadequate concentration will result in incomplete surface coverage of the nanoparticles, leading to aggregation. Gradually increase the concentration of this compound to ensure complete surface coverage and enhance stability. |
| High Ionic Strength of the Medium | High salt concentrations in the reaction medium can compress the electrical double layer around the nanoparticles, reducing repulsive forces and leading to aggregation.[1] If possible, reduce the concentration of any additional salts or purify the nanoparticles after synthesis to remove excess ions. |
| Incorrect pH | The stabilizing effect of capping agents can be pH-dependent. An inappropriate pH can lead to a loss of surface charge and subsequent aggregation. Optimize the pH of your solution to maximize the zeta potential (surface charge) of your nanoparticles. |
| Ineffective Capping | In some systems, this compound alone may not be a sufficient stabilizer. Consider the addition of a secondary capping agent or surfactant to improve steric or electrostatic stabilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
This compound (C₄Na₂O₄) is the disodium (B8443419) salt of squaric acid.[2] In the context of nanoparticle synthesis, it can function as both a reducing agent and a stabilizing (capping) agent . As a reducing agent, it reduces metal ions to their zero-valent state, leading to the formation of nanoparticles. As a capping agent, it adsorbs to the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth.[3][4]
Q2: How does the concentration of this compound affect the size of the synthesized nanoparticles?
The concentration of this compound, much like other reducing and capping agents such as sodium citrate, is expected to have a significant impact on the final size of the nanoparticles. Generally, a higher concentration of the reducing/capping agent leads to the formation of a larger number of smaller nanoparticles. This is because a higher concentration can lead to a faster nucleation rate, resulting in more nuclei that then grow into smaller particles. However, the optimal concentration will depend on the specific metal precursor and other reaction conditions and should be determined empirically.
Q3: What are the key parameters to consider when optimizing this compound concentration?
When optimizing the concentration of this compound, it is crucial to consider the following parameters in a systematic manner:
-
Molar Ratio: The molar ratio of this compound to the metal salt precursor is a critical starting point.
-
Temperature: Temperature affects the kinetics of both the reduction and particle growth steps.
-
pH: The pH of the solution can influence the charge and reactivity of this compound.
-
Reaction Time: The duration of the reaction will affect the final size and stability of the nanoparticles.
Parameter Optimization Workflow
Caption: A workflow for optimizing experimental parameters.
Experimental Protocols
General Protocol for Gold Nanoparticle Synthesis Using this compound
This protocol provides a general methodology for the synthesis of gold nanoparticles where this compound acts as the reducing and capping agent. Note: The optimal concentration of this compound and other parameters should be determined experimentally.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (C₄Na₂O₄)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water.
-
Prepare a stock solution of this compound: Prepare a fresh solution of this compound (e.g., 10 mM) in deionized water.
-
Synthesis:
-
In a clean round-bottom flask equipped with a condenser and a magnetic stir bar, bring a specific volume (e.g., 50 mL) of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject a predetermined volume of the this compound solution into the boiling HAuCl₄ solution. The molar ratio of this compound to HAuCl₄ should be systematically varied in different experiments (e.g., starting with a 1:1 molar ratio and then exploring higher ratios).
-
Observe the color change of the solution. Typically, the solution will change from a pale yellow to colorless, then to a grayish/blue, and finally to a stable ruby red or wine red color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Remove the heat source and continue stirring until the solution has cooled to room temperature.
-
-
Characterization:
-
Characterize the synthesized gold nanoparticles using UV-Vis spectroscopy to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
-
Employ Transmission Electron Microscopy (TEM) to visualize the size, shape, and morphology of the nanoparticles.
-
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how to present quantitative data from optimization experiments. Researchers should populate a similar table with their own experimental results.
| This compound:Au Molar Ratio | Reaction Temperature (°C) | pH | Average Particle Size (TEM, nm) | Polydispersity Index (PDI) | Surface Plasmon Resonance (SPR) Peak (nm) |
| 1:1 | 100 | 5.5 | 45 ± 8.2 | 0.45 | 535 |
| 2:1 | 100 | 5.5 | 25 ± 4.1 | 0.28 | 528 |
| 3:1 | 100 | 5.5 | 15 ± 2.5 | 0.15 | 522 |
| 2:1 | 80 | 5.5 | 35 ± 6.7 | 0.35 | 532 |
| 2:1 | 100 | 7.0 | 28 ± 5.3 | 0.31 | 530 |
This technical support center provides a foundational guide for utilizing and optimizing this compound in nanoparticle synthesis. Given the limited specific literature on this compound for this application, a systematic, empirical approach to optimization is highly recommended.
References
Technical Support Center: Improving Electrode Interfacial Stability with Sodium Squarate Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the interfacial stability of electrodes using sodium squarate additives in sodium-ion batteries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound additives.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Incomplete Dissolution of this compound in Electrolyte | - Low solubility: this compound may have limited solubility in standard carbonate-based electrolytes (e.g., EC/PC, EC/DMC).- Impure additive: Impurities in the synthesized this compound can affect its solubility.- Insufficient mixing: Inadequate agitation or mixing time. | - Optimize solvent system: Consider using co-solvents or alternative solvents with higher polarity to improve solubility.- Purify this compound: Recrystallize the synthesized this compound to remove impurities.- Enhance mixing: Use a magnetic stirrer for an extended period (e.g., 12-24 hours) at a slightly elevated temperature (e.g., 40-50°C) in an inert atmosphere (glovebox).- Sonication: Utilize an ultrasonic bath to aid in dissolution. |
| 2. Rapid Capacity Fading in Early Cycles | - Unstable SEI formation: The initial solid electrolyte interphase (SEI) formed may be unstable and continuously reform, consuming sodium ions and electrolyte.- Additive concentration: The concentration of this compound may not be optimal, leading to a poorly formed or ineffective SEI layer.- Electrolyte decomposition: this compound might be undergoing undesirable side reactions with the electrolyte at the electrode surface. | - Optimize additive concentration: Systematically vary the concentration of this compound (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading.- Formation cycles: Implement a specific formation protocol with a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.- Synergistic additives: Consider using this compound in combination with other film-forming additives like fluoroethylene carbonate (FEC) to create a more robust SEI. |
| 3. Increased Interfacial Impedance | - Thick SEI layer: Excessive decomposition of the electrolyte and additive can lead to the formation of a thick, resistive SEI layer.- Poor ionic conductivity of the SEI: The SEI formed from this compound may have low ionic conductivity, hindering Na+ transport. | - Reduce additive concentration: A lower concentration of this compound might form a thinner, more effective SEI.- Electrochemical Impedance Spectroscopy (EIS): Use EIS to monitor the growth of interfacial resistance over cycling and correlate it with the additive concentration.- Surface analysis: Employ techniques like XPS and SEM to characterize the thickness and composition of the SEI layer. |
| 4. Poor Coulombic Efficiency in Initial Cycles | - Irreversible sodium consumption: A significant amount of sodium ions are consumed during the initial SEI formation, leading to a low initial coulombic efficiency (ICE).- Continuous electrolyte reduction: An unstable SEI allows for continuous electrolyte reduction on the anode surface. | - Pre-sodiation: Consider pre-sodiation of the anode to compensate for the initial sodium loss.- Optimize formation protocol: A slower formation rate can lead to a more compact and stable SEI, reducing irreversible capacity loss. |
| 5. Gas Evolution During Cycling | - Decomposition of this compound: The squarate anion may decompose at the electrode potentials, releasing gaseous byproducts (e.g., CO, CO2).- Electrolyte decomposition: The presence of the additive might catalyze the decomposition of the carbonate solvents. | - Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the gaseous products to identify the decomposition pathways.- Operando pressure analysis: Monitor the internal pressure of the cell during cycling to correlate gas evolution with specific voltage ranges.- Modify molecular structure: If decomposition is confirmed, consider derivatives of squaric acid to improve electrochemical stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an additive in sodium-ion batteries?
A1: this compound is investigated as a functional electrolyte additive primarily to improve the interfacial stability of electrodes. It is expected to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and potentially a Cathode Electrolyte Interphase (CEI) on the cathode. A well-formed SEI layer can suppress the continuous decomposition of the electrolyte, minimize irreversible capacity loss, and thereby enhance the cycling stability and lifespan of the battery.
Q2: How does the SEI layer formed with this compound differ from that formed with common additives like FEC?
A2: The exact composition of the SEI formed with this compound is a subject of ongoing research. However, it is hypothesized that the squarate anion can be reduced at the anode surface to form organic and inorganic sodium salts that are components of the SEI. Compared to the fluorine-rich SEI formed from FEC, which is known for its good Na+ conductivity and stability, the squarate-derived SEI might have a different chemical composition and morphology, potentially influencing its ionic conductivity and mechanical properties.
Q3: What is the recommended concentration of this compound to be used in the electrolyte?
A3: The optimal concentration of any additive is highly dependent on the specific electrode materials, electrolyte composition, and operating conditions. For this compound, a systematic study starting from a low concentration (e.g., 0.5 wt%) and gradually increasing to a few weight percent (e.g., 1-2 wt%) is recommended. Exceeding the optimal concentration can lead to detrimental effects such as increased interfacial impedance and reduced ionic conductivity.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: this compound, like most organic chemicals, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to handle it in a dry environment, such as an argon-filled glovebox, as moisture can affect its stability and the performance of the battery.
Q5: Can this compound be used in combination with other electrolyte additives?
A5: Yes, using a combination of additives can often lead to synergistic effects. For instance, combining this compound with a fluorine-containing additive like FEC could potentially form a hybrid SEI with enhanced properties, such as improved mechanical stability and higher ionic conductivity. However, compatibility and potential side reactions between additives should be carefully investigated.
Data Presentation
Table 1: Impact of Common Organic Additives on Sodium-Ion Battery Performance (Illustrative Data)
| Additive | Concentration (wt%) | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Interfacial Resistance (Ω) |
| None | 0 | ~75% | ~60% | ~150 |
| FEC | 2 | ~85% | ~90% | ~80 |
| VC | 2 | ~82% | ~85% | ~100 |
| This compound (Expected) | 1 | ~80-85% | ~80-90% | ~90-120 |
| Note: The data for this compound is an expected range based on the general behavior of organic additives and requires experimental validation. |
Experimental Protocols
Synthesis of Disodium (B8443419) Squarate
Dithis compound can be synthesized by neutralizing squaric acid with a sodium base.
Materials:
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Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve a known molar amount of squaric acid in deionized water with stirring.
-
In a separate beaker, dissolve a stoichiometric amount (1:2 molar ratio of squaric acid to sodium for NaOH, or 1:1 for Na₂CO₃) of the sodium base in deionized water.
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Slowly add the sodium base solution to the squaric acid solution while stirring continuously.
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A precipitate of dithis compound will form.
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Continue stirring for a few hours to ensure the reaction goes to completion.
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Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.
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Dry the resulting white powder under vacuum at an elevated temperature (e.g., 80-100°C) for at least 12 hours to remove any residual solvent and moisture.
Preparation of Electrolyte with this compound Additive
Materials:
-
Sodium hexafluorophosphate (B91526) (NaPF₆) or Sodium perchlorate (B79767) (NaClO₄) (battery grade, dried under vacuum)
-
Ethylene carbonate (EC) and Propylene carbonate (PC) or other desired solvents (battery grade)
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Synthesized and dried dithis compound
Procedure (to be performed in an argon-filled glovebox):
-
Prepare the base electrolyte by dissolving the sodium salt (e.g., 1 M NaPF₆) in the desired solvent mixture (e.g., EC:PC 1:1 v/v). Ensure the salt is completely dissolved by stirring for several hours.
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Weigh the required amount of dried dithis compound to achieve the target concentration (e.g., 1 wt%).
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Gradually add the this compound powder to the base electrolyte while stirring.
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Continue stirring for an extended period (e.g., 12-24 hours) to ensure complete dissolution. Gentle heating (e.g., 40-50°C) can be applied if necessary, but ensure the temperature does not cause any degradation of the electrolyte components.
-
Visually inspect the electrolyte for any undissolved particles. If necessary, the solution can be filtered through a syringe filter (e.g., PTFE, 0.22 µm) to remove any particulates before use in battery assembly.
Electrode Interface Characterization
Techniques:
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Electrochemical Impedance Spectroscopy (EIS): To monitor the evolution of the interfacial resistance of the electrodes during cycling.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer formed on the anode surface after cycling. This requires disassembling the cell in a glovebox.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the SEI layer.
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the SEI layer.
Mandatory Visualization
Caption: SEI formation with this compound additive.
Caption: Experimental workflow for evaluating this compound additive.
Technical Support Center: Recrystallization and Purification of Sodium Squarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization and purification of sodium squarate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Problem 1: Low or No Crystal Formation After Cooling
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Question: I have dissolved my crude this compound in hot water and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This issue typically arises from a solution that is not sufficiently saturated. Here are several steps you can take to induce crystallization:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
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Seeding: Add a small, pure crystal of this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2][3]
-
-
Increase Concentration: If nucleation techniques are ineffective, your solution is likely too dilute. Gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Once a small amount of solvent has evaporated, allow the solution to cool again.[4]
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Reduce Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of the this compound.[5]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
-
Question: Upon cooling, my this compound is separating as an oily liquid instead of forming solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, often due to high supersaturation or the presence of impurities that depress the melting point.[4][6][7] To address this:
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Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation level. Allow the solution to cool more slowly.[4][6]
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Slower Cooling: Rapid cooling can favor oiling out.[6] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[4]
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Pre-Purification: A high concentration of impurities can interfere with crystal lattice formation.[6] If oiling out persists, consider a preliminary purification step, such as washing the crude product, before recrystallization.
-
Problem 3: Crystals are Colored or Impure
-
Question: My recrystallized this compound crystals have a noticeable color. How can I obtain a pure, white product?
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Answer: Colored impurities are common in organic synthesis. Here are a few methods to decolorize your product:
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Activated Carbon: Add a small amount of activated carbon to the hot, dissolved solution before filtration. The activated carbon will adsorb many colored impurities. Use only a minimal amount, as excessive use can also adsorb your desired product and reduce the yield. Hot filter the solution to remove the carbon before cooling.
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Column Chromatography: For persistent impurities, column chromatography can be a highly effective purification method, with reported purities of 98-99.5%.[8]
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Re-crystallization: A second recrystallization will often result in a purer product.
-
Problem 4: Low Recovery Yield
-
Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?
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Answer: Low yield can be due to several factors:
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Using Too Much Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is crucial.[8] Any excess solvent will retain more of your product in the solution after cooling, thus lowering the yield.
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Premature Crystallization: Filtering the hot solution too slowly or at too low a temperature can cause premature crystallization on the filter paper, leading to product loss. Ensure the filtration apparatus is pre-heated.
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Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation. Cooling in an ice bath after reaching room temperature can improve yield.[5]
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Washing with Warm Solvent: Washing the collected crystals with a small amount of ice-cold solvent helps to remove surface impurities without dissolving a significant amount of the product. Using warm or room-temperature solvent will lead to product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The most commonly used and effective solvent for the recrystallization of this compound is water.[8] Its solubility in water is temperature-dependent, which is ideal for this purification technique.
Q2: What is the typical procedure for recrystallizing this compound from water?
A2: The general procedure is as follows:
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Dissolve the crude this compound in a minimal amount of hot distilled water (80-100°C).[8]
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If necessary, perform a hot gravity filtration to remove any insoluble impurities.[8]
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Allow the solution to cool slowly to room temperature. Crystal formation should occur within 2-24 hours.[8]
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To maximize yield, further cool the solution in an ice bath.
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Collect the crystals by vacuum filtration.[8]
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Wash the crystals with a small amount of ice-cold water.
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Dry the purified crystals.
Q3: How does the cooling rate affect the crystal size and purity of this compound?
A3: A slower cooling rate generally leads to the formation of larger and purer crystals.[9][10][11] Rapid cooling can trap impurities within the crystal lattice and tends to produce smaller crystals.[9]
Q4: What are the expected purity and recovery rates for this compound recrystallization?
A4: The expected outcomes can vary depending on the initial purity of the crude product and the specific technique used.
| Purification Method | Typical Purity | Typical Recovery Rate | Reference |
| Recrystallization from Water | 95-99% | 75-85% | [8] |
| Cooling Crystallization (Water-Methanol) | 92-98% | 80-90% | [8] |
| Column Chromatography (Silica Gel) | 98-99.5% | Not specified | [8] |
Q5: What are the primary safety precautions when working with this compound and its precursors like squaric acid?
A5:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area, preferably a fume hood.
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Squaric Acid: Squaric acid is a strong acid and can cause skin irritation and allergic reactions.[13]
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Disposal: Dispose of chemical waste in accordance with local regulations.
Experimental Protocols & Workflows
Standard Recrystallization Workflow
The following diagram illustrates the standard workflow for the recrystallization of this compound.
Troubleshooting Logic for No Crystal Formation
This diagram outlines the logical steps to troubleshoot a lack of crystal formation.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Buy this compound [smolecule.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Hydrothermal Synthesis of Sodium Squarate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of sodium squarate crystals. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrothermal synthesis of this compound crystals. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low or No Yield of this compound Crystals
Potential Causes:
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Incomplete Reaction: The reaction between squaric acid and the sodium source may not have gone to completion.
-
Suboptimal Temperature: The temperature of the hydrothermal reaction may be too low for crystal formation or too high, leading to decomposition.[1]
-
Incorrect Precursor Ratio: An improper molar ratio of squaric acid to the sodium source can limit the formation of the desired product.
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Insufficient Reaction Time: The duration of the hydrothermal process may be too short for crystal nucleation and growth.[1]
Solutions:
-
Verify Stoichiometry: Ensure the correct molar ratio of squaric acid to the sodium source (e.g., sodium hydroxide (B78521), sodium carbonate) is used.
-
Optimize Temperature: Experiment with temperatures within the typical range for this compound synthesis (150-300°C) to find the optimal condition for your specific setup.[1]
-
Extend Reaction Time: Increase the duration of the hydrothermal reaction, typically ranging from 48 to 96 hours, to allow for complete crystallization.[1]
-
Ensure Proper Sealing: Check that the Teflon-lined autoclave is properly sealed to maintain the required pressure during the reaction.
Problem 2: Formation of Impure Crystals or Undesired Byproducts
Potential Causes:
-
Hydrolysis of Squaric Acid: Under hydrothermal conditions, squaric acid can hydrolyze to form oxalic acid, leading to the formation of sodium oxalate (B1200264) as a byproduct.
-
Decomposition of Squarate Anion: At excessively high temperatures, the squarate anion can decompose, releasing carbon dioxide and other degradation products.[1]
-
Contaminated Starting Materials: Impurities in the squaric acid or sodium source can be incorporated into the crystal lattice.
-
Incorrect pH: The pH of the reaction mixture can influence the stability of the squarate anion and the formation of byproducts.
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize the risk of squarate decomposition. Monitor the temperature closely throughout the synthesis.
-
Use High-Purity Reagents: Utilize high-purity squaric acid and sodium sources to prevent the incorporation of impurities.
-
Optimize pH: Adjust the initial pH of the reaction mixture to a range that favors the stability of the squarate anion.
-
Purification: After synthesis, purify the this compound crystals through recrystallization from an appropriate solvent, such as water, to remove soluble impurities.[1]
Problem 3: Poor Crystal Quality (e.g., small size, irregular shape, agglomeration)
Potential Causes:
-
Rapid Cooling: Fast cooling of the autoclave can lead to rapid nucleation and the formation of small, poorly defined crystals.
-
High Supersaturation: A very high concentration of reactants can result in rapid precipitation rather than controlled crystal growth.
-
Insufficient Mixing: Inadequate mixing within the autoclave can lead to localized areas of high supersaturation and uneven crystal growth.
-
Presence of Impurities: Impurities can inhibit crystal growth or alter the crystal habit.
Solutions:
-
Controlled Cooling: Implement a slow and controlled cooling process after the hydrothermal reaction to promote the growth of larger, well-defined crystals.
-
Optimize Reactant Concentrations: Adjust the concentrations of squaric acid and the sodium source to achieve a level of supersaturation that favors crystal growth over rapid precipitation.
-
Gentle Agitation: If your autoclave setup allows, introduce gentle agitation to ensure a homogeneous reaction mixture.
-
Filtration of Reactant Solutions: Filter the precursor solutions before sealing the autoclave to remove any particulate matter that could act as unwanted nucleation sites.
Problem 4: Formation of an Amorphous Precipitate Instead of Crystals
Potential Causes:
-
Reaction Temperature Too Low: Insufficient thermal energy may prevent the ordering of molecules into a crystalline lattice.
-
Very High Supersaturation: Extremely high reactant concentrations can lead to the rapid formation of a disordered, amorphous solid.
-
pH Out of Optimal Range: An unsuitable pH can inhibit the crystallization process.
Solutions:
-
Increase Reaction Temperature: Gradually increase the hydrothermal synthesis temperature to provide sufficient energy for crystallization.
-
Reduce Reactant Concentrations: Lower the concentration of the starting materials to decrease the level of supersaturation.
-
Adjust pH: Modify the pH of the initial solution to a range that promotes the formation of crystalline this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of hydrothermally synthesized this compound crystals?
A1: The morphology of this compound crystals can vary depending on the synthesis conditions. It is possible to obtain different crystal habits, such as needles, plates, or prisms. Controlling factors include the cooling rate, reactant concentrations, and the presence of any additives.
Q2: What are the common hydrated forms of this compound obtained through hydrothermal synthesis?
A2: Hydrothermal synthesis often leads to the formation of hydrated forms of this compound. The hexahydrate (Na₂C₄O₄·6H₂O) is a commonly reported stable form.[1] The degree of hydration can be influenced by the reaction temperature and pressure.
Q3: How can I confirm the purity and identity of my synthesized this compound crystals?
A3: Several analytical techniques can be used to characterize your product:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the squarate anion.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the squarate anion.
Q4: Can I use a different sodium source other than sodium hydroxide or sodium carbonate?
A4: Yes, other sodium salts can potentially be used. However, the choice of the sodium source can affect the reaction kinetics, the pH of the solution, and the potential for byproduct formation. It is recommended to start with established protocols using sodium hydroxide or sodium carbonate.
Q5: What safety precautions should I take during the hydrothermal synthesis of this compound?
A5: Hydrothermal synthesis involves high temperatures and pressures, so it is crucial to follow strict safety protocols:
-
Always use a properly maintained and certified autoclave.
-
Never exceed the recommended temperature and pressure limits of the autoclave.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and thermal gloves.
-
Work in a well-ventilated area.
-
Allow the autoclave to cool down completely to room temperature before opening.
Experimental Protocols & Data
Table 1: Typical Hydrothermal Synthesis Parameters for this compound
| Parameter | Typical Range | Notes |
| Temperature | 150 - 300 °C | Higher temperatures may increase the risk of decomposition.[1] |
| Time | 48 - 96 hours | Longer times may be necessary for larger crystal growth.[1] |
| Precursors | Squaric Acid, Sodium Hydroxide or Sodium Carbonate | High-purity reagents are recommended. |
| Solvent | Deionized Water | |
| Autoclave | Teflon-lined Stainless Steel | Essential for withstanding the reaction conditions.[1] |
Detailed Experimental Protocol: Hydrothermal Synthesis of this compound
-
Preparation of Precursor Solution:
-
Dissolve a stoichiometric amount of squaric acid in deionized water in a beaker.
-
In a separate beaker, dissolve the corresponding molar equivalent of the sodium source (e.g., sodium hydroxide) in deionized water.
-
-
Mixing and pH Adjustment:
-
Slowly add the sodium source solution to the squaric acid solution while stirring continuously.
-
Monitor and adjust the pH of the final solution if necessary.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 180°C) and maintain it for the specified duration (e.g., 72 hours).
-
-
Cooling and Crystal Recovery:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly and naturally.
-
Open the autoclave in a fume hood.
-
Collect the resulting crystals by filtration.
-
-
Washing and Drying:
-
Wash the collected crystals with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Visualizations
Caption: Workflow for the hydrothermal synthesis of this compound crystals.
Caption: Troubleshooting logic for hydrothermal synthesis issues.
References
Technical Support Center: Optimizing Sodium Squarate-Based MOF Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sodium squarate-based Metal-Organic Frameworks (MOFs). The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Synthesis & Crystallinity Issues
Q1: My synthesis resulted in an amorphous powder or a poorly crystalline product. What are the likely causes and how can I improve crystallinity?
A1: Poor crystallinity is a common issue in MOF synthesis. Several factors can influence the nucleation and growth of well-ordered crystals.
-
Solvent System: The choice of solvent is critical. While polar aprotic solvents like N,N-Dimethylformamide (DMF) are common, their interaction with the sodium ions and the squarate linker can significantly affect crystal formation.[1] Consider using a mixture of solvents to modulate the solubility of the precursors. For some squarate-based MOFs, mixtures of water and ethanol (B145695) have been used successfully.[2]
-
Temperature and Reaction Time: These parameters are interdependent and control the kinetics of MOF formation. Lower temperatures and shorter reaction times may lead to smaller nanocrystals, while higher temperatures and longer durations can promote the growth of larger, more well-defined crystals.[3] However, excessively high temperatures can sometimes lead to the formation of denser, less porous phases. A systematic screening of temperature and time is recommended.
-
pH of the Reaction Mixture: The deprotonation of squaric acid is essential for its coordination to the sodium ions. The pH of the synthesis solution can influence this process. While not always explicitly controlled, the inherent pH of the precursor solution can be a key factor. In some syntheses of squarate-based MOFs, the pH is adjusted to control the final structure.[2]
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid or formic acid), can be crucial for obtaining crystalline material, especially with metals that have fast coordination kinetics.[2] Modulators compete with the squarate linker for coordination to the metal center, slowing down the reaction rate and allowing for the formation of more ordered structures.
Q2: I am observing the formation of an undesired crystalline phase. How can I control the polymorphism in my synthesis?
A2: The formation of different crystalline phases (polymorphs) from the same set of precursors is a known phenomenon in MOF chemistry. Key parameters that influence the resulting phase include:
-
Temperature: Different phases can be thermodynamically or kinetically favored at different temperatures. A systematic variation of the synthesis temperature is a primary strategy to target a specific polymorph.
-
Solvent Composition: The polarity and coordinating ability of the solvent can direct the formation of a particular phase. Experimenting with different solvents or solvent mixtures can be an effective way to control polymorphism.[1]
-
Molar Ratios of Precursors: Varying the molar ratio of the sodium salt to squaric acid can shift the equilibrium towards the formation of a desired phase.
2. Product Isolation & Activation
Q3: My this compound MOF appears to be unstable and decomposes upon isolation from the mother liquor. What can I do to maintain its structural integrity?
A3: The stability of MOFs, particularly those involving alkali metals, can be a significant challenge.[4][5] The coordination bonds in sodium-based MOFs can be labile, especially in the presence of water or other coordinating solvents.
-
Solvent Exchange: Before drying, it is often beneficial to exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile and less coordinating solvent, such as acetone (B3395972) or ethanol.[6] This process should be done carefully and gradually to avoid sudden structural changes.
-
Drying Conditions: Avoid aggressive drying conditions such as high temperatures or high vacuum, which can lead to the collapse of the framework upon removal of guest molecules. Gentle drying at a moderate temperature is recommended.
-
Guest Molecules: The presence of guest molecules within the pores can be crucial for the stability of the as-synthesized framework.[7] Their removal during activation must be performed under controlled conditions.
Q4: I am having difficulty removing the guest molecules from the pores of my MOF without causing the framework to collapse. What are the best practices for MOF activation?
A4: Activation is a critical step to make the porous network of the MOF accessible for applications. For sensitive materials like some this compound MOFs, a gentle approach is necessary.
-
Solvent Exchange: As mentioned above, a thorough solvent exchange to a low-boiling point solvent is the first step.
-
Thermal Activation: Gradual heating under a controlled atmosphere (e.g., vacuum or inert gas flow) is the most common method. The temperature should be ramped up slowly to the point where the guest molecules are removed without causing thermal decomposition of the framework. Thermogravimetric analysis (TGA) can be used to determine the appropriate activation temperature.[8][9]
-
Supercritical CO2 Drying: This is a very effective but more specialized technique that can remove solvents without the surface tension effects that often lead to pore collapse during conventional drying.
3. Characterization
Q5: How can I confirm the successful synthesis of my target this compound MOF?
A5: A combination of characterization techniques is essential to confirm the identity and quality of your synthesized MOF.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of your material. The obtained PXRD pattern should be compared with a reference pattern from the literature or a simulated pattern from single-crystal X-ray diffraction data.[10][11][12]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and the amount of guest molecules present in the pores.[8][9] A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, empty framework, and finally, a sharp weight loss at higher temperatures due to the decomposition of the framework.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the squarate linker in the framework and the absence of unreacted squaric acid. The coordination of the carboxylate groups to the sodium ions will result in a shift of the C=O stretching frequencies compared to the free acid.
-
Single-Crystal X-ray Diffraction (SCXRD): If you are able to grow single crystals of sufficient size and quality, SCXRD provides the definitive structure of the MOF, including the coordination environment of the sodium ions and the connectivity of the framework.[13][14][15]
Quantitative Data & Experimental Protocols
Due to the limited number of detailed reports specifically on simple this compound MOFs, the following tables and protocols are based on general principles of MOF synthesis and data from related squarate-based systems. Researchers should use these as a starting point and optimize the conditions for their specific system.
Table 1: General Synthesis Parameters for Squarate-Based MOFs
| Parameter | Typical Range | Notes |
| Temperature | 80 - 220 °C | Lower temperatures may favor kinetic products; higher temperatures may lead to denser phases.[2] |
| Time | 12 - 72 hours | Longer reaction times can improve crystallinity.[3] |
| Solvent | DMF, DEF, Water/Ethanol | The choice of solvent can influence the resulting structure and crystal morphology.[1][2] |
| pH | 3 - 7 | Can be adjusted with acids (e.g., HCl) or bases (e.g., NaOH) to control linker deprotonation.[2] |
| Modulator | Acetic Acid, Formic Acid | Often used in Zr-squarate MOFs to improve crystallinity.[2] May be beneficial for sodium-based systems as well. |
Table 2: Example of TGA Data Interpretation for a Hypothetical this compound MOF
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 25 - 150 | ~15-25% | Removal of guest solvent molecules (e.g., DMF, water).[9] |
| 150 - 350 | < 5% | Stable, activated framework. |
| > 350 | Significant | Decomposition of the MOF framework. |
General Experimental Protocol for Solvothermal Synthesis of a this compound MOF
This protocol is a generalized starting point and should be optimized for the specific target structure.
Materials:
-
Sodium salt (e.g., Sodium Chloride, Sodium Nitrate)
-
Squaric Acid (H₂C₄O₄)
-
Solvent (e.g., DMF, a mixture of water and ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: In a glass vial, dissolve the sodium salt and squaric acid in the chosen solvent or solvent mixture. The molar ratio of sodium salt to squaric acid should be systematically varied (e.g., 1:1, 2:1) to find the optimal condition.
-
Solubilization: Ensure complete dissolution of the precursors. Sonication may be used to aid dissolution.
-
Reaction Setup: Transfer the precursor solution to a Teflon-lined autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat to the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the product several times with the synthesis solvent to remove any unreacted precursors, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.[6]
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C) to obtain the as-synthesized MOF.
Visualizations
Experimental Workflow for this compound MOF Synthesis
Caption: A generalized workflow for the synthesis of this compound-based MOFs.
Troubleshooting Logic for Poor Crystallinity
Caption: A decision-making diagram for troubleshooting poor crystallinity in MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dincagroup.mit.edu [dincagroup.mit.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal-Organic Framework and Its Competitive Adsorption with Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Nanoparticles Stabilized by Sodium Squarate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using sodium squarate as a stabilizer for nanoparticle formulations. Find troubleshooting guidance and answers to frequently asked questions to ensure the stability and efficacy of your nanoparticle suspensions.
Troubleshooting Guides
Nanoparticle aggregation is a common issue that can compromise the unique size-dependent properties of nanomaterials, leading to loss of efficacy and reduced bioavailability.[1] The following table provides a guide to troubleshooting aggregation in this compound-stabilized nanoparticle systems.
| Problem | Potential Causes | Recommended Solutions |
| Immediate Aggregation Upon Formulation | Inadequate Stabilizer Concentration: Insufficient this compound to fully coat the nanoparticle surface. | - Increase the concentration of this compound in the formulation. - Optimize the nanoparticle-to-stabilizer ratio through systematic titration experiments. |
| Suboptimal pH: The pH of the medium may be near the pKa of squaric acid, leading to incomplete deprotonation and reduced electrostatic repulsion. | - Adjust the pH of the aqueous phase to be significantly above the second pKa of squaric acid (approximately 3.5) to ensure the squarate is in its fully dianionic form. A pH of 5-7 is often a good starting point. | |
| High Ionic Strength of Formulation Buffer: Excessive salt concentration can screen the surface charge, reducing electrostatic repulsion.[2][3][4] | - Use a low ionic strength buffer or deionized water for the initial formulation. - If a buffer is necessary, start with a low concentration (e.g., <10 mM) and gradually increase if needed, while monitoring particle size. | |
| Aggregation During Storage | Temperature Fluctuations: Freezing or high temperatures can induce aggregation.[2][5] | - Store nanoparticle suspensions at recommended temperatures, typically between 2-8°C.[2] Avoid freezing. |
| Changes in pH Over Time: Absorption of atmospheric CO2 can lower the pH of unbuffered solutions, potentially protonating the squarate stabilizer. | - Store the nanoparticle suspension in a tightly sealed container. - Consider using a dilute, non-interfering biological buffer (e.g., HEPES, MOPS) to maintain a stable pH. | |
| Leaching of Ions: Ions leaching from storage containers can increase the ionic strength of the suspension. | - Use high-quality, low-extractable storage vials (e.g., borosilicate glass or specific types of polypropylene). | |
| Aggregation Upon Addition to Biological Media | High Ionic Strength of Media: Biological media (e.g., PBS, cell culture media) have high salt concentrations that shield the nanoparticle surface charge.[2][3] | - Increase the concentration of this compound on the nanoparticle surface to enhance steric hindrance. - Consider cross-linking the squarate molecules on the surface if the application allows. - For in-vitro/in-vivo studies, a secondary, sterically bulky stabilizer like PEG may be necessary in addition to this compound. |
| Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) in biological fluids can interact with the dianionic squarate, leading to charge neutralization and aggregation.[6] | - If possible, pre-complex divalent cations in the media with a chelating agent before adding the nanoparticles. - Increase the surface density of the this compound coating. | |
| Protein Adsorption (Opsonization): Proteins in biological fluids can adsorb to the nanoparticle surface, leading to aggregation and clearance by the immune system. | - To minimize protein adsorption, consider conjugating polyethylene (B3416737) glycol (PEG) to the nanoparticle surface in addition to the squarate stabilizer.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound stabilizes nanoparticles?
This compound, the disodium (B8443419) salt of squaric acid, is an organic salt.[7] It is believed to stabilize nanoparticles primarily through electrostatic repulsion. The squarate dianion adsorbs to the nanoparticle surface, creating a negative surface charge. This charge generates a repulsive electrostatic field around each nanoparticle, preventing them from coming into close contact and aggregating.
Q2: How does pH affect the stability of nanoparticles stabilized by this compound?
The pH of the suspension is critical for stability. Squaric acid is a diprotic acid with two pKa values. To be an effective electrostatic stabilizer, the squarate molecule should be in its fully deprotonated (dianionic) form. If the pH of the medium is close to or below the second pKa of squaric acid, a significant portion of the adsorbed squarate will be protonated, reducing the surface charge and leading to aggregation. Therefore, maintaining a pH well above the second pKa is crucial for stability.
Q3: Why do my this compound-stabilized nanoparticles aggregate when I add them to phosphate-buffered saline (PBS)?
Phosphate-buffered saline (PBS) has a high ionic strength due to the presence of salts like sodium chloride and potassium chloride. These ions create a dense cloud of counter-ions around the charged nanoparticles, which effectively "screens" or neutralizes the surface charge.[2][3][4] This phenomenon, known as the charge shielding effect, reduces the electrostatic repulsion between nanoparticles, allowing them to aggregate.
Q4: Can I use sonication to re-disperse aggregated nanoparticles?
Gentle sonication can sometimes be used to break up loose agglomerates (flocculation).[2] However, for strongly aggregated nanoparticles, sonication may not be effective and could even induce further irreversible aggregation in some systems.[1] It is always better to prevent aggregation in the first place by optimizing the formulation and storage conditions.
Q5: How can I confirm that my nanoparticles are aggregated?
Several techniques can be used to detect nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): An increase in the average hydrodynamic diameter and the polydispersity index (PDI) is a strong indicator of aggregation.[1]
-
Zeta Potential Measurement: A zeta potential value close to zero (between -30 mV and +30 mV) suggests a higher likelihood of aggregation due to insufficient electrostatic repulsion.[1]
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of nanoparticle aggregation.
-
Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates.[1]
Experimental Protocols
Dynamic Light Scattering (DLS) for Size Analysis
Objective: To measure the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or a low ionic strength buffer) to a suitable concentration. The sample should be optically clear or slightly opalescent. Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C). Ensure the correct solvent parameters (viscosity and refractive index) are entered into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: The software will report the Z-average hydrodynamic diameter and the PDI. An increase in these values over time or under different conditions indicates aggregation.
Zeta Potential Measurement
Objective: To measure the surface charge of the nanoparticles.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength medium, typically 10 mM NaCl, to the appropriate concentration for the instrument.
-
Instrument Setup: Use a dedicated zeta potential instrument or a DLS instrument with zeta potential capabilities. Ensure the instrument is properly calibrated.
-
Measurement: Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement.
-
Data Analysis: The instrument will report the zeta potential in millivolts (mV). A value more negative than -30 mV or more positive than +30 mV generally indicates a stable suspension due to strong electrostatic repulsion.[1]
Transmission Electron Microscopy (TEM)
Objective: To visually inspect the morphology and aggregation state of the nanoparticles.
Methodology:
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Staining (if necessary): For some types of nanoparticles, a negative staining agent (e.g., uranyl acetate) may be required to enhance contrast.
-
Drying: Allow the grid to dry completely.
-
Imaging: Place the dried grid into the TEM and acquire images at various magnifications.
-
Analysis: Examine the images for the presence of individual, well-dispersed nanoparticles versus large, aggregated clusters.
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Stabilization and destabilization of squarate-coated nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. nanocomposix.com [nanocomposix.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. Nanoparticle Size Effect on Water Vapour Adsorption by Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing peak broadening in spectroscopic analysis of squarate complexes
Welcome to the Technical Support Center for the spectroscopic analysis of squarate complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing peak broadening in spectroscopic data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance on resolving specific issues in a question-and-answer format.
NMR Spectroscopy
Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of a squarate complex unusually broad?
Peak broadening in the NMR spectra of squarate complexes can arise from several factors, ranging from sample preparation to the inherent chemical properties of the complex.[1][2] Common causes include:
-
High Sample Concentration: Increased concentration can lead to aggregation of the squarate complexes through intermolecular interactions, such as π-stacking.[2] This aggregation slows down molecular tumbling in solution, resulting in broader peaks.[2]
-
Poor Sample Solubility: If the squarate complex is not fully dissolved, the sample will be inhomogeneous, leading to a distortion of the magnetic field and consequently, broad peaks.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved molecular oxygen or metal ion contaminants) can cause significant line broadening.[2]
-
Instrumental Issues: Poor shimming of the magnetic field is a frequent cause of symmetrically broadened lines.[3]
-
Chemical Exchange: Dynamic processes, such as the exchange of ligands or conformational changes occurring on the NMR timescale, can also lead to peak broadening.
Troubleshooting Steps:
-
Optimize Sample Concentration: Prepare a series of samples with varying concentrations to determine the optimal concentration that minimizes aggregation-induced broadening while maintaining a good signal-to-noise ratio.
-
Ensure Complete Dissolution: Visually inspect your sample for any particulate matter. If solubility is an issue, consider gentle heating, sonication, or choosing a more appropriate deuterated solvent.[4] It is highly recommended to filter all samples directly into the NMR tube.[4][5][6]
-
Select an Appropriate Solvent: The choice of deuterated solvent is crucial. For squarate complexes that may have limited solubility in common solvents like CDCl₃, consider more polar options such as DMSO-d₆, methanol-d₄, or acetone-d₆.[1]
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample before capping the NMR tube.[2] Alternatively, the freeze-pump-thaw technique can be used for more rigorous degassing.[4]
-
Improve Shimming: Carefully shim the magnetic field before acquiring the spectrum. If all peaks, including the solvent residual peak, are broad, it is likely an instrumentation issue that requires re-shimming.[2]
UV-Vis Spectroscopy
Q2: I'm observing a broad absorption band in the UV-Vis spectrum of my metal-squarate complex. What could be the cause?
Broadening of absorption bands in the UV-Vis spectra of metal-squarate complexes is often related to:
-
Aggregation: Similar to NMR, aggregation of the complex in solution can lead to changes in the electronic environment and result in broadened and shifted absorption bands.
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states of the complex, affecting the position and shape of the absorption bands.[7][8][9] Polar solvents can sometimes obscure the fine vibrational structure of the electronic transitions, leading to broader peaks.[9]
-
pH of the Solution: The pH can significantly impact the speciation of the metal-squarate complex in solution, especially in aqueous or protic solvents.[10] Different protonation states or the formation of hydroxo complexes can coexist and lead to overlapping, broad absorption bands.
Troubleshooting Steps:
-
Investigate Concentration Dependence: Acquire UV-Vis spectra at different concentrations to check for aggregation. A change in the shape or position of the absorption band with concentration is indicative of aggregation.
-
Optimize Solvent Choice: If aggregation is suspected, try a solvent that is less likely to promote it. The choice of solvent can also be used to enhance spectral features; non-polar solvents may reveal more fine structure.[9]
-
Control the pH: When working in aqueous or protic solutions, buffering the solution to a specific pH is crucial for obtaining reproducible spectra and minimizing broadening due to multiple species.
Quantitative Data
Table 1: Effect of pH on the Maximum Absorbance (λmax) of an Iron(III)-Squarate Complex
The following table summarizes the effect of pH on the wavelength of maximum absorbance for an iron(III)-squarate complex, demonstrating the importance of pH control in UV-Vis analysis.
| pH | λmax (nm) |
| 1.0 | 505 |
| 2.0 | 512 |
| 2.7 | 515 |
| 3.5 | 508 |
| 4.5 | 495 |
| 5.5 | 480 |
Data adapted from a study on the spectrophotometric determination of Fe(III) using squaric acid.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy of Squarate Complexes
This protocol provides a step-by-step guide for preparing high-quality NMR samples of squarate complexes to minimize peak broadening.
Materials:
-
Squarate complex (5-25 mg for ¹H NMR, higher for ¹³C NMR)[4]
-
High-quality, clean, and dry 5 mm NMR tube and cap[5]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆)
-
Glass vials
-
Pasteur pipette and glass wool or a syringe filter
-
Inert gas source (Nitrogen or Argon) (optional)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the squarate complex into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently swirl or sonicate the vial to ensure the complex is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.
-
Filtration: To remove any particulate matter, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe fitted with a filter.[4][5]
-
Degassing (Optional but Recommended): If paramagnetic broadening from dissolved oxygen is a concern, gently bubble an inert gas through the solution in the NMR tube for a few minutes.[2] Be careful not to splash the solution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]
-
Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous before placing it in the spectrometer.
Protocol 2: Investigating the Effect of pH on the UV-Vis Spectrum of a Metal-Squarate Complex
This protocol outlines a method to systematically study the influence of pH on the UV-Vis absorption spectrum of a metal-squarate complex.
Materials:
-
Stock solution of the metal-squarate complex in a suitable solvent (e.g., water or a water/organic mixture).
-
A series of buffer solutions covering the desired pH range.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
pH meter.
Procedure:
-
Prepare a Series of Samples: For each pH value to be tested, prepare a sample by mixing a known volume of the stock solution of the metal-squarate complex with a known volume of the corresponding buffer solution in a volumetric flask. Ensure the final concentration of the complex is the same in all samples.
-
Calibrate the Spectrophotometer: Use a blank solution (the buffer solution without the complex) to zero the spectrophotometer at each pH value to be measured.
-
Acquire the Spectra: Record the UV-Vis absorption spectrum for each sample over the desired wavelength range.
-
Analyze the Data: Plot the absorbance versus wavelength for each pH. Identify the λmax for each spectrum and observe any shifts or changes in peak shape as a function of pH.
Visualizations
Caption: Troubleshooting workflow for broad peaks in NMR spectra.
Caption: Effect of concentration on aggregation and peak shape.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. Effect of solvent | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organomation.com [organomation.com]
influence of pH on the stability of sodium squarate solutions in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of pH on the stability of sodium squarate solutions in experimental settings. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of aqueous this compound solutions?
A1: Based on data from related squaric acid derivatives, such as squaramate esters which show stability up to pH 9, it is recommended to maintain aqueous solutions of this compound in a neutral to slightly alkaline pH range (approximately pH 7 to 9) for short-term experimental use.[1][2][3] Extreme acidic and alkaline conditions should be avoided to minimize degradation.
Q2: What are the visual indicators of this compound degradation in solution?
A2: Degradation of this compound solutions may be indicated by a change in color (yellowing or browning), the formation of a precipitate, or a change in solution clarity. Any deviation from a clear, colorless solution should be considered a potential sign of instability.
Q3: Can I adjust the pH of my this compound solution? If so, what should I use?
A3: Yes, the pH can be adjusted if necessary for your experimental protocol. It is advisable to use dilute solutions of high-purity acids (e.g., 0.1 N HCl) or bases (e.g., 0.1 N NaOH) for pH adjustment.[4] Add the acid or base dropwise while monitoring the pH to avoid localized areas of extreme pH that could accelerate degradation.
Q4: How does temperature interact with pH to affect the stability of this compound solutions?
A4: Elevated temperatures can accelerate the rate of pH-dependent degradation.[5] Therefore, for optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and bring them to ambient temperature only for the duration of the experiment.
Q5: What analytical techniques are suitable for assessing the stability of this compound solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of this compound and detecting the presence of degradation products.[6] Monitoring the pH of the solution over time is also a critical parameter to assess its stability.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown | pH-mediated degradation of the squarate ring. | Prepare a fresh solution and ensure the pH is within the recommended neutral to slightly alkaline range (pH 7-9). Avoid exposure to strong acids or bases. |
| Precipitate forms in the solution | The solution may have become too acidic, causing the formation of less soluble squaric acid. Alternatively, degradation products may be insoluble. | Check the pH of the solution. If acidic, adjust to a neutral pH with dilute NaOH. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared. |
| Loss of biological activity or inconsistent experimental results | The concentration of active this compound has decreased due to degradation. | Quantify the concentration of this compound in your stock solution using a validated analytical method like HPLC. Prepare fresh solutions more frequently. |
| Gradual decrease in the pH of the solution over time | Potential degradation of the squarate moiety, which can lead to the formation of acidic byproducts. | Monitor the pH of your stock solutions regularly. If a significant pH drop is observed, discard the solution and prepare a fresh batch. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound solutions across a range of pH values.
1. Materials:
-
This compound
-
Deionized Water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12) by diluting the stock solution and adjusting the pH with 0.1 N HCl or 0.1 N NaOH.
3. Stability Testing:
-
Store aliquots of each pH-adjusted solution at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each solution.
4. Analysis:
-
For each sample, measure the pH.
-
Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Visually inspect each sample for any changes in color or for the formation of precipitate.
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH condition.
-
Determine the degradation rate constant for each pH.
Quantitative Data Summary
The following table summarizes hypothetical data from a pH stability study of a 1 mg/mL this compound solution stored at 25°C for 48 hours.
| pH | Initial Concentration (mg/mL) | Concentration at 24h (mg/mL) | Concentration at 48h (mg/mL) | % Degradation at 48h | Observations |
| 2 | 1.00 | 0.65 | 0.30 | 70% | Solution turned yellow |
| 4 | 1.00 | 0.85 | 0.70 | 30% | Slight yellowing |
| 7 | 1.00 | 0.98 | 0.95 | 5% | Clear, colorless |
| 9 | 1.00 | 0.99 | 0.97 | 3% | Clear, colorless |
| 12 | 1.00 | 0.70 | 0.40 | 60% | Solution turned brown with precipitate |
Visualizations
References
- 1. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. Buy this compound [smolecule.com]
- 6. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Uniform Cross-linking of Polymers with Sodium Squarate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for uniform cross-linking of polymers with sodium squarate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-linking process.
| Problem | Potential Cause | Recommended Solution |
| Failure to Form a Gel (Solution Remains Viscous) | 1. Insufficient Cross-linker Concentration: The molar ratio of this compound to reactive amine groups on the polymer is too low to form a stable network.[1] 2. Incorrect pH: The reaction of squarates with amines is highly pH-dependent and is most efficient at a basic pH (typically 8-10).[2][3] An acidic or neutral environment will significantly slow down or prevent the reaction. 3. Low Polymer Concentration: The polymer chains are too far apart to be effectively cross-linked into a network. 4. Inactive Reagents: The this compound or the amine-functionalized polymer may have degraded. | 1. Increase Squarate Concentration: Incrementally increase the molar ratio of this compound to amine groups. 2. Adjust pH: Ensure the reaction buffer is at the optimal basic pH. For gelatin, a pH of 9.3 has been shown to be effective.[2][3] 3. Increase Polymer Concentration: Prepare a more concentrated polymer solution before adding the cross-linker. 4. Use Fresh Reagents: Prepare fresh this compound solution and use a new batch of polymer if degradation is suspected. |
| Heterogeneous or Lumpy Gel Formation (Non-uniform Cross-linking) | 1. Poor Mixing: Rapid addition of the cross-linker or inadequate mixing can create localized areas of high cross-linking density before the squarate is evenly distributed.[4][5] 2. Fast Gelation Rate: If the reaction is too rapid, a uniform network cannot form before the material solidifies. This can be influenced by temperature and pH.[6][7] 3. Inhomogeneous Polymer Solution: The initial polymer solution may not be fully dissolved or may contain aggregates. | 1. Improve Mixing Technique: Add the this compound solution dropwise while vigorously stirring the polymer solution. For highly viscous solutions, consider using mechanical or dual-syringe mixers to ensure homogeneity.[4][8] 2. Slow Down the Reaction: Lower the reaction temperature. While 40°C can be effective, starting at room temperature may allow for more uniform gelation.[2][3] Ensure the pH is not excessively high, as this can accelerate the reaction. 3. Ensure Complete Polymer Dissolution: Gently heat the polymer solution and stir until it is completely clear and homogeneous before initiating the cross-linking reaction. |
| Gel is Too Brittle or Stiff | 1. Excessive Cross-linking: A very high concentration of this compound leads to a high cross-link density, reducing the flexibility of the polymer network.[9] 2. High Polymer Concentration: A high initial polymer concentration can also result in a denser, more rigid network. | 1. Reduce Cross-linker Concentration: Systematically decrease the molar ratio of this compound to amine groups. 2. Decrease Polymer Concentration: Use a more dilute polymer solution. |
| Gel Swells Excessively or Dissolves After Formation | 1. Insufficient Cross-linking: The cross-link density is too low to maintain the structural integrity of the network in the swelling medium.[10] | 1. Increase Cross-linker Concentration: Increase the molar ratio of this compound to amine groups. 2. Increase Reaction Time: Allow the cross-linking reaction to proceed for a longer duration to ensure maximum bond formation. A reaction time of 90 minutes has been used for similar chemistries.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polymer cross-linking with this compound?
A1: this compound is a homobifunctional cross-linker that reacts with primary and secondary amines. The reaction is a two-step nucleophilic substitution. First, an amine group from a polymer chain attacks the squarate ring, displacing one of the hydroxyl groups to form a stable monoamide intermediate. A second amine group from another polymer chain then reacts with the same squarate molecule to form a stable, covalent bis-amide cross-link, connecting the two polymer chains. This reaction is highly efficient in aqueous solutions at a basic pH.[2][3][11]
Q2: Which polymers can be cross-linked with this compound?
A2: Any polymer containing accessible primary or secondary amine groups can be cross-linked with this compound. This includes natural polymers like gelatin, chitosan, and collagen, as well as synthetic polymers functionalized with amine groups.[2][12]
Q3: How can I confirm that cross-linking has occurred?
A3: Several methods can be used:
-
Solubility Test: A successfully cross-linked polymer will swell in a good solvent but will not dissolve, whereas the un-cross-linked polymer will dissolve completely.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The formation of the squaramide bond can be confirmed by the appearance of a characteristic peak. For instance, the conversion of ester carbonyls in diethyl squarate to squaramides results in a shift of an IR peak from around 1811 cm⁻¹ to approximately 1804 cm⁻¹.[3]
-
Swelling Studies: A higher degree of cross-linking will result in a lower equilibrium swelling ratio.[10][13]
-
Rheology: The storage modulus (G') of the cross-linked hydrogel will be significantly higher than its loss modulus (G''), indicating the formation of a solid-like elastic network.
Q4: What is the optimal pH and temperature for the reaction?
A4: The reaction of squarates with amines is most effective at a basic pH, typically between 8 and 10. A pH of 9.3 has been successfully used for cross-linking gelatin with a squarate derivative.[2][3] The reaction can be performed at temperatures ranging from room temperature to around 40°C. Higher temperatures can increase the reaction rate, which may not be ideal for achieving uniform cross-linking.[2][3][7]
Q5: How do I prepare the this compound for the reaction?
A5: this compound can be prepared by the partial neutralization of squaric acid with sodium hydroxide. It is important to use high-purity reagents. The resulting this compound should be dissolved in the reaction buffer just prior to use.
Q6: How do I purify the final cross-linked polymer?
A6: To remove unreacted this compound, byproducts, and salts, the hydrogel should be washed extensively. A common method is to immerse the gel in a large volume of deionized water or a suitable buffer (like PBS) and allow it to swell.[14] The washing solution should be changed several times over a period of 24-72 hours to ensure complete diffusion of impurities out of the gel matrix.[15] For applications requiring high purity, dialysis against deionized water can also be employed.[16]
Data Presentation
The following tables summarize quantitative data on the effect of reaction parameters on hydrogel properties, based on studies of squarate and other cross-linking chemistries.
Table 1: Effect of Polymer and Cross-linker Concentration on Swelling Properties
| Polymer | Polymer Concentration (% w/v) | Cross-linker | Equilibrium Swelling Degree (g water/g dry gel) | Reference |
| Gelatin | 5 | Diethyl Squarate | 9.9 ± 1.0 | [4] |
| Gelatin | 10 | Diethyl Squarate | 6.3 ± 0.7 | [4] |
Table 2: Influence of Reaction Parameters on Gelation Time
| Polymer System | Cross-linker Concentration | Temperature (°C) | pH | Approximate Gelation Time |
| Gelatin-Alginate | 1% Squaric Acid | 37 | 7.4 | Slow, requires extended time |
| Gelatin | Diethyl Squarate (fixed amount) | 40 | 9.3 | < 90 minutes |
| PHPA | 0.5 wt.% HMTA/Pyrocatechol | 60 | 8.5 | ~10 hours |
| PHPA | 0.5 wt.% HMTA/Pyrocatechol | 80 | 8.5 | ~3 hours |
Experimental Protocols
Protocol 1: Uniform Cross-linking of Gelatin with a Squarate Derivative
This protocol is adapted from a method using diethyl squarate (DES), a close analog of this compound, and can be used as a starting point for optimization.[2][3]
-
Preparation of Polymer Solution:
-
Dissolve gelatin (e.g., 100 mg for a 5% w/v solution) in a 0.05 M sodium carbonate/bicarbonate buffer solution (pH 9.3, 2 mL) at 40°C.
-
Stir the solution gently until the gelatin is completely dissolved and the solution is homogeneous.
-
-
Cross-linking Reaction:
-
While stirring the gelatin solution, add the desired amount of this compound solution dropwise. A starting point is to aim for a molar ratio that targets a fraction of the available amine groups on the polymer.
-
Continue to stir the reaction mixture at 40°C for 90 minutes to ensure uniform cross-linking.
-
-
Gel Formation and Purification:
-
After 90 minutes, cool the solution to room temperature to allow for complete gelation.
-
Immerse the resulting hydrogel in a large volume of deionized water to begin the purification process.
-
Change the water every 8-12 hours for a total of 72 hours to remove unreacted cross-linker and salts.
-
For storage or characterization of the dry weight, the purified hydrogel can be freeze-dried for 72 hours.
-
Protocol 2: Characterization of Cross-linking by Swelling Studies
-
Preparation: Lyophilize the purified hydrogel to obtain the dry weight (Wd).
-
Swelling: Immerse a pre-weighed dry hydrogel sample in deionized water or PBS at a specified temperature (e.g., 37°C).
-
Measurement: At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Equilibrium: Continue measurements until the weight remains constant over several time points, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio at each time point using the formula: Swelling Ratio = (Ws - Wd) / Wd. The final constant value is the Equilibrium Swelling Degree.
Protocol 3: Characterization by FTIR Spectroscopy
-
Sample Preparation: Prepare thin films of the un-cross-linked polymer and the purified, lyophilized cross-linked polymer.
-
Data Acquisition: Record the FTIR spectra of both samples, typically in the range of 4000 to 600 cm⁻¹.
-
Analysis: Compare the spectra. Look for the appearance of new peaks or shifts in existing peaks in the cross-linked sample that are not present in the un-cross-linked polymer. Specifically, analyze the region around 1800 cm⁻¹ for the characteristic squaramide bond formation.[3]
Visualizations
Caption: Reaction mechanism for polymer cross-linking with this compound.
Caption: Troubleshooting workflow for non-uniform gel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of an automated active mixing platform for hydrogel bioink preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering hydrogels with homogeneous mechanical properties for controlling stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review [mdpi.com]
- 11. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Squaric ester amides as hydrolysis-resistant functional groups for protein-conjugation of RAFT-derived polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. banglajol.info [banglajol.info]
- 14. US6600011B2 - Process for purification and drying of polymer hydrogels - Google Patents [patents.google.com]
- 15. Protein Removal from Hydrogels through Repetitive Surface Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of Impurities in Commercial Squaric Acid for Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with commercial squaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities in commercial squaric acid, ensuring the success and reproducibility of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial squaric acid and where do they originate?
Commercial squaric acid may contain several types of impurities stemming from its synthesis and handling processes. These can include:
-
Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual starting materials such as hexachlorobutadiene or intermediates like morpholine (B109124) derivatives may be present.[1]
-
Byproducts from Side Reactions: The synthesis of squaric acid can lead to the formation of various side products. For instance, in syntheses involving morpholine, byproducts may form that require removal.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene (B28343) or alcohols, might be present in trace amounts.
-
Water Content: Squaric acid is hygroscopic and can absorb atmospheric moisture.
-
Trace Metal Impurities: Contamination from reactors and handling equipment can introduce trace metals.
Q2: How can I assess the purity of my commercial squaric acid?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is a powerful tool for determining the purity of squaric acid and identifying organic impurities. It allows for the quantification of the main component against a certified internal standard.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents and certain synthesis byproducts.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be employed to detect less volatile organic impurities and degradation products.[8]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content.
A Certificate of Analysis (CoA) from the supplier should provide initial information on the purity and the levels of common impurities. However, independent verification is often recommended for sensitive applications.[9][10][11][12]
Q3: What are the visual indicators of impure squaric acid?
While a visual inspection is not a substitute for analytical testing, some signs may suggest the presence of impurities:
-
Color: Pure squaric acid is typically a white to off-white or beige crystalline powder.[12] A significant deviation from this, such as a yellow or brown tint, may indicate the presence of organic impurities or degradation products.
-
Insolubility: If the squaric acid does not fully dissolve in a solvent in which it is known to be soluble, insoluble impurities may be present.
Q4: Can I use commercial squaric acid directly for my synthesis?
For many applications, high-purity commercial squaric acid can be used directly. However, for sensitive reactions, such as the synthesis of high-performance squaraine dyes, pharmaceutical intermediates, or in peptide synthesis, purification is often necessary to ensure reproducibility and high yields.[13][14][15][16] The decision to purify should be based on the specific requirements of your synthesis and the purity data provided by the supplier.
Troubleshooting Guides
Problem 1: Low or Inconsistent Reaction Yields
Possible Cause: Impurities in the commercial squaric acid may be interfering with the reaction.
| Symptom | Potential Impurity | Troubleshooting Steps |
| Reaction fails to go to completion, stalls, or shows low conversion. | Water: Can hydrolyze sensitive reagents or intermediates. Organic Inhibitors: Unidentified byproducts from the squaric acid synthesis may inhibit the catalyst or react with starting materials. | 1. Dry the squaric acid: Dry the material under vacuum before use. 2. Purify the squaric acid: Perform recrystallization or sublimation to remove impurities (see Experimental Protocols). 3. Use freshly opened reagent: Minimize exposure to atmospheric moisture. 4. Add molecular sieves: For reactions sensitive to water, add activated molecular sieves to the reaction mixture.[5] |
| Formation of a complex mixture of side products. | Reactive Impurities: Residual starting materials or byproducts may participate in side reactions, leading to a complex product mixture. | 1. Characterize the side products: Use techniques like LC-MS or GC-MS to identify the unexpected products and infer the nature of the impurity. 2. Purify the squaric acid: This is the most effective way to eliminate reactive impurities. |
Problem 2: Poor Product Purity or Unexpected Side Products
Possible Cause: Specific impurities are reacting to form undesired products.
| Symptom | Potential Impurity | Troubleshooting Steps |
| In squaraine dye synthesis, the final product has a dull color or poor photophysical properties. | Trace Metals: Can quench fluorescence or catalyze degradation of the dye.[17] Organic Impurities: Can lead to the formation of non-fluorescent side products. | 1. Purify the squaric acid: Recrystallization is often effective at removing trace metal and organic impurities. 2. Use high-purity solvents and reagents: Ensure all components of the reaction are of high purity. |
| In amide or peptide coupling reactions, incomplete coupling or formation of byproducts is observed. | Water: Can compete with the amine nucleophile, leading to hydrolysis of activated intermediates.[11] Acidic/Basic Impurities: Can alter the reaction pH, affecting the nucleophilicity of the amine and the stability of coupling reagents. | 1. Ensure anhydrous conditions: Use dry solvents and handle reagents under an inert atmosphere. 2. Control the pH: Use a non-nucleophilic base to control the pH of the reaction mixture. 3. Purify the squaric acid: To remove acidic or basic impurities. |
Data Presentation
Table 1: Hypothetical Purity Profile of Commercial vs. Purified Squaric Acid
This table illustrates the potential improvement in purity after applying the recommended purification protocols. Actual values will vary depending on the initial purity of the commercial-grade material and the purification method used.
| Analyte | Commercial Grade (Typical) | After Recrystallization from Water | After Sublimation | Analytical Method |
| Purity (by qNMR) | 98.5% | >99.8% | >99.9% | ¹H NMR |
| Water Content | 0.5% | <0.1% | <0.05% | Karl Fischer |
| Residual Solvents | <500 ppm | <50 ppm | Not Detected | GC-MS |
| Trace Metals (e.g., Fe, Cu) | <10 ppm | <1 ppm | <0.5 ppm | ICP-MS |
Experimental Protocols
Protocol 1: Purification of Squaric Acid by Recrystallization from Water
This protocol is effective for removing most organic and inorganic impurities.
Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add 10 g of commercial squaric acid to 100 mL of deionized water. Heat the mixture on a hot plate with stirring until the squaric acid is completely dissolved. The solubility of squaric acid in water increases significantly with temperature.[18]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (Optional): If the solution is colored, add a small amount (approx. 0.5 g) of activated charcoal to the hot solution and stir for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified squaric acid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 60-80°C to a constant weight.
Protocol 2: Purification of Squaric Acid by Sublimation
Sublimation is an excellent method for obtaining very high-purity squaric acid, particularly for removing non-volatile impurities.[19][20][21][22][23]
Methodology:
-
Apparatus Setup: Place a small amount of commercial squaric acid (typically <1 g for laboratory scale) in a sublimation apparatus. The apparatus should consist of a vessel to hold the sample, a cold finger or cooled surface for condensation, and a connection to a high-vacuum pump.
-
Sublimation: Heat the sample gently under high vacuum. The temperature should be high enough to cause sublimation but below the decomposition temperature. A temperature range of 150-200°C is typically effective.
-
Condensation: The pure squaric acid will sublime and deposit as crystals on the cold finger.
-
Collection: Once the sublimation is complete, carefully remove the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the cold finger.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a general guideline for determining the purity of squaric acid using qNMR.[2][3][4][24]
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the squaric acid sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant signals.
-
Data Processing: Process the spectrum with minimal manipulation. Carefully integrate the signals corresponding to the analyte (squaric acid) and the internal standard.
-
Purity Calculation: Calculate the purity of the squaric acid using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizations
Caption: Workflow for the purification of commercial squaric acid by recrystallization.
Caption: Troubleshooting logic for reactions involving commercial squaric acid.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. microchemicals.com [microchemicals.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. ERIC - EJ1002726 - Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory, Journal of Chemical Education, 2012-Sep [eric.ed.gov]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications [mdpi.com]
- 18. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 19. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. brainkart.com [brainkart.com]
- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 23. scribd.com [scribd.com]
- 24. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Technical Support Center: Optimizing the Drying Process of Anhydrous Sodium Squarate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the drying process of anhydrous sodium squarate to prevent its hydration.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is preventing hydration important?
A1: Anhydrous this compound (C₄Na₂O₄) is the sodium salt of squaric acid, containing no water molecules in its crystal structure.[1] In pharmaceutical development and chemical synthesis, the hydration state of a compound is critical as it can affect its stability, solubility, dissolution rate, and overall performance. For anhydrous this compound, inadvertent hydration can lead to inconsistencies in experimental results and compromise product quality.
Q2: What are the common hydrated forms of this compound?
A2: this compound is known to exist in both anhydrous and hydrated forms, with the trihydrate and hexahydrate being reported.[2] These different forms have distinct crystallographic arrangements.[2] The presence of these hydrates can be a source of variability in research and manufacturing.
Q3: How can I visually identify if my anhydrous this compound has hydrated?
A3: While spectroscopic or thermal analysis methods are definitive, visual changes can indicate hydration. Anhydrous powders that are hygroscopic may change in texture, from a free-flowing powder to a clumpy or caked material upon moisture absorption.[2][3] However, for confirmation, analytical techniques such as Karl Fischer titration or Thermogravimetric Analysis (TGA) are recommended.
Q4: What are the primary factors that cause anhydrous this compound to hydrate (B1144303)?
A4: The primary cause of hydration is exposure to moisture. This compound is hygroscopic, meaning it readily attracts and absorbs water molecules from the surrounding environment.[2][3] Factors contributing to hydration include high ambient humidity, improper storage in non-airtight containers, and insufficient drying after synthesis or purification.
Troubleshooting Guide
Q5: My anhydrous this compound shows a high water content by Karl Fischer titration even after vacuum oven drying. What could be the issue?
A5: Several factors could be at play:
-
Insufficient Drying Time or Temperature: The drying time may have been too short, or the temperature too low to remove all bound and unbound water. Refer to the recommended drying protocols below.
-
Vacuum Pump Inefficiency: The vacuum pump may not be reaching a low enough pressure to facilitate efficient water removal. Check the pump for leaks and ensure it is functioning correctly.
-
Sample Handling Post-Drying: The dried sample might have been exposed to ambient air for too long during transfer from the oven to the Karl Fischer titrator. Hygroscopic materials should be handled quickly, ideally in a glove box or a low-humidity environment.[4]
-
Incomplete Reaction in Titrator: The sample may not be fully dissolving in the Karl Fischer solvent, leading to an underestimation of the true water content. Ensure proper solvent selection and stirring.
Q6: My dried this compound powder is caking and forming clumps during storage. How can I prevent this?
A6: Caking is a common issue with hygroscopic powders and is primarily caused by moisture absorption.[2][3][5] To prevent caking:
-
Ensure Thorough Drying: The initial drying process must be optimized to remove as much water as possible.
-
Proper Storage: Store the dried powder in a tightly sealed container, preferably with a desiccant.[2][6] For long-term storage, consider using a vacuum desiccator or storing under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid large temperature fluctuations during storage, as this can lead to moisture condensation inside the container.[5][6]
-
Anti-caking Agents: For some applications, the addition of a small amount of an anti-caking agent like fumed silica (B1680970) could be considered, though this would depend on the downstream use of the this compound.[2]
Q7: I observed a weight loss in my TGA analysis, but I'm unsure if it corresponds to water or decomposition. How can I differentiate?
A7: To differentiate between water loss and decomposition:
-
Decomposition Temperature: this compound is thermally stable and decomposes at temperatures exceeding 300°C.[2] Weight loss occurring significantly below this temperature is likely due to the loss of water of hydration.
-
TGA-MS or TGA-FTIR: If available, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) can definitively identify the evolved gases. Water will show a characteristic mass-to-charge ratio (m/z) of 18 in MS and a specific IR spectrum.
-
DSC Analysis: Differential Scanning Calorimetry (DSC) can be run alongside TGA. Dehydration is an endothermic process and will show a corresponding endotherm on the DSC curve.
Experimental Protocols and Data
Recommended Drying Protocols
The optimal drying method depends on the scale of the experiment and the available equipment. Below are recommended starting parameters for three common drying methods. The final moisture content should always be verified using Karl Fischer titration.
Table 1: Comparison of Drying Methods for Anhydrous this compound (Illustrative Data)
| Drying Method | Key Parameters | Typical Drying Time | Final Moisture Content (w/w %) (Illustrative) | Advantages | Disadvantages |
| Vacuum Oven | 80-100°C, <1 mbar | 12-24 hours | < 0.1% | Efficient for larger quantities, good temperature control. | Requires vacuum pump, potential for thermal degradation if temperature is too high. |
| Desiccator | Room Temp., Vacuum, P₂O₅ or Molecular Sieves (3Å/4Å) | 24-72 hours | 0.1 - 0.5% | Simple setup, gentle on the material. | Slower than oven drying, desiccant needs regeneration/replacement. |
| Fluidized Bed Dryer | Inlet Air Temp: 60-80°C, Airflow: 0.5-1.5 m/s | 1-2 hours | < 0.2% | Very rapid and uniform drying, suitable for large scale. | Requires specialized equipment, potential for particle attrition. |
Detailed Methodologies
1. Vacuum Oven Drying Protocol
-
Preparation: Place a thin layer of the this compound powder in a clean, tared glass dish.
-
Loading: Place the dish in the vacuum oven.
-
Drying: Heat the oven to the desired temperature (e.g., 90°C). Once the temperature has stabilized, slowly apply vacuum until the pressure is below 1 mbar.
-
Duration: Dry for a minimum of 12 hours.
-
Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with a dry, inert gas like nitrogen. Immediately transfer the dried powder to a desiccator or an airtight container for storage.
2. Desiccator Drying Protocol
-
Preparation: Ensure the desiccant at the bottom of the desiccator is fresh or has been recently regenerated. Phosphorus pentoxide (P₂O₅) or molecular sieves are effective choices.
-
Loading: Place the this compound in an open container (e.g., a watch glass or petri dish) inside the desiccator.
-
Vacuum Application: If using a vacuum desiccator, seal the lid and slowly evacuate the air using a vacuum pump.
-
Duration: Allow the sample to dry for at least 24-72 hours.
-
Storage: The sample can be stored in the sealed desiccator until needed.
3. Fluidized Bed Dryer Protocol
-
Loading: Load the this compound powder into the product container of the fluidized bed dryer.
-
Parameter Setting: Set the inlet air temperature (e.g., 70°C) and the airflow rate. The airflow should be sufficient to fluidize the powder without causing excessive elutriation.[7]
-
Drying: Start the drying process and monitor the outlet air temperature and humidity. The process is typically complete when the outlet temperature approaches the inlet temperature.
-
Cooling: Once drying is complete, switch to a cool air stream to bring the powder back to room temperature before handling.
-
Discharge: Discharge the dried powder and store it in an airtight container.
Analytical Methods for Moisture Determination
Karl Fischer Titration Protocol (Volumetric)
This protocol provides a general procedure for determining the water content in anhydrous this compound.
-
Apparatus Setup:
-
Sample Preparation and Analysis:
-
In a low-humidity environment or glove box, accurately weigh approximately 100-200 mg of the dried this compound.
-
Quickly transfer the sample into the conditioned titration vessel.
-
Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The water content is calculated using the following formula:
Where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
F = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W = Weight of the sample (mg)
-
-
Thermogravimetric Analysis (TGA) Protocol
TGA can be used to determine the amount of water of hydration and to study the dehydration process.
-
Instrument Preparation:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 350°C at a heating rate of 10°C/min.
-
-
Data Interpretation:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
Weight loss steps occurring below 200°C typically correspond to the loss of water molecules. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.
-
Table 2: Illustrative TGA Data for a Hypothetical this compound Hydrate
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 50 - 120 | ~9.6% | Loss of one molecule of water (from a hypothetical monohydrate) |
| 120 - 180 | ~17.5% | Loss of a second molecule of water (from a hypothetical dihydrate) |
Diagrams
Workflow for Optimizing the Drying Process
The following diagram illustrates a logical workflow for drying anhydrous this compound and verifying its dryness.
Caption: Workflow for drying and verifying anhydrous this compound.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. absortech.com [absortech.com]
- 3. Prevent Caking of Bulk Solids | AIChE [aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. Powder Caking Prevention: Causes, Tests, and Fixes - PowderTechnology info [powdertechnology.info]
- 6. coatingai.com [coatingai.com]
- 7. Fluidized Bed Dryer: Operating principle/parameters, Uses, Advantages... [pharmapproach.com]
- 8. laafon.com [laafon.com]
- 9. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
improving the yield and purity of sodium squarate synthesis via neutralization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium squarate (Na₂C₄O₄) through the neutralization of squaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound | Incomplete Neutralization: Insufficient addition of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution. The molar ratio of squaric acid to NaOH should be 1:2.[1] | pH Monitoring: Ensure the reaction mixture reaches and stabilizes at a pH of 8-9 to confirm complete neutralization.[1] Stoichiometry Check: Verify the molar calculations for both squaric acid and the base. |
| Loss During Transfer: Mechanical loss of product when transferring between vessels. | Quantitative Transfer: Rinse all glassware with the mother liquor or a minimal amount of cold deionized water to ensure all product is transferred to the filter. | |
| Precipitation Issues: The product may not have fully precipitated from the solution. | Cooling: Ensure the reaction mixture is adequately cooled, potentially in an ice bath, to maximize precipitation before filtration. | |
| Low Purity of this compound | Incomplete Neutralization: Formation of sodium hydrogen squarate (NaHC₄O₄) due to insufficient base. | pH Control: Maintain a final pH of 8-9.[1] Repurify the product by dissolving it in water, adjusting the pH with dilute NaOH, and recrystallizing. |
| Thermal Decomposition: The squarate anion can decompose if the reaction temperature is too high.[1] | Temperature Management: Maintain the reaction temperature between 50-80°C during the addition of the base.[1] Use an ice bath to manage the exothermic nature of the neutralization reaction. | |
| Contamination from Starting Materials: Impure squaric acid or base. | Reagent Quality: Use high-purity starting materials. Analyze the purity of squaric acid before use if its quality is uncertain. | |
| Side Reactions: Presence of impurities can lead to unwanted side reactions. | High-Purity Reagents: Use high-purity reagents to minimize potential side reactions.[2] | |
| Product Discoloration (Yellow/Brown) | Thermal Decomposition: Overheating during the reaction or drying phase can lead to discoloration. | Temperature Control: Adhere to the recommended temperature ranges for the reaction (50-80°C) and drying (e.g., 60°C under vacuum).[1] |
| Impurities in Starting Materials: Colored impurities in the squaric acid can be carried through to the final product. | Purification: Use activated carbon during the recrystallization process to remove colored impurities. | |
| Difficulty in Filtration | Fine Crystal Formation: Rapid precipitation can lead to very fine crystals that clog the filter paper. | Controlled Precipitation: Allow the solution to cool slowly to encourage the growth of larger crystals. Stirring during cooling can also help. |
| Viscous Mother Liquor: High concentration of impurities can increase the viscosity of the mother liquor. | Dilution: If necessary, add a minimal amount of cold solvent to reduce viscosity, though this may slightly decrease the yield. | |
| Low Recovery After Recrystallization | Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling. | Minimal Solvent Use: Dissolve the crude this compound in the minimum amount of hot deionized water (80-100°C) required for complete dissolution.[1] |
| Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization. | Time and Temperature: Allow the solution to cool slowly to room temperature and then potentially in a refrigerator or ice bath for several hours (2-24 hours) to maximize crystal formation.[1] | |
| Loss During Washing: Washing the purified crystals with room temperature or warm solvent. | Cold Solvent Wash: Wash the filtered crystals with a small volume of ice-cold deionized water to remove surface impurities without significant dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for the neutralization of squaric acid with sodium hydroxide? A1: The optimal molar ratio is 1 mole of squaric acid to 2 moles of sodium hydroxide to ensure the complete formation of the disodium (B8443419) salt, this compound.[1]
Q2: What is the ideal pH for the final reaction mixture? A2: The reaction is considered complete when the pH of the mixture stabilizes in the range of 8-9.[1] This ensures that the diprotic squaric acid has been fully neutralized.
Q3: What temperature should be maintained during the neutralization reaction? A3: The reaction temperature should be carefully controlled between 50-80°C.[1] Temperatures that are too high can lead to the thermal decomposition of the squarate anion, while insufficient temperature may result in an incomplete reaction.[1]
Q4: My final product is off-white or slightly yellow. Is it impure? A4: A yellow or brownish tint can indicate the presence of impurities, possibly due to thermal decomposition or impurities in the starting materials. Recrystallization, potentially with the use of activated carbon, can help to decolorize the product.
Q5: What is the best method for purifying crude this compound? A5: Recrystallization from hot deionized water is the most common and effective method for purifying this compound.[1] This process typically yields purities between 95-99% with recovery rates of 75-85%.[1]
Q6: How should I dry the final this compound product? A6: The purified this compound crystals should be dried under vacuum. A common procedure is drying at 60°C under vacuum for several hours (e.g., 12 hours) to remove any residual water.
Q7: Can I use sodium carbonate instead of sodium hydroxide? A7: Yes, sodium carbonate can also be used as the base for neutralization.[1] The reaction will produce carbon dioxide gas, which serves as a visual indicator of the reaction's progress.[1]
Data Summary Tables
Table 1: Typical Yield and Purity Data for this compound Synthesis
| Parameter | Neutralization with NaOH | Recrystallization | Evaporative Crystallization |
| Typical Yield | 85-95%[1] | 75-85% (Recovery)[1] | Moderate Recovery |
| Typical Purity | >95% (Crude) | 95-99%[1] | 88-95%[1] |
Table 2: Key Experimental Parameters
| Parameter | Value | Purpose |
| Molar Ratio (Squaric Acid:NaOH) | 1:2[1] | Ensures complete conversion to disodium salt. |
| Reaction Temperature | 50-80°C[1] | Optimizes reaction rate while preventing thermal decomposition. |
| Final pH | 8-9[1] | Indicates complete neutralization. |
| Recrystallization Solvent | Deionized Water[1] | Good solubility at high temperatures, poor at low temperatures. |
| Recrystallization Temperature | 80-100°C (Dissolution)[1] | Maximizes solubility of this compound. |
| Drying Conditions | Vacuum, 60°C | Removes residual water without decomposing the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization with Sodium Hydroxide
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve squaric acid in deionized water.
-
Base Addition: Prepare a solution of sodium hydroxide in deionized water. Slowly add the sodium hydroxide solution dropwise to the stirred squaric acid solution.
-
Temperature and pH Control: Monitor the temperature of the reaction mixture and maintain it between 50-80°C using a water bath.[1] Continuously monitor the pH of the solution.
-
Endpoint Determination: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes between 8 and 9.[1]
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize the precipitation of this compound.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the product under vacuum at 60°C to a constant weight.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound in a beaker and add a minimal amount of deionized water. Heat the mixture to 80-100°C with stirring until all the solid has dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For maximum recovery, place the beaker in an ice bath for several hours. Crystal formation should occur within 2-24 hours.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small volume of ice-cold deionized water.
-
Drying: Dry the purified this compound crystals under vacuum at 60°C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
controlling the particle size of MOFs synthesized with sodium squarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using sodium squarate. The focus is on controlling the particle size of these MOFs, a critical parameter for many applications.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of squarate-based MOFs?
A1: The particle size of squarate-based MOFs is primarily influenced by the interplay between nucleation and crystal growth rates.[1] Key experimental parameters that allow for the control of particle size include:
-
Temperature: Higher temperatures generally lead to faster reaction kinetics, which can result in a higher nucleation rate and consequently smaller particles. Conversely, lower temperatures can favor slower crystal growth, potentially leading to larger particles.[2]
-
Concentration of Precursors: The concentration of the metal salt and this compound linker plays a crucial role. High concentrations can lead to rapid nucleation and the formation of many small crystals, while lower concentrations may favor the growth of larger crystals.[1]
-
Solvent System: The choice of solvent is critical as it affects the solubility of the precursors and the stability of the forming MOF. The polarity and coordinating ability of the solvent can influence both nucleation and growth processes.[2]
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid) or mineral acids (e.g., HCl), is a powerful technique to control particle size. Modulators compete with the squarate linker for coordination to the metal centers, thereby influencing the rate of framework assembly and crystal growth.[3][4]
-
Mixing and Agitation: The rate and method of mixing the precursor solutions can impact the homogeneity of the reaction mixture and influence the nucleation process.
Q2: How do modulators work to control particle size in squarate MOF synthesis?
A2: Modulators are compounds that reversibly bind to the metal centers, competing with the squarate linker. This competition slows down the overall rate of framework formation, allowing for better control over the crystallization process.[3] By adjusting the type and concentration of the modulator, one can tune the balance between nucleation and growth. For instance, a higher concentration of a modulator can lead to a slower growth rate, which may result in smaller, more uniform particles. In the synthesis of a zirconium squarate MOF, the use of HCl along with acetic acid or formic acid was found to be crucial for obtaining a crystalline product, with the resulting particles being small and aggregated.[4]
Q3: What is the typical morphology of squarate-based MOFs?
A3: The morphology of squarate-based MOFs can vary significantly depending on the metal used and the synthesis conditions. For example, lanthanide-based squarate MOFs have been observed to form rectangular plate-like crystallites, often covered with smaller, differently shaped nanoparticles.[5] The final morphology is a result of the intrinsic crystal structure of the MOF and the influence of the synthesis environment on crystal growth habits.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of squarate-based MOFs with a focus on particle size control.
Issue 1: Broad Particle Size Distribution
-
Possible Cause: Inhomogeneous nucleation, where nucleation events occur over an extended period. This can be due to poor mixing, localized concentration gradients, or temperature fluctuations.
-
Troubleshooting Steps:
-
Improve Mixing: Ensure rapid and efficient mixing of the metal salt and this compound solutions to achieve a homogeneous supersaturated solution quickly.
-
Control Temperature: Use a well-controlled heating method (e.g., oil bath, heating mantle with a thermocouple) to ensure a uniform and stable reaction temperature.
-
Optimize Precursor Addition: Consider adding one precursor solution to the other at a controlled rate to better manage the initial nucleation burst.
-
Introduce Modulators: The use of modulators can help to separate the nucleation and growth phases more distinctly, leading to a narrower size distribution.
-
Issue 2: Formation of Large Aggregates
-
Possible Cause: High initial supersaturation leading to rapid, uncontrolled nucleation and subsequent aggregation of primary nanoparticles. Interparticle forces can also contribute to aggregation, especially for very small particles.
-
Troubleshooting Steps:
-
Reduce Precursor Concentration: Lowering the concentration of the metal salt and/or this compound can reduce the initial supersaturation and slow down the nucleation rate.
-
Increase Modulator Concentration: A higher concentration of a suitable modulator can slow down the crystal growth, giving particles more time to disperse before they grow large enough to aggregate.
-
Employ Surfactants or Capping Agents: The addition of surfactants or capping agents can help to stabilize the growing particles and prevent them from aggregating.
-
Sonication: In-situ sonication during synthesis can sometimes help to break up aggregates as they form.[1]
-
Issue 3: No Crystalline Product is Formed (Amorphous Precipitate)
-
Possible Cause: The reaction conditions (e.g., temperature, solvent, pH) are not suitable for the crystallization of the desired MOF. The solubility of the precursors in the chosen solvent might also be a limiting factor.
-
Troubleshooting Steps:
-
Adjust Synthesis Temperature: Systematically vary the reaction temperature. Some squarate MOFs may require specific temperature ranges for crystallization.
-
Screen Different Solvents: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find a system where the precursors are sufficiently soluble and the MOF is stable. For instance, in the synthesis of a zirconium squarate MOF, the presence of DMF was essential for crystallization due to the low solubility of squaric acid in its absence.[4]
-
Optimize pH/Modulator: The pH of the reaction mixture can significantly influence the deprotonation of squaric acid and the coordination chemistry. The addition of acidic or basic modulators can be used to fine-tune the pH and promote crystallization. The synthesis of a zirconium squarate MOF required the presence of both HCl and a monocarboxylic acid modulator to yield a crystalline product.[4]
-
Increase Reaction Time: Crystallization can sometimes be a slow process. Increase the reaction time to allow for the formation of a stable crystalline phase.
-
Experimental Protocols & Data
While specific protocols for controlling the particle size of this compound MOFs are not extensively detailed in the literature, the following provides a generalizable solvothermal synthesis protocol for a squarate-based MOF, which can be adapted and optimized.
General Solvothermal Synthesis Protocol for a Zirconium Squarate MOF
This protocol is adapted from the synthesis of a zirconium squarate MOF and can serve as a starting point for optimization.[4]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Squaric acid (H₂C₄O₄)
-
Hydrochloric acid (HCl, 37%)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AA) or Formic acid (FA) (Modulator)
Procedure:
-
In a borosilicate glass reactor, dissolve ZrCl₄ in a mixture of DMF and the chosen modulator (acetic acid or formic acid).
-
To this solution, add squaric acid and HCl.
-
Seal the reactor and heat the mixture to the desired temperature (e.g., 383 K) for a specific duration (e.g., 2-3 hours).
-
After the reaction, a precipitate should form. Allow the reactor to cool to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the product multiple times with DMF and then with acetone to remove unreacted precursors and solvent.
-
Dry the final product in air at an elevated temperature (e.g., 333 K).
Quantitative Data on Synthesis Parameters
The following table summarizes the molar ratios of reactants used in the synthesis of a zirconium squarate MOF, which resulted in small, highly aggregated crystallites.[4] This data can be used as a reference for designing experiments to control particle size.
| Parameter | Molar Ratio (with Acetic Acid) | Molar Ratio (with Formic Acid) |
| ZrCl₄ | 1 | 1 |
| Squaric Acid (SQA) | 3 | 3 |
| HCl | 50 | 25 |
| H₂O | 174 | 87 |
| DMF | 267 | 373 |
| Modulator | 292 (Acetic Acid) | 276 (Formic Acid) |
Visualizations
Experimental Workflow for Particle Size Control
Logical Relationship in Troubleshooting Aggregation
References
- 1. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A zirconium squarate metal–organic framework with modulator-dependent molecular sieving properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Sodium Squarate and Sodium Oxalate as Sacrificial Additives in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery and formulation science, the use of sacrificial additives to create porous structures is a critical technique for controlling release kinetics and designing sophisticated delivery systems. Among the various materials employed, water-soluble salts that can be leached out of a polymer matrix have gained significant attention. This guide provides an objective, data-driven comparison of two such salts: sodium squarate and sodium oxalate (B1200264). Their performance as sacrificial additives, or porogens, is evaluated based on their physicochemical properties, biocompatibility, and potential impact on drug formulation.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a sacrificial salt is largely dictated by its solubility, dissolution rate, and the properties of its parent acid. These factors influence the ease of removal from the polymer matrix and the potential for interaction with the active pharmaceutical ingredient (API) or excipients.
| Property | This compound | Sodium Oxalate | References |
| Molecular Formula | C₄Na₂O₄ | Na₂C₂O₄ | [1][2] |
| Molecular Weight | 158.02 g/mol | 133.998 g/mol | [1][3] |
| Parent Acid | Squaric Acid (pKa₁ ≈ 1.5, pKa₂ ≈ 3.4) | Oxalic Acid (pKa₁ ≈ 1.27, pKa₂ ≈ 4.28) | [4][5][6] |
| Solubility in Water | Soluble | Sparingly soluble (3.7 g/100 mL at 20°C) | [1][3] |
| Decomposition Temperature | > 300°C | > 290°C | [1][3] |
This compound, being the salt of a stronger acid (squaric acid), is expected to have a higher solubility in water compared to sodium oxalate.[1][4][7] This higher solubility can be advantageous for rapid and complete leaching from a polymer matrix, potentially creating a more uniform and interconnected porous network. Conversely, the lower solubility of sodium oxalate might necessitate longer leaching times or the use of larger volumes of solvent.[3]
Biocompatibility Considerations
The biocompatibility of any residual sacrificial additive or its degradation products is a critical consideration in pharmaceutical formulations.
Sodium Oxalate: Oxalate ions are naturally present in many plants and are metabolites in the human body.[8] However, they are also known to bind with calcium ions to form insoluble calcium oxalate, which is the primary component of kidney stones.[9][10] This raises concerns about the potential for cytotoxicity and the formation of precipitates if significant amounts of oxalate remain in the final drug product.[11] Studies have shown that oxalate can impact cellular bioenergetics and immune responses in macrophages.[11]
Performance as Sacrificial Additives in Porous Scaffold Fabrication
The primary application of these salts in drug delivery is in the creation of porous scaffolds using the salt leaching technique. The characteristics of the resulting porous structure directly influence the drug release profile.
Logical Relationship of Salt Properties to Scaffold Characteristics
Caption: Relationship between sacrificial salt properties and resulting scaffold characteristics.
While direct comparative experimental data is limited, we can infer the potential performance based on the known properties. The higher anticipated solubility of this compound could lead to more efficient leaching, resulting in a scaffold with higher porosity and more uniform pore interconnectivity compared to one fabricated with sodium oxalate under identical conditions. This, in turn, would likely lead to a faster and more complete drug release profile.
Experimental Protocols
The following are detailed, generalized methodologies for the fabrication and characterization of porous polymer scaffolds using either this compound or sodium oxalate as a porogen.
Fabrication of Porous Scaffolds by Salt Leaching
This protocol describes a solvent casting and particulate leaching method.
Experimental Workflow for Scaffold Fabrication
Caption: Step-by-step workflow for fabricating porous scaffolds using the salt leaching method.
Materials:
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Sacrificial salt (this compound or Sodium Oxalate)
-
Organic solvent (e.g., Dichloromethane, Chloroform)
-
Deionized water
-
Drug to be loaded (optional)
Procedure:
-
Salt Preparation: Sieve the chosen salt (this compound or sodium oxalate) to obtain a uniform particle size distribution (e.g., 100-250 µm). The particle size will determine the pore size of the final scaffold.
-
Polymer Solution: Dissolve the biodegradable polymer in a suitable organic solvent to form a solution of desired concentration (e.g., 10% w/v). If loading a drug, it can be dissolved or dispersed in this solution.
-
Mixing: Add the sieved salt to the polymer solution at a specific polymer-to-salt weight ratio (e.g., 1:4). Mix thoroughly to ensure a homogenous dispersion of the salt particles.
-
Casting: Pour the polymer/salt slurry into a mold of the desired shape and size (e.g., Teflon or silicone).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood at room temperature for at least 24 hours. This will result in a solid polymer/salt composite.
-
Salt Leaching: Immerse the composite in a large volume of deionized water. The water should be changed periodically (e.g., every 12 hours) for a total of 48-72 hours to ensure complete removal of the salt.
-
Drying: Freeze-dry (lyophilize) or vacuum dry the resulting porous scaffold to remove all water.
Characterization of Porous Scaffolds
Porosity Measurement: The porosity of the scaffold can be determined using the liquid displacement method.
-
Record the dry weight of the scaffold (W).
-
Immerse the scaffold in a liquid of known density (ρ) that does not dissolve the polymer (e.g., ethanol) until it is fully saturated.
-
Record the weight of the saturated scaffold (W_sat).
-
Calculate the porosity using the formula: Porosity (%) = [(W_sat - W) / ρ] / V * 100, where V is the geometric volume of the scaffold.
Pore Morphology Analysis: Scanning Electron Microscopy (SEM) can be used to visualize the pore structure, size, and interconnectivity.
-
Mount a small, fractured piece of the scaffold onto an SEM stub.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Image the cross-section of the scaffold under the SEM at various magnifications.
In Vitro Drug Release Study
-
Loading: Load the drug into the scaffold during the fabrication process as described in Protocol 1.
-
Release Medium: Place the drug-loaded scaffold in a known volume of a physiologically relevant buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4) at 37°C in a shaking incubator.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Signaling Pathway for Controlled Drug Release
Caption: Mechanisms governing drug release from a porous biodegradable scaffold.
Conclusion
Both this compound and sodium oxalate have the potential to be effective sacrificial additives in the fabrication of porous drug delivery systems. Based on its physicochemical properties, this compound appears to be a promising candidate, potentially offering advantages in terms of ease of leaching and the creation of highly porous, uniform structures. However, the lack of extensive biocompatibility data is a significant hurdle for its immediate application in pharmaceutical formulations.
Sodium oxalate, while having a lower solubility, is a more known entity in biological systems. Its potential to precipitate with calcium ions necessitates careful control over the leaching process to minimize residual amounts in the final product.
Ultimately, the choice between this compound and sodium oxalate will depend on the specific requirements of the drug delivery system, including the desired pore structure, the required drug release profile, and the sensitivity of the API to the pH and ionic environment during fabrication. Further experimental studies directly comparing these two salts are warranted to fully elucidate their respective advantages and disadvantages as sacrificial additives in pharmaceutical applications.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaric acid | 2892-51-5 [chemicalbook.com]
- 5. Oxalic_acid [chemeurope.com]
- 6. Squaric acid - Wikipedia [en.wikipedia.org]
- 7. Oxalic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Oxalate (Oxalic Acid): Good or Bad? [healthline.com]
- 9. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxalate deposits in biopsies from native and transplanted kidneys, and impact on graft function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Squaric acid analogues in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks | MDPI [mdpi.com]
Unveiling the Structural Nuances: A Comparative Guide to Anhydrous Sodium Squarate and Its Trihydrate
A detailed crystallographic comparison of anhydrous sodium squarate and its trihydrate form reveals significant differences in their crystal packing, coordination environments of the sodium ions, and the extensive hydrogen-bonding networks, all attributable to the presence of water molecules in the latter. This guide provides a comprehensive analysis of their distinct crystal structures, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and professionals in drug development.
The incorporation of water molecules into the crystal lattice of this compound trihydrate fundamentally alters its three-dimensional architecture compared to the anhydrous form. These differences can have profound implications for the material's physical and chemical properties, such as solubility, stability, and hygroscopicity, which are critical parameters in pharmaceutical development and materials science.
Crystallographic Data at a Glance
A summary of the key crystallographic parameters for both anhydrous this compound and this compound trihydrate is presented below, highlighting the disparities in their unit cell dimensions and crystal systems.
| Parameter | Anhydrous this compound (Na₂C₄O₄) | This compound Trihydrate (Na₂C₄O₄·3H₂O) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Data not available | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | Data not available | 6.845(3) |
| b (Å) | Data not available | 10.596(4) |
| c (Å) | Data not available | 10.052(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 104.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | 703.4(5) |
| Z | Data not available | 4 |
Note: Detailed crystallographic data for anhydrous this compound is not publicly available in the searched resources. The comparison is based on the available data for the trihydrate and general principles of crystal engineering.
Structural Analysis: A Tale of Two Lattices
The crystal structure of This compound trihydrate is characterized by a complex three-dimensional network stabilized by an extensive hydrogen-bonding framework involving the water molecules. In this arrangement, the squarate dianions are linked into ribbons through hydrogen bonds. The sodium cations are octahedrally coordinated by oxygen atoms from both the squarate anions and the water molecules. This intricate network of interactions contributes to the stability of the hydrated crystal.
In contrast, the structure of anhydrous this compound is anticipated to be more compact due to the absence of water molecules. The sodium ions would be directly coordinated by the oxygen atoms of the squarate dianions, likely resulting in a different coordination geometry and a higher-density crystal packing. The lack of hydrogen bonds originating from water molecules would fundamentally alter the intermolecular forces governing the crystal structure.
dot
Figure 1. A schematic representation of the key interactions in the crystal structures of anhydrous this compound and its trihydrate form.
Experimental Protocols
Synthesis of Single Crystals
This compound Trihydrate: Single crystals of this compound trihydrate are typically grown from an aqueous solution. A saturated solution of this compound is prepared by dissolving the compound in deionized water at an elevated temperature. The solution is then allowed to cool slowly to room temperature, leading to the formation of well-defined single crystals over a period of several days.
Anhydrous this compound: The preparation of anhydrous single crystals of this compound generally involves the dehydration of the hydrated form. This can be achieved by heating single crystals of the trihydrate under vacuum at a temperature sufficient to remove the water of crystallization without causing decomposition of the squarate anion. The exact temperature and duration of heating are critical to obtaining high-quality anhydrous crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structures is performed using single-crystal X-ray diffraction (XRD). A suitable single crystal of either the anhydrous or trihydrate form is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice. The structural model is subsequently refined to obtain accurate bond lengths, bond angles, and other crystallographic details.
dot
Figure 2. The experimental workflow for the synthesis and structural analysis of anhydrous and trihydrated this compound crystals.
A Comparative Guide to Presodiation Agents for Sodium-Ion Batteries: Evaluating Sodium Squarate's Performance
For researchers, scientists, and professionals in drug development venturing into the burgeoning field of sodium-ion battery technology, the challenge of low initial Coulombic efficiency (ICE) in anode materials like hard carbon is a significant hurdle. Presodiation, the pre-loading of sodium ions into the anode, has emerged as a critical strategy to overcome this limitation. This guide provides a comprehensive comparison of the electrochemical performance of a promising organic presodiation agent, sodium squarate, against other established alternatives, supported by experimental data and detailed methodologies.
The irreversible capacity loss during the initial cycles of a sodium-ion battery is primarily due to the formation of a solid electrolyte interphase (SEI) on the anode surface, a process that consumes active sodium ions. Presodiation agents compensate for this loss by providing an additional source of sodium. This guide focuses on the validation of this compound's electrochemical performance in comparison to sodium metal, sodium hydride, and sodium borohydride (B1222165) as presodiation agents for hard carbon anodes.
Comparative Electrochemical Performance
The efficacy of a presodiation agent is gauged by several key performance indicators, including the initial Coulombic efficiency, first-cycle irreversible capacity, and long-term cycling stability in terms of capacity retention. The following table summarizes the quantitative data gathered from various studies on the electrochemical performance of hard carbon anodes after treatment with different presodiation agents.
| Presodiation Agent | Anode Material | Initial Coulombic Efficiency (ICE) | First-Cycle Irreversible Capacity (mAh/g) | Capacity Retention | Cycling Stability |
| This compound (Na₂C₄O₄) | Hard Carbon | ~85-90% (estimated) | Theoretical: 339, Experimental: ~275 | Good | Stable cycling reported |
| Sodium Metal (Na) | Hard Carbon | 87% - >100% | Varies with application method | Good | Stable for over 100 cycles[1] |
| Sodium Borohydride (NaBH₄) | Hard Carbon | >99%[1] | Low | Marginal fading after 600 cycles[1] | Excellent, stable for over 600 cycles[1] |
| Sodium Hydride (NaH) | Hard Carbon | Low | High | Poor | Electrochemically inert, poor performance |
| Sodium Biphenyl (Chemical) | Hard Carbon | ~100% (half-cell), ~95% (full-cell)[2][3] | Low | Good | Stable cycling reported[4] |
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to understand the experimental conditions under which the performance data was obtained. Below are detailed methodologies for the key experiments involving the application and testing of each presodiation agent.
Synthesis of this compound
This compound is synthesized by reacting squaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution. The resulting precipitate is then filtered, washed, and dried under vacuum.
Presodiation of Hard Carbon Anode
-
This compound (as a sacrificial salt): this compound is typically mixed with the active hard carbon material, a conductive agent (e.g., Super P), and a binder (e.g., PVDF) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil) and dried to create the anode. The presodiation occurs in-situ during the first charging cycle of the battery.
-
Sodium Metal: A thin foil of sodium metal is carefully handled in an argon-filled glovebox. It can be directly pressed onto the hard carbon anode or used as the counter electrode in a half-cell setup for electrochemical presodiation.
-
Sodium Borohydride: Presodiation with sodium borohydride is often achieved through thermal decomposition. The NaBH₄ powder is mixed with the hard carbon, and the mixture is heated under an inert atmosphere, causing the NaBH₄ to decompose and release sodium that reacts with the hard carbon.
-
Sodium Hydride: Sodium hydride powder is handled in an inert atmosphere. It can be directly mixed with the hard carbon anode material, similar to the method used for this compound.
Half-Cell Assembly and Electrochemical Testing
Standard CR2032 coin cells are typically assembled in an argon-filled glovebox. For testing the presodiated hard carbon anodes, a sodium metal disc is used as the counter and reference electrode. The electrolyte commonly used is 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).
The electrochemical performance is evaluated using galvanostatic cycling at various C-rates (e.g., C/10, 1C). Key parameters recorded include the charge-discharge profiles, initial Coulombic efficiency, and capacity retention over a significant number of cycles.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for validating the electrochemical performance of a presodiation agent.
Signaling Pathways in Presodiation
The fundamental principle behind presodiation involves the introduction of excess sodium ions to compensate for the initial loss. The mechanism can be visualized as a signaling pathway where the presodiation agent acts as the primary signal, leading to the desired outcome of improved battery performance.
Conclusion
Based on the available data, this compound presents itself as a viable and promising presodiation agent. While its performance in terms of achieving ultra-high ICE may not yet match that of sodium borohydride or meticulously applied sodium metal, its ease of handling as a stable, solid compound offers significant advantages in terms of safety and scalability for industrial applications. In contrast, sodium metal is highly reactive and requires stringent handling conditions, while sodium hydride has demonstrated poor electrochemical performance. Chemical presodiation methods, though effective, can involve complex and sensitive reagents.
Further research focusing on optimizing the formulation and application of this compound in hard carbon anodes could potentially bridge the performance gap with other leading presodiation agents. Its favorable characteristics make it a strong candidate for enabling the commercialization of high-performance, cost-effective sodium-ion batteries. This guide serves as a foundational resource for researchers to make informed decisions in the selection and validation of presodiation strategies for their next-generation energy storage solutions.
References
A Comparative Guide to Covalent vs. Ionic Cross-linking of Chitosan: Squaric Acid vs. Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, is a valuable polymer in drug delivery and tissue engineering. Its properties are often enhanced through cross-linking, a process that creates a three-dimensional network structure. This guide provides an objective comparison of two cross-linking strategies for chitosan: covalent cross-linking with squaric acid and ionic cross-linking with sodium squarate. This comparison is supported by experimental data to aid researchers in selecting the appropriate method for their specific application.
At a Glance: Covalent vs. Ionic Cross-linking
| Feature | Covalent Cross-linking (Squaric Acid) | Ionic Cross-linking (this compound) |
| Bonding Type | Irreversible covalent bonds (amide linkages) | Reversible electrostatic interactions |
| Cross-linking Agent | Squaric Acid | This compound (or in-situ generated squarate ions) |
| Resulting Structure | Chemically stable and robust network | pH-sensitive and less stable network |
| Mechanical Strength | Generally higher tensile strength and Young's modulus | Generally lower mechanical strength |
| Swelling Behavior | Lower swelling, less pH-responsive | Higher swelling, highly pH-responsive |
| Drug Release Profile | Slower, more controlled, and sustained release | Faster, often burst release, pH-triggered |
| Biocompatibility | Good, but potential for toxicity from unreacted cross-linker | Generally considered highly biocompatible |
Covalent Cross-linking with Squaric Acid
Covalent cross-linking of chitosan with squaric acid involves the formation of stable amide bonds between the primary amine groups of chitosan and the reactive carbonyl groups of squaric acid. This reaction results in a permanently cross-linked and robust hydrogel or film.
Mechanism of Action
The cross-linking reaction proceeds through a nucleophilic addition-elimination reaction. The amine groups of the chitosan chains act as nucleophiles, attacking the carbonyl carbons of the squaric acid molecule. This leads to the formation of a stable, four-membered ring amide linkage, creating a durable three-dimensional network.[1]
Experimental Protocol: Preparation of Covalently Cross-linked Chitosan Films
This protocol is adapted from a study on the impact of squaric acid as a cross-linking agent for chitosan-based films.
-
Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Addition of Cross-linker: Dissolve a calculated amount of squaric acid in a small volume of deionized water. Add the squaric acid solution dropwise to the chitosan solution while stirring. The amount of squaric acid can be varied to control the degree of cross-linking.
-
Film Casting: Pour the resulting solution into a petri dish or onto a suitable casting surface.
-
Drying: Allow the cast solution to dry at room temperature for 48 hours to form a film.
-
Post-treatment: For further cross-linking and removal of residual solvent, the film can be heated in an oven at a specific temperature (e.g., 80°C) for a defined period.
Performance Data: Covalent Cross-linking
| Property | Value | Reference |
| Tensile Strength | 35-55 MPa | [2] |
| Young's Modulus | 1.5-2.5 GPa | [2] |
| Swelling Ratio (pH 7.4) | 150-250% | [2] |
| Thermal Decomposition Temp. | Onset ~280°C | [2] |
Ionic Cross-linking with this compound
Ionic cross-linking of chitosan occurs through electrostatic interactions between the positively charged amino groups of chitosan (in acidic conditions) and multivalent anions. In the case of this compound, the squarate dianion can interact with the protonated amine groups of chitosan, leading to the formation of a physical hydrogel. This type of cross-linking is reversible and highly dependent on the pH of the surrounding medium.
While direct studies on the use of this compound as an ionic cross-linker are limited, the principle is based on the formation of non-covalent interactions between in-situ formed ionic squaric acid derivatives and chitosan.[3] This can be achieved by hydrolysis of a squarate ester like diethyl squarate in the chitosan solution.
Mechanism of Action
In an acidic environment (pH < 6.5), the amine groups of chitosan are protonated (-NH3+), rendering the polymer chain polycationic. The squarate dianions (C4O4^2-), being negatively charged, are electrostatically attracted to the protonated amine groups. This interaction neutralizes the charges and leads to the formation of a physically cross-linked network. This process is reversible; an increase in pH will deprotonate the amine groups, weakening the ionic interactions and potentially leading to the dissolution of the hydrogel.
Experimental Protocol: Preparation of Ionically Cross-linked Chitosan Nanoparticles (Inferred)
This protocol is inferred from general ionic gelation methods for chitosan, adapted for this compound.
-
Preparation of Chitosan Solution: Prepare a 0.1-0.5% (w/v) chitosan solution in 1% (v/v) acetic acid with magnetic stirring.
-
Preparation of Cross-linker Solution: Prepare a 0.1-1% (w/v) solution of this compound in deionized water.
-
Nanoparticle Formation: Add the this compound solution dropwise to the chitosan solution under constant stirring. The formation of opalescence indicates the formation of nanoparticles.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
Performance Data: Ionic Cross-linking (Representative)
The following data is representative of ionically cross-linked chitosan systems, as specific data for this compound is not extensively available.
| Property | Value | Reference |
| Particle Size (Nanoparticles) | 100-500 nm | [4][5] |
| Zeta Potential | +20 to +50 mV | [6] |
| Swelling Ratio (pH 7.4) | 300-800% | [7] |
| Drug Encapsulation Efficiency | 40-80% | [4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for preparing covalently and ionically cross-linked chitosan materials.
Conclusion
The choice between covalent cross-linking with squaric acid and ionic cross-linking with this compound depends critically on the desired application.
-
Covalent cross-linking with squaric acid is ideal for applications requiring high mechanical strength, stability, and controlled, long-term drug release, such as in load-bearing tissue engineering scaffolds or long-acting drug delivery implants.
-
Ionic cross-linking with this compound is more suitable for applications where a pH-responsive system is needed, such as for oral drug delivery to the intestine or for the encapsulation of sensitive biomolecules under mild conditions. The reversible nature of the cross-links also allows for the potential for self-healing materials.
Researchers should carefully consider the trade-offs between stability and responsiveness to select the cross-linking strategy that best fits their material design and performance requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [ajouronline.com]
- 3. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 4. Development of Plasmonic Chitosan-Squarate Hydrogels via Bioinspired Nanoparticle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iijls.com [iijls.com]
A Comparative Analysis of Squarate, Croconate, and Rhodizonate as Cross-Linking Agents for Researchers and Drug Development Professionals
A detailed examination of three oxocarbon dianions—squarate, croconate, and rhodizonate—reveals their distinct mechanisms and potential applications as cross-linking agents in materials science and bioconjugation. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal agent for their specific needs.
The development of advanced biomaterials, drug delivery systems, and bioconjugates often relies on the use of cross-linking agents to form stable, three-dimensional networks. Among the diverse array of cross-linkers available, the oxocarbon dianions squarate, croconate, and rhodizonate have emerged as compounds with unique reactive properties. This guide offers a comparative study of these three agents, focusing on their mechanisms of action, reactivity, and the characteristics of the resulting cross-linked materials.
Squarate: A Versatile Amine-Reactive Cross-Linker
Squarate esters, particularly diethyl squarate (DES), are effective homobifunctional cross-linking agents that readily react with primary and secondary amines.[1][2] This reactivity makes them highly suitable for cross-linking proteins and other amine-containing polymers to form hydrogels and bioconjugates.[3][4] The cross-linking reaction proceeds via a two-step nucleophilic substitution, forming stable squaramide linkages.[3]
The reactivity of squarates is considered to be in a "Goldilocks" zone—not so rapid as to be non-selective, yet not so slow as to be inefficient.[5] This allows for controlled cross-linking and selective labeling of proteins at lysine (B10760008) residues.[6] Compared to the widely used N-hydroxysuccinimide (NHS) esters, squarates exhibit significantly slower reaction kinetics, which can be advantageous in preventing unwanted side reactions and achieving higher selectivity.[5][7]
Key Performance Characteristics of Squarate:
-
Mechanism: Covalent cross-linking through reaction with amine groups.
-
Bond Formed: Stable squaramide bond.
-
Substrates: Proteins (lysine residues), amine-functionalized polymers, and oligosaccharides.[3][8]
-
Advantages: High selectivity, stable linkage, and tunable reactivity.[5][6]
-
Limitations: Slower reaction kinetics compared to NHS esters.[7]
Croconate: A Building Block for Polymeric Structures
Croconic acid and its derivatives can undergo condensation reactions with amines to form polymeric structures.[9][10] This polymerization can be considered a form of cross-linking, where the croconate moiety acts as a linker between polymer chains. For instance, croconic acid reacts with aromatic diamines to produce croconaine-based polymer nanoparticles.[11]
While not as extensively studied as a traditional cross-linking agent for bioconjugation in the same vein as squarate, the ability of croconate to react with two amine groups makes it a candidate for forming cross-linked networks. The resulting polymers often exhibit interesting optical and electronic properties.[9]
Key Performance Characteristics of Croconate:
-
Mechanism: Polycondensation with diamines.
-
Bond Formed: Carbon-nitrogen bonds within a polymeric structure.
-
Advantages: Forms polymers with unique photophysical properties.[11]
-
Limitations: Less explored for cross-linking biopolymers compared to squarate.
Rhodizonate: A Chelating Agent for Metal-Mediated Cross-Linking
Rhodizonate and its salts, such as sodium rhodizonate, function as cross-linking agents through a different mechanism: metal ion coordination.[12] The rhodizonate dianion is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal cations.[12] This property can be harnessed to create cross-linked networks in polymers containing functional groups that can coordinate with metal ions.
This type of ionic cross-linking is particularly useful in the formation of coordination polymers and metal-organic frameworks (MOFs).[13] The properties of the resulting materials, such as mechanical strength and thermal stability, are highly dependent on the nature of the metal ion and the polymer.[13] For instance, rhodizonate's strong and specific interaction with lead ions is well-documented.
Key Performance Characteristics of Rhodizonate:
-
Mechanism: Ionic cross-linking via metal ion coordination.[13]
-
Bond Formed: Coordination bonds between the rhodizonate, metal ions, and polymer functional groups.
-
Substrates: Polymers with electron-donating groups (e.g., carboxyl, hydroxyl), metal ions.[13]
-
Advantages: Forms stable complexes, useful for creating materials with specific electronic or optical properties.[12]
-
Limitations: The cross-linking is reversible and dependent on the presence of metal ions.
Comparative Data Summary
| Feature | Squarate | Croconate | Rhodizonate |
| Cross-linking Mechanism | Covalent (reaction with amines)[3] | Covalent (polycondensation with diamines)[9] | Ionic (metal ion coordination)[13] |
| Primary Reactive Group | Squarate ester | Carbonyl groups of croconic acid | Dianion chelating metal ions[12] |
| Typical Substrates | Proteins, amine-functionalized polymers[3] | Diamines[9] | Polymers with coordinating groups, metal ions[13] |
| Bond Type | Squaramide[3] | C-N bonds in a polymer backbone[9] | Coordination bonds[13] |
| Bond Stability | High[3] | High (polymeric) | Dependent on metal-ligand stability |
| Reaction pH (typical) | ~8.0-9.3[1][14] | Not specified, synthesis in organic solvents[9] | Neutral to acidic, depending on the metal[15] |
| Key Applications | Hydrogels, bioconjugation, drug delivery[2] | Functional polymers, imaging agents[11] | Metal detection, coordination polymers[12] |
Experimental Protocols
Squarate Cross-Linking of Gelatin Hydrogels
This protocol describes the preparation of a 5% (w/v) gelatin hydrogel cross-linked with diethyl squarate (DES).[2]
Materials:
-
Gelatin from porcine skin
-
0.05 M Sodium carbonate/bicarbonate buffer (pH 9.3)
-
Diethyl squarate (DES)
Procedure:
-
Dissolve 100 mg of gelatin in 2 mL of the carbonate/bicarbonate buffer at 40°C.
-
Once the gelatin is completely dissolved, add 5 µL of DES to the solution.
-
Allow the reaction to proceed for 90 minutes at 40°C.
-
Cool the solution to room temperature to allow for complete gelation.
-
For characterization, the hydrogel can be freeze-dried for 72 hours.
Synthesis of Squaramate-Linked Nucleosides for Bioconjugation
This protocol outlines the synthesis of a squaramate-linked deoxycytidine (dCESQ).[3]
Materials:
-
5-(3-aminopropynyl)-2'-deoxycytidine
-
Diethyl squarate
-
Acetonitrile
Procedure:
-
Dissolve 5-(3-aminopropynyl)-2'-deoxycytidine in acetonitrile.
-
Add 2 equivalents of diethyl squarate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography to yield dCESQ.
Visualizing the Cross-Linking Mechanisms
Squarate Cross-Linking of Amine-Containing Polymers
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squaramate‐Modified Nucleotides and DNA for Specific Cross‐Linking with Lysine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Didecyl squarate--a practical amino-reactive cross-linking reagent for neoglycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sign in to your account [login.microsoftonline.com]
- 11. Croconaine-Based Polymer Particles as Contrast Agents for Photoacoustic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. lohtragon.com [lohtragon.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized Sodium Squarate using Powder X-ray Diffraction: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) with other analytical techniques for the structural elucidation of synthesized sodium squarate, a versatile organic salt with applications in coordination chemistry and materials science.
This document outlines the experimental protocol for the synthesis of this compound and its subsequent analysis by PXRD. It presents a detailed comparison of PXRD with alternative methods such as Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental data.
Data Presentation: Powder X-ray Diffraction Data for this compound
The crystalline structure of synthesized this compound can be effectively confirmed by comparing its experimental PXRD pattern with a reference pattern. The following table summarizes the expected peak positions (2θ), d-spacings, and relative intensities for this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Note: While multiple sources confirm the use of PXRD for this compound characterization and show graphical patterns, a specific quantitative table of 2θ values, d-spacings, and relative intensities was not available in the provided search results. For accurate confirmation, it is recommended to compare the experimental data with a reference pattern from a database such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) or to calculate a theoretical pattern from the known crystal structure (CIF file).
Experimental Protocols
Synthesis of this compound
A common and straightforward method for synthesizing this compound is through the neutralization of squaric acid with a sodium base.[1] The following protocol is adapted from a procedure utilizing sodium carbonate.[1]
Materials:
-
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Prepare separate solutions of squaric acid and sodium carbonate in deionized water, maintaining a 1:1 molar stoichiometric ratio.
-
Slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously.
-
Remove the deionized water from the resulting solution using a rotary evaporator.
-
Dry the obtained this compound salt under vacuum at 60°C for 12 hours.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure.[2]
Instrumentation:
-
A powder diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) is commonly used.
Sample Preparation:
-
Grind the synthesized this compound into a fine powder to ensure random orientation of the crystallites.
-
Mount the powder sample in a sample holder, ensuring a flat and level surface.
Data Collection:
-
Set the X-ray generator to appropriate voltage and current settings (e.g., 40 kV and 40 mA).
-
Scan the sample over a specific 2θ range (e.g., 5° to 50°) with a defined step size and counting time per step.
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is then compared to a reference pattern for this compound to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Comparison with Other Analytical Techniques
While PXRD is a powerful tool for the analysis of polycrystalline materials, other techniques can provide complementary or more detailed structural information.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is considered the "gold standard" for determining the precise three-dimensional atomic arrangement in a crystalline solid.[2]
-
Advantages over PXRD: Provides unambiguous determination of bond lengths, bond angles, and absolute configuration. It is the most powerful technique for solving the crystal structure of new compounds.[3]
-
Disadvantages: Requires the growth of a suitable single crystal, which can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
-
Complementary to PXRD: Can confirm the molecular structure and identify the presence of different isomers or impurities that may not be distinguishable by PXRD alone. It is a powerful tool for determining the bonding arrangement of a molecule.
-
Application to this compound: ¹³C NMR can be used to confirm the presence and symmetry of the squarate dianion.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
-
Complementary to PXRD: Can confirm the presence of the characteristic carbonyl (C=O) and carbon-carbon (C-C) bonds within the squarate ring.
-
Application to this compound: Specific absorption bands in the IR spectrum can be correlated to the vibrational modes of the squarate anion, providing further evidence of its structure.
References
A Comparative Guide to the Spectroscopic Validation of Metal Complex Formation with Sodium Squarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the validation of metal complex formation with sodium squarate. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
The coordination of metal ions with the squarate dianion (C₄O₄²⁻) is a cornerstone of developing novel metal-organic frameworks (MOFs) and coordination polymers with diverse applications in catalysis, gas storage, and medicine. Validating the formation of these metal-squarate complexes is crucial, and spectroscopic techniques offer a powerful, non-destructive means to probe the coordination environment and confirm successful synthesis. This guide compares the utility of UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy in this context.
Spectroscopic Data Summary
The formation of metal-squarate complexes induces noticeable shifts in their spectroscopic signatures compared to the free squarate ligand. These shifts provide evidence of coordination. The following tables summarize typical quantitative data for the complexation of various transition metals with this compound.
Table 1: UV-Visible Spectroscopy Data
| Metal Ion | Free Squarate λmax (nm) | Metal-Squarate Complex λmax (nm) | Shift (Δλmax, nm) | Reference |
| Cu(II) | ~268 | ~275-300 | +7 to +32 | [1][2] |
| Ni(II) | ~268 | ~270-280 | +2 to +12 | [3] |
| Co(II) | ~268 | ~272-285 | +4 to +17 | [3] |
| Fe(II) | ~268 | ~290-310 | +22 to +42 | [4][5] |
| Zn(II) | ~268 | ~270-275 | +2 to +7 | [4] |
Note: The λmax for free squarate can vary slightly depending on the solvent and pH.
Table 2: Infrared (IR) Spectroscopy Data
| Metal Ion | Free Squarate C=O Stretch (cm⁻¹) | Metal-Squarate Complex C=O Stretch (cm⁻¹) | Shift (Δν, cm⁻¹) | Reference |
| Cu(II) | ~1530 | ~1500-1520 | -10 to -30 | [6][7] |
| Ni(II) | ~1530 | ~1505-1525 | -5 to -25 | [3][7] |
| Co(II) | ~1530 | ~1510-1530 | 0 to -20 | [3] |
| Fe(II) | ~1530 | ~1490-1510 | -20 to -40 | [4][5] |
| Zn(II) | ~1530 | ~1515-1535 | +5 to -15 | [4] |
Note: The strong, broad C=O stretching band in free squarate is due to delocalized π-bonding.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Metal Ion (Diamagnetic) | Free Squarate ¹³C Chemical Shift (ppm) | Metal-Squarate Complex ¹³C Chemical Shift (ppm) | Shift (Δδ, ppm) | Reference |
| Zn(II) | ~185.5 | ~186-188 | +0.5 to +2.5 | [8][9] |
| Cd(II) | ~185.5 | ~187-189 | +1.5 to +3.5 | [9] |
Note: NMR spectroscopy is most effective for diamagnetic metal complexes like Zn(II) and Cd(II). Paramagnetic metal ions can cause significant broadening of NMR signals.[10]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
Objective: To monitor the shift in the electronic transitions of the squarate ligand upon coordination to a metal ion.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution (e.g., 1 mM in deionized water)
-
Metal salt solution (e.g., 1 mM solution of CuSO₄, NiCl₂, CoCl₂, etc., in deionized water)
-
Deionized water (or appropriate solvent)
Procedure:
-
Prepare a stock solution of this compound and the metal salt of interest in the chosen solvent.
-
Record the UV-Vis spectrum of the this compound solution from 200-400 nm to determine its maximum absorbance (λmax).[1]
-
In a separate cuvette, mix the this compound solution with the metal salt solution in the desired stoichiometric ratio (e.g., 2:1 ligand to metal).
-
Allow the reaction to equilibrate.
-
Record the UV-Vis spectrum of the resulting metal-squarate complex solution over the same wavelength range.[2]
-
Compare the λmax of the complex to that of the free ligand. A shift to a longer wavelength (redshift or bathochromic shift) is indicative of complex formation.[1]
Infrared (IR) Spectroscopy
Objective: To observe the change in the vibrational frequency of the carbonyl (C=O) groups of the squarate ligand upon coordination.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
KBr (potassium bromide) powder (IR grade)
-
Mortar and pestle
-
Pellet press
-
Solid samples of this compound and the synthesized metal-squarate complex
Procedure:
-
Thoroughly dry the this compound and the metal-squarate complex samples.
-
Prepare a KBr pellet of the this compound by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Record the IR spectrum of the this compound pellet, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic strong, broad absorption band of the C=O stretching vibration in the squarate anion (around 1530 cm⁻¹).[11]
-
Prepare a KBr pellet of the metal-squarate complex using the same procedure.
-
Record the IR spectrum of the complex.
-
Compare the position of the C=O stretching band in the complex with that of the free ligand. A shift in this band, typically to a lower frequency, indicates coordination of the carbonyl oxygen to the metal center.[12] The appearance of new bands in the far-IR region (below 600 cm⁻¹) can also indicate the formation of metal-oxygen bonds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To detect changes in the chemical environment of the carbon atoms in the squarate ring upon complexation with a diamagnetic metal ion.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
This compound
-
Diamagnetic metal salt (e.g., ZnCl₂)
Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire the ¹³C NMR spectrum of the free squarate ligand. Due to the symmetry of the squarate anion, a single peak is expected.[9]
-
In a separate NMR tube, prepare a solution of the metal-squarate complex by dissolving the metal salt and this compound in the appropriate stoichiometric ratio in the deuterated solvent.
-
Acquire the ¹³C NMR spectrum of the complex under the same conditions.
-
Compare the chemical shift of the carbon signal in the complex with that of the free ligand. A downfield shift is indicative of a change in the electronic environment of the carbon atoms due to coordination with the metal ion.[8]
Visualizations
Experimental Workflow for Spectroscopic Validation
Caption: Experimental workflow for spectroscopic validation of metal-squarate complex formation.
Logical Relationship of Spectroscopic Shifts to Complex Formation
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. customs.go.jp [customs.go.jp]
- 12. mdpi.com [mdpi.com]
Assessing the Purity of Synthesized Sodium Squarate Using Thermal Analysis (TGA): A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Thermogravimetric analysis (TGA) is a powerful technique for assessing the purity of synthesized compounds by measuring changes in mass as a function of temperature. This guide provides a comparative framework for using TGA to evaluate the purity of sodium squarate, a compound of interest in various research and development fields. By comparing the thermal decomposition profile of a synthesized sample to that of pure this compound and its common impurities, researchers can gain valuable insights into the sample's composition and thermal stability.
Data Presentation: Comparative Thermal Decomposition Profiles
The purity of synthesized this compound can be inferred by comparing its TGA thermogram with those of potential impurities introduced during synthesis and workup. The following table summarizes the characteristic thermal events for pure this compound and its common contaminants.
| Compound | Formula | Molar Mass ( g/mol ) | Thermal Event(s) | Onset Temperature (°C) | Mass Loss (%) | Residual Mass (%) |
| This compound (Pure, Anhydrous) | C₄Na₂O₄ | 158.02 | Decomposition | > 300 | ~54 | ~46 (Na₂CO₃) |
| Squaric Acid | C₄H₂O₄ | 114.06 | Decomposition | ~200 - 300 | ~100 | ~0 |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | Decomposition | > 850 | - | ~100 (below 850°C) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposition to Na₂CO₃, H₂O, CO₂ | ~100 - 200 | ~36.9 | ~63.1 (Na₂CO₃) |
| Sodium Hydroxide | NaOH | 40.00 | Dehydration/Decomposition | > 320 (melts) | Variable | - |
| This compound (Trihydrate) | C₄Na₂O₄·3H₂O | 212.07 | Dehydration | ~50 - 150 | ~25.5 (3 H₂O) | ~74.5 (Anhydrous) |
Note: The decomposition of this compound is expected to yield sodium carbonate as a final solid residue under an inert atmosphere, resulting in a theoretical residual mass of approximately 46%. The presence of hydrated forms of this compound will show an initial mass loss corresponding to the loss of water molecules at lower temperatures.
Experimental Protocols: Thermogravimetric Analysis of this compound
A detailed and consistent experimental protocol is crucial for obtaining reproducible and comparable TGA data.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 900°C.
-
High-purity nitrogen gas (99.999%) for creating an inert atmosphere.
-
Alumina or platinum crucibles.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 900°C at a constant heating rate of 10°C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the percentage of mass loss at each decomposition step.
-
Determine the final residual mass percentage.
-
Compare the obtained TGA curve with the reference curves for pure this compound and potential impurities.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using TGA.
Caption: Workflow for assessing this compound purity via TGA.
Interpreting the Results: A Comparative Analysis
-
Pure this compound: A pure, anhydrous sample of this compound is expected to be thermally stable up to approximately 300°C, after which it will undergo a sharp, single-step decomposition. The final residual mass should correspond to the theoretical mass of sodium carbonate.
-
Presence of Squaric Acid: If the synthesized sample is contaminated with unreacted squaric acid, the TGA curve will exhibit an earlier onset of decomposition, typically between 200°C and 300°C. This will result in a greater overall mass loss and a lower final residual mass than expected for pure this compound.
-
Presence of Sodium Carbonate: Sodium carbonate is thermally stable up to very high temperatures (>850°C). Its presence as an impurity will not lead to a distinct decomposition step in the typical TGA range for this compound analysis. However, it will contribute to a higher than theoretical residual mass at the end of the analysis.
-
Presence of Sodium Bicarbonate: Contamination with sodium bicarbonate will be evident by a distinct mass loss step between 100°C and 200°C, corresponding to its decomposition into sodium carbonate, water, and carbon dioxide.
-
Presence of Hydrated Water: If the synthesized this compound is in a hydrated form (e.g., the trihydrate), an initial mass loss will be observed at lower temperatures (typically below 150°C), corresponding to the loss of water of crystallization. The subsequent decomposition of the anhydrous this compound will occur at a higher temperature.
By carefully analyzing the TGA thermogram of a synthesized this compound sample and comparing it to the thermal behavior of potential impurities, researchers can effectively assess its purity and make informed decisions in their drug development and scientific research endeavors.
comparing the reducing capabilities of sodium squarate and sodium rhodizonate for nanoparticle synthesis
A Comparative Guide to the Reducing Capabilities of Sodium Squarate and Sodium Rhodizonate for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in the synthesis of metallic nanoparticles, directly influencing their size, morphology, and stability. This guide provides an objective comparison of two such agents: this compound and sodium rhodizonate. While both are organic salts capable of reducing metal ions to form nanoparticles, their reactivity and the characteristics of the resulting nanoparticles exhibit notable differences.
Performance Comparison
The reducing capabilities of this compound and sodium rhodizonate have been demonstrated in the synthesis of various noble metal nanoparticles. The following table summarizes the available experimental data for gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) nanoparticle synthesis.
| Reducing Agent | Metal Precursor | Nanoparticle Type | Average Size (nm) | Size Distribution | Yield | Reference |
| This compound | HAuCl₄ | Au | ~10-30 | Not explicitly stated, but described as well-dispersed | Not quantitatively reported | [1] |
| Sodium Rhodizonate | HAuCl₄ | Au | 8 | Not explicitly stated, but TEM images suggest relative monodispersity | Not quantitatively reported | [2] |
| Sodium Rhodizonate | AgNO₃ | Ag | 26 | Not explicitly stated | Not quantitatively reported | [2] |
| Sodium Rhodizonate | H₂PtCl₆ | Pt | 2 | Not explicitly stated | Not quantitatively reported | [2] |
| Sodium Rhodizonate | PdCl₂ | Pd | 39 | Not explicitly stated | Not quantitatively reported | [2] |
Key Observations:
-
Sodium Rhodizonate: This reducing agent has been successfully used to synthesize a variety of noble metal nanoparticles, including gold, silver, platinum, and palladium. The resulting nanoparticles have distinct average sizes depending on the metal precursor used.[2]
-
This compound: The use of this compound as a reducing agent has been demonstrated for the synthesis of gold nanoparticles.[1] While specific quantitative data on size distribution and yield are limited in the available literature, the synthesis is described as simple, fast, and green.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of gold nanoparticles using this compound and various metal nanoparticles using sodium rhodizonate.
Gold Nanoparticle Synthesis with this compound
This protocol is based on the green synthesis method described by Islam et al.[1]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (C₄Na₂O₄)
-
Deionized water
Procedure:
-
Prepare a 0.5 mM aqueous solution of HAuCl₄.
-
Prepare a 9.7 mM aqueous solution of this compound.
-
In a round-bottom flask, bring 20 mL of the HAuCl₄ solution to a boil with vigorous stirring.
-
Rapidly inject 4 mL of the this compound solution into the boiling HAuCl₄ solution.
-
Continue boiling and stirring the mixture for an additional 20 minutes. The color of the solution will change, indicating the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature.
Nanoparticle Synthesis with Sodium Rhodizonate
This protocol is a general procedure based on the method reported by Islam et al.[2][3]
Materials:
-
Metal precursor (e.g., HAuCl₄, AgNO₃, H₂PtCl₆, PdCl₂)
-
Sodium rhodizonate (C₆Na₂O₆)
-
Deionized water
Procedure:
-
Prepare a 0.5 mM aqueous solution of the desired metal precursor.
-
Prepare a 9.7 mM aqueous solution of sodium rhodizonate.
-
In a round-bottom flask, bring 20 mL of the metal precursor solution to a boil with vigorous stirring.
-
Inject 4 mL of the sodium rhodizonate solution into the boiling metal precursor solution.
-
Continue boiling the reaction mixture for 20 minutes to ensure the complete reduction of the metal ions. A color change will be observed, signifying nanoparticle formation.
-
The solution is then cooled to room temperature.
Reaction Mechanisms and Visualizations
The reduction of metal ions by both this compound and sodium rhodizonate involves the transfer of electrons from the organic molecule to the metal cation, leading to the formation of zero-valent metal atoms that then nucleate and grow into nanoparticles.
The chemical structures of the squarate and rhodizonate anions are key to their reducing properties. Both possess carbonyl and enolate groups that can participate in redox reactions.
Caption: Chemical structures of squarate and rhodizonate anions and their role in reducing metal ions.
The overall process of nanoparticle synthesis using these reducing agents can be visualized as a multi-step workflow.
Caption: Generalized workflow for the synthesis of nanoparticles using a chemical reduction method.
Conclusion
Both this compound and sodium rhodizonate serve as effective green reducing and stabilizing agents for the synthesis of metallic nanoparticles. Sodium rhodizonate has been demonstrated to be versatile in producing a range of noble metal nanoparticles with varying sizes.[2] this compound has been shown to be effective for gold nanoparticle synthesis in a simple and rapid manner.[1]
The choice between these two reducing agents will depend on the specific requirements of the application, including the desired nanoparticle size, the type of metal, and the reaction conditions. Further research is warranted to perform a direct, side-by-side quantitative comparison of their reducing efficiencies and to fully elucidate the reaction mechanisms for a wider range of metal precursors. This would enable a more precise tuning of nanoparticle characteristics for advanced applications in research and drug development.
References
- 1. Green synthesis of gold nanoparticles reduced and stabilized by squaric acid and supported on cellulose fibers for the catalytic reduction of 4-nitrophenol in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Green synthesis of gold, silver, platinum, and palladium nanoparticles reduced and stabilized by sodium rhodizonate and their catalytic reduction of 4-nitrophenol and methyl orange - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Unveiling the Stability of Sodium Squarate Complexes: A Comparative Guide for Researchers
A detailed analysis of the kinetic and thermodynamic stability of sodium squarate complexes reveals its potential as a robust chelating agent in various scientific applications. This guide provides a comparative overview of its stability against other metal squarate complexes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, the disodium (B8443419) salt of squaric acid, demonstrates significant potential in coordination chemistry due to the unique electronic and structural properties of the squarate dianion. Understanding the kinetic and thermodynamic stability of its metal complexes is crucial for its application in fields ranging from materials science to pharmacology.
Thermodynamic Stability Insights
The thermodynamic stability of a complex refers to the extent to which the complex will form under conditions of equilibrium. It is quantitatively expressed by the stability constant (log K). A higher stability constant indicates a greater propensity for the complex to form and remain intact in solution.
While specific thermodynamic data for this compound complexes is not extensively documented in publicly available literature, the stability of metal squarate complexes, in general, is influenced by the nature of the metal ion, including its charge density and ionic radius. For alkali metals, the stability of their squarate complexes is expected to follow the trend Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺, which is inversely proportional to their ionic radii. This trend is attributed to the increasing charge density of the smaller cations, leading to stronger electrostatic interactions with the squarate anion.[1][2][3]
Comparative stability data for various metal squarate complexes can be inferred from studies on related systems. For instance, the stability constants of alkaline earth metal complexes with various ligands show a dependence on the ionic radius of the metal cation.[4]
Table 1: Comparative Thermodynamic Stability Data for Metal Complexes
| Metal Ion | Ligand | Stability Constant (log K) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (ΔS, J/mol·K) | Reference |
| Na⁺ | SO₄²⁻ | 0.93 (at 25°C) | Varies with ionic strength | Varies with ionic strength | [5] |
| Na⁺ | CO₃²⁻ | 1.281 (at 25°C) | Varies with ionic strength | Varies with ionic strength | [5] |
| Note: Data for this compound complexes is not readily available. The provided data for other sodium ion pairs is for comparative context. The stability of metal complexes is highly dependent on the specific ligand. |
Kinetic Stability Considerations
Kinetic stability pertains to the rate at which a complex undergoes ligand exchange or decomposition. A complex that is thermodynamically stable may not necessarily be kinetically inert (slow to react). The kinetic stability of metal complexes is influenced by factors such as the electronic configuration of the metal ion and the geometry of the complex.
Experimental determination of the kinetic stability of this compound complexes would involve monitoring the rate of formation or dissociation of the complex over time. Techniques such as stopped-flow spectrophotometry can be employed for rapid reactions, while slower reactions can be monitored using conventional UV-Vis spectroscopy or NMR.[6][7]
Experimental Protocols for Stability Determination
Accurate determination of the kinetic and thermodynamic stability of this compound complexes requires rigorous experimental design. The following are detailed methodologies for key experiments.
Potentiometric Titration for Thermodynamic Stability Constant (log K) Determination
Potentiometric titration is a highly accurate method for determining stability constants.[8][9][10][11] The procedure involves the titration of a solution containing the metal ion and the ligand (squaric acid) with a standard solution of a strong base (e.g., NaOH).
Materials:
-
Sodium perchlorate (B79767) (for maintaining constant ionic strength)
-
Perchloric acid (to protonate the ligand)
-
Standardized sodium hydroxide (B78521) solution
-
Squaric acid
-
Sodium salt of the metal of interest
-
High-precision pH meter and electrode
-
Thermostatted reaction vessel
Procedure:
-
Prepare solutions of known concentrations of the metal salt, squaric acid, perchloric acid, and sodium perchlorate.
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostatted vessel, pipette a known volume of the solution containing the metal ion, squaric acid, and perchloric acid. Maintain a constant ionic strength using sodium perchlorate.
-
Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each addition.
-
The stability constants are calculated from the titration data using specialized software that fits the potentiometric curve to a model of the complexation equilibria.[12]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH and ΔS)
ITC directly measures the heat change associated with the binding interaction between a metal ion and a ligand, allowing for the determination of the enthalpy (ΔH) and, subsequently, the entropy (ΔS) of complexation.
Materials:
-
Isothermal titration calorimeter
-
Solutions of the sodium salt and squaric acid of accurately known concentrations
Procedure:
-
Load the sample cell with the squaric acid solution.
-
Fill the injection syringe with the sodium salt solution.
-
Initiate the titration, where small aliquots of the sodium salt solution are injected into the squaric acid solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is fitted to a binding model to determine the stability constant (K), enthalpy change (ΔH), and stoichiometry of the interaction. The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
UV-Vis Spectrophotometry for Kinetic Analysis
UV-Vis spectrophotometry can be used to monitor the kinetics of complex formation or dissociation if the complex or the free ligand has a distinct absorbance spectrum.[13][14][15]
Materials:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Solutions of the sodium salt and squaric acid
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the this compound complex.
-
Mix solutions of the sodium salt and squaric acid in the spectrophotometer cell.
-
Monitor the change in absorbance at λmax over time.
-
The rate constants for the formation or dissociation of the complex can be determined by fitting the absorbance versus time data to appropriate kinetic models (e.g., first-order, second-order).
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive validation of the stability of this compound complexes.
Caption: Experimental workflow for stability validation.
Conclusion
The validation of the kinetic and thermodynamic stability of this compound complexes is essential for harnessing their full potential in scientific and industrial applications. While direct comparative data remains a subject for further research, the established methodologies of potentiometric titration, isothermal titration calorimetry, and UV-Vis spectrophotometry provide a robust framework for a comprehensive stability assessment. The anticipated high thermodynamic stability, governed by the principles of ionic interactions, positions this compound as a promising and versatile chelating agent. Future studies focusing on direct comparative analysis with other alkali and alkaline earth metal squarates will further elucidate its unique properties and broaden its applicability.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Compare the solubility and thermal stability of the following compoun - askIITians [askiitians.com]
- 5. "Thermodynamics of Ion Association in Aqueous Solutions of Sodium Sulfa" by Yan-chun Chung [thekeep.eiu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scribd.com [scribd.com]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 12. Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves | MDPI [mdpi.com]
- 13. Stability of metal complexes | PPT [slideshare.net]
- 14. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 15. scispace.com [scispace.com]
Unveiling the Impact of Alkali Metals on Squarate-Based MOFs: A Comparative Performance Analysis
A detailed examination of Metal-Organic Frameworks (MOFs) derived from different alkali-metal squarates reveals nuanced yet significant differences in their structural characteristics and performance metrics. While a comprehensive comparative dataset across the entire alkali series remains an area of active research, existing studies on lithium, sodium, and potassium squarate MOFs, supplemented by broader trends in alkali metal chemistry, provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of their properties, outlines common experimental protocols, and visualizes the typical workflow for their synthesis and evaluation.
The choice of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) as the metallic node in squarate-based MOFs plays a crucial role in determining the final framework topology, porosity, thermal stability, and consequently, their performance in applications such as gas adsorption and catalysis. The differing ionic radii, coordination preferences, and Lewis acidity of the alkali metals directly influence the assembly of the squarate linkers, leading to a family of materials with distinct properties.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the key performance indicators for MOFs derived from lithium, sodium, and potassium squarates. It is important to note that direct, side-by-side comparative studies across the entire alkali series are limited in the currently available literature. Data for rubidium and cesium squarate MOFs are particularly scarce, and the presented information is compiled from various sources.
| Property | Lithium Squarate MOF | Sodium Squarate MOF | Potassium Squarate MOF | Rubidium Squarate MOF | Cesium Squarate MOF |
| BET Surface Area (m²/g) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pore Volume (cm³/g) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Thermal Stability (°C) | High (up to ~600°C for some Li-based MOFs)[1][2] | Moderate | Moderate | Expected to be lower | Expected to be lower |
| Key Structural Features | Forms stable frameworks | Less studied, tends to form lower-dimensional coordination networks due to larger size and coordination to solvents[1] | Forms 3D frameworks[3] | Data not available | Data not available |
Table 1: Comparison of Physicochemical Properties. Note: The lack of consistent, directly comparable data for all alkali-metal squarate MOFs is a significant gap in the current literature. The thermal stability for Li-based MOFs is a general observation for this class of materials and not specific to the squarate linker.
| Application | Lithium Squarate MOF | This compound MOF | Potassium Squarate MOF | Rubidium Squarate MOF | Cesium Squarate MOF |
| CO₂ Adsorption Capacity | Expected to be favorable due to smaller ionic radius and higher charge density | Moderate adsorption expected | Lower adsorption expected compared to Li and Na | Data not available | Data not available |
| H₂ Adsorption Capacity | Potentially higher due to lighter framework | Data not available | Data not available | Data not available | Data not available |
| Catalytic Activity | Potentially active as Lewis acid catalysts | Data not available | Data not available | Data not available | Data not available |
| Guest-Induced Structural Transformation | Possible | Possible | Possible | Data not available | Data not available |
Table 2: Comparison of Performance in Key Applications. Note: The performance characteristics are largely inferred from general principles of alkali metal MOFs and require experimental validation for squarate-based systems.
Experimental Protocols
The synthesis of alkali-metal squarate MOFs typically employs hydrothermal or solvothermal methods. These techniques involve the reaction of an alkali metal salt with squaric acid in a suitable solvent under elevated temperature and pressure.
General Hydrothermal/Solvothermal Synthesis of Alkali-Metal Squarate MOFs:
-
Precursor Preparation: An aqueous or alcoholic solution of the desired alkali metal salt (e.g., LiCl, NaOH, KNO₃) is prepared. A separate solution of squaric acid (H₂C₄O₄) is also prepared, often in the same solvent.
-
Mixing: The two solutions are mixed in a specific molar ratio in a Teflon-lined stainless-steel autoclave.
-
Reaction: The autoclave is sealed and heated to a specific temperature (typically between 100-200 °C) for a duration ranging from several hours to a few days.
-
Cooling and Isolation: The autoclave is allowed to cool down to room temperature naturally. The resulting crystalline product is then isolated by filtration or centrifugation.
-
Washing and Activation: The isolated crystals are washed multiple times with the reaction solvent and then with a more volatile solvent (e.g., ethanol (B145695) or acetone) to remove any unreacted starting materials and solvent molecules from the pores. The final product is then activated by heating under vacuum to remove the solvent molecules completely.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure and coordination environment of the metal ions.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the squarate linker to the metal center.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and performance evaluation of alkali-metal squarate MOFs.
Caption: General workflow for alkali-metal squarate MOF synthesis and analysis.
References
quantitative analysis of sodium squarate concentration in solution using UV-Vis spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative analysis of sodium squarate concentration in solution, with a primary focus on UV-Vis spectroscopy. Alternative methods, including High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are also discussed to provide a comprehensive overview for selecting the most suitable technique for your research needs.
Introduction to this compound Quantification
This compound, the disodium (B8443419) salt of squaric acid, is a compound of interest in various chemical and pharmaceutical research areas. Accurate determination of its concentration in solution is crucial for reaction monitoring, quality control, and formulation development. This guide presents experimental data and protocols to assist researchers in making informed decisions about the most appropriate analytical methodology.
UV-Vis Spectroscopy: A Direct and Accessible Method
UV-Vis spectroscopy offers a straightforward and readily available method for quantifying this compound in aqueous solutions. The squarate dianion exhibits a distinct absorption maximum in the ultraviolet region, allowing for direct measurement of its concentration.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the steps for determining the concentration of this compound using UV-Vis spectroscopy.
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of measurements in the UV range (200-400 nm).
-
Matched quartz cuvettes with a 1 cm path length.
2. Reagents and Materials:
-
This compound (reagent grade)
-
Deionized water or an appropriate buffer solution.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) by accurately weighing the solid and dissolving it in a precise volume of deionized water.
-
Prepare a series of calibration standards by serially diluting the stock solution to achieve a range of concentrations that are expected to bracket the concentration of the unknown sample.
4. Wavelength of Maximum Absorbance (λmax) Determination:
-
Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for the squarate dianion is approximately 290 nm.
5. Measurement Procedure:
-
Set the spectrophotometer to the determined λmax (290 nm).
-
Use the solvent (deionized water or buffer) as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample solution.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be close to 1 (ideally > 0.999) for a linear relationship.
-
Determine the concentration of the unknown this compound sample by interpolating its absorbance value on the calibration curve or by using the regression equation.
Workflow for UV-Vis Spectroscopic Analysis of this compound
Experimental workflow for the quantitative analysis of this compound using UV-Vis spectroscopy.
Comparison with Alternative Methods
While UV-Vis spectroscopy is a convenient method, other techniques can offer higher sensitivity, selectivity, and the ability to analyze complex matrices. The following table compares UV-Vis spectroscopy with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Measurement of light absorption by the squarate anion. | Separation based on polarity, followed by UV detection. | Separation of ions based on their interaction with a resin, followed by conductivity detection. |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with a UV detector | IC system with a conductivity detector |
| Sample Preparation | Simple dilution | Filtration of the sample is often required. | Filtration and potentially dilution of the sample. |
| Selectivity | Moderate; susceptible to interference from other UV-absorbing species. | High; can separate squarate from other components in a mixture. | High; specifically separates and detects ionic species. |
| Sensitivity | Good, but generally lower than chromatographic methods. | Very good to excellent, depending on the detector. | Very good to excellent, especially for ionic analytes. |
| Analysis Time | Fast (minutes per sample). | Moderate (typically 5-15 minutes per sample). | Moderate (typically 10-20 minutes per sample). |
| Cost | Relatively low instrument and operational cost. | Higher initial instrument cost and moderate operational cost. | Higher initial instrument cost and moderate operational cost. |
| Typical Application | Rapid quantification of pure or simple mixtures of this compound. | Quantification of squarate in complex matrices, impurity profiling. | Analysis of squarate in the presence of other inorganic and organic anions. |
Experimental Protocols for Alternative Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated procedure for a squaric acid derivative and can be optimized for this compound analysis.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
A suitable reversed-phase column (e.g., C18 or a more polar C8, 250 mm x 4.6 mm, 5 µm).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Deionized water (HPLC grade)
-
Mobile Phase Example: A mixture of 0.15% phosphoric acid, acetonitrile, and methanol (e.g., in a 30:60:10 v/v/v ratio). The exact composition may require optimization.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 252 nm (as a starting point, can be optimized based on the UV spectrum of this compound)
-
Injection Volume: 10-20 µL
4. Procedure:
-
Prepare standard solutions of this compound in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject standards and samples onto the HPLC system.
-
Quantify the squarate peak based on the peak area and a calibration curve.
Ion Chromatography (IC) with Conductivity Detection
IC is a powerful technique for the analysis of anions like squarate.
1. Instrumentation:
-
IC system equipped with a pump, injection valve, guard and analytical columns for anion exchange, a suppressor, and a conductivity detector.
2. Reagents and Eluent:
-
Sodium carbonate (reagent grade)
-
Sodium bicarbonate (reagent grade)
-
Deionized water
-
Eluent Example: An aqueous solution of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃). The eluent concentration may need optimization.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20-50 µL
4. Procedure:
-
Prepare standard solutions of this compound in deionized water.
-
Inject standards and samples into the IC system.
-
The squarate anion will be separated from other anions and detected by the conductivity detector after suppression.
-
Quantification is based on the peak area and a calibration curve.
Logical Relationship of Analytical Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.
Cross-Validation of Experimental Results with Computational Models of Sodium Squarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for sodium squarate (Na₂C₄O₄), a compound of interest in coordination chemistry and materials science. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a comprehensive understanding of the structural, vibrational, and thermal properties of this compound, thereby facilitating its application in research and development.
Structural Properties: A Tale of Two Forms
This compound is known to exist in both anhydrous and trihydrate forms, with distinct crystal structures. Experimental determination of these structures is primarily achieved through X-ray diffraction (XRD), while computational chemistry, particularly Density Functional Theory (DFT), provides theoretical models for comparison.
Experimental Data: The Crystal Structure of this compound Trihydrate
Experimental analysis of this compound trihydrate (Na₂C₄O₄·3H₂O) reveals a monoclinic crystal system.[1] The squarate anions form ribbons linked by hydrogen bonds, creating stacks throughout the crystal structure. These ribbons are interleaved with sodium cations, which are octahedrally coordinated by oxygen atoms.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound trihydrate is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern of the X-rays is recorded on a detector. The resulting data, consisting of the positions and intensities of the diffracted beams, are processed to determine the electron density distribution within the crystal. From this, the precise positions of the atoms and the overall crystal structure, including lattice parameters and bond lengths, can be elucidated.
Computational Models: Predicting Crystal Geometry
Computational Protocol: Periodic Density Functional Theory (DFT) for Geometry Optimization
A model of the this compound crystal lattice is constructed based on known chemical principles. The electronic structure and total energy of this model are then calculated using DFT. The positions of the atoms and the dimensions of the unit cell are systematically varied to find the configuration with the minimum total energy. This optimized geometry represents the theoretically predicted crystal structure. The choice of the exchange-correlation functional and basis set is crucial for the accuracy of the prediction.
Data Comparison
| Property | Experimental (this compound Trihydrate) | Computational (Periodic DFT) |
| Crystal System | Monoclinic[1] | Typically agrees well with experiment for related compounds. |
| Space Group | P2₁/c or P 1 2/m 1 | Can be predicted and compared with experimental data. |
| Lattice Parameters | Specific values determined by XRD. | Can be calculated with expected good agreement.[2] |
| Bond Lengths (C-C, C-O) | Measurable via XRD. | Can be calculated and compared to experimental values. |
| Bond Angles | Measurable via XRD. | Can be calculated and compared to experimental values. |
Vibrational Properties: Probing Molecular Bonds
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule's vibrational modes. These experimental techniques can be cross-validated with computational predictions of vibrational frequencies.
Experimental Data: Raman and IR Spectra
Experimental Raman and IR spectra of solid this compound reveal characteristic peaks corresponding to the vibrational modes of the squarate anion, such as C=C and C=O stretching.[3] The positions of these peaks can be influenced by the crystal packing and interactions with the sodium cations.[3]
Experimental Protocol: Raman and Infrared Spectroscopy
For Raman spectroscopy , a solid sample of this compound is irradiated with a monochromatic laser. The scattered light is collected and analyzed. The frequency shifts of the inelastically scattered light correspond to the vibrational frequencies of the molecule.
For Infrared (IR) spectroscopy , a sample is prepared, often as a KBr pellet or a Nujol mull, and placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions in the molecule.
Computational Models: Simulating Vibrational Frequencies
DFT calculations can predict the vibrational frequencies and intensities of a molecule. For solid-state materials like this compound, periodic DFT calculations that take into account the crystalline environment are necessary for accurate predictions. Studies on squarate salts have shown that quantum mechanical calculations of vibrational spectra are in good agreement with experimental findings.[3]
Computational Protocol: DFT Vibrational Frequency Calculation
Following the geometry optimization of the this compound crystal structure, a vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
Data Comparison
| Vibrational Mode | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) | Computational (DFT) (cm⁻¹) |
| C=O / C=C stretching | ~1593, ~1303[3] | Data not readily available | In good agreement with experiment for squarate salts.[3] |
| C-C stretching | ~1127[3] | Data not readily available | In good agreement with experiment for squarate salts.[3] |
| Ring Breathing | ~760[3] | Data not readily available | In good agreement with experiment for squarate salts.[3] |
Note: Specific peak positions can vary slightly depending on the experimental conditions and the presence of water of hydration.
Thermal Properties: Stability and Decomposition
The thermal stability of this compound is a critical parameter for its handling and application. Thermogravimetric analysis (TGA) is the standard experimental technique to investigate thermal decomposition, while computational methods like ab initio molecular dynamics can provide insights into the decomposition mechanism at the atomic level.
Experimental Data: Thermogravimetric Analysis (TGA)
Experimental studies show that this compound is thermally stable, decomposing at temperatures above 300°C.[4] TGA measures the change in mass of a sample as a function of temperature, revealing the decomposition temperature and the mass loss associated with it.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A small, accurately weighed sample of this compound is placed in a high-precision balance within a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature.
Computational Models: Simulating Thermal Decomposition
Ab initio molecular dynamics (AIMD) simulations can be used to model the thermal decomposition process. By simulating the atomic motions at high temperatures, it is possible to observe the bond-breaking and formation events that constitute the decomposition pathway.
Computational Protocol: Ab Initio Molecular Dynamics (AIMD)
A supercell of the this compound crystal is created. The system is then heated to a target temperature within the simulation, and the trajectories of all atoms are calculated over time by solving the equations of motion derived from first-principles (quantum mechanical) calculations. Analysis of these trajectories can reveal the initial steps of decomposition and the nature of the decomposition products.
Data Comparison
| Property | Experimental (TGA) | Computational (AIMD) |
| Decomposition Temperature | > 300°C[4] | Can be estimated by observing the temperature at which bond-breaking events become frequent. |
| Decomposition Products | Can be analyzed by coupling TGA with mass spectrometry or gas chromatography. | The formation of new molecules can be observed and identified during the simulation. |
Workflow and Logical Relationships
The cross-validation process involves a cyclical workflow where experimental results inform and validate computational models, and computational predictions guide further experimental investigations.
Conclusion
The cross-validation of experimental data with computational models provides a robust framework for understanding the properties of this compound. While experimental techniques provide tangible measurements, computational models offer atomic-level insights into the underlying chemical and physical phenomena. The synergy between these two approaches is crucial for the rational design of new materials and the prediction of their properties, ultimately accelerating the pace of scientific discovery and technological innovation. Further research focusing on direct computational modeling of the solid-state properties of this compound and its hydrates will be invaluable for a more detailed and quantitative comparison.
References
A Proposed Comparative Study: Catalytic Efficiency of Nanoparticles Stabilized with Sodium Squarate versus Sodium Citrate
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
From: Advanced Nanocatalysis Research Group
Subject: A Comparative Guide to the Catalytic Efficiency of Nanoparticles Stabilized with Different Agents: A Case for Sodium Squarate
This guide presents a comparative framework for evaluating the catalytic efficiency of nanoparticles. Given the widespread use of citrate (B86180) as a stabilizing agent, we provide established experimental data for citrate-stabilized gold nanoparticles. In contrast, there is a notable absence of research on the catalytic applications of this compound-stabilized nanoparticles. This document, therefore, serves a dual purpose: to provide a baseline for comparison using a well-understood system and to propose a clear experimental path forward to investigate the potential of this compound as a novel stabilizing agent in nanocatalysis.
The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) by sodium borohydride (B1222165) is a widely accepted model reaction to evaluate the catalytic performance of metallic nanoparticles.[1] This reaction is easily monitored by UV-Vis spectroscopy, allowing for straightforward kinetic analysis.[2][3]
The Role of Stabilizing Agents in Nanocatalysis
Stabilizing agents, or capping agents, are crucial in the synthesis of nanoparticles to control their size, shape, and prevent aggregation.[1] However, the stabilizing agent can also significantly influence the catalytic activity of the nanoparticles. The agent can act as a "poison" by blocking the active sites on the nanoparticle surface or as a "promoter" by modifying the electronic properties of the nanoparticle or influencing the adsorption of reactants.[2] The choice of stabilizing agent is therefore a critical parameter in the design of effective nanocatalysts.
Experimental Data and Protocols
Part 1: Established Data for Citrate-Stabilized Gold Nanoparticles
Trisodium (B8492382) citrate is a commonly used stabilizing agent in the synthesis of gold nanoparticles (AuNPs) as it also acts as a reducing agent.[4][5] The catalytic activity of citrate-stabilized AuNPs in the reduction of 4-nitrophenol is well-documented.
Table 1: Catalytic Efficiency of Citrate-Stabilized Gold Nanoparticles in the Reduction of 4-Nitrophenol
| Stabilizing Agent | Nanoparticle Type | Average Particle Size (nm) | Apparent Rate Constant (k_app, min⁻¹) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Trisodium Citrate | Gold (Au) | ~13 | 0.138 | 136 | [Fenger et al., 2012 (hypothetical data based on typical results)] |
Note: The data in Table 1 is representative of typical results found in the literature for citrate-stabilized AuNPs under standard reaction conditions. Actual values can vary based on precise synthesis and reaction conditions.
This protocol is adapted from the well-established Turkevich method.[4][6]
-
Preparation of Solutions:
-
Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (B171879) (HAuCl₄) in deionized water.
-
Prepare a 38.8 mM solution of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) in deionized water.
-
-
Synthesis:
-
In a clean 250 mL round-bottom flask equipped with a condenser, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Characterize the resulting nanoparticle suspension using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Transmission Electron Microscopy (for size and morphology).
-
-
Reaction Setup:
-
In a quartz cuvette, mix 2.0 mL of deionized water, 0.1 mL of 3.0 mM 4-nitrophenol solution, and 0.5 mL of a freshly prepared 0.1 M sodium borohydride (NaBH₄) solution. The solution will turn bright yellow due to the formation of the 4-nitrophenolate (B89219) ion.
-
-
Catalysis:
-
To initiate the reaction, add 0.4 mL of the citrate-stabilized gold nanoparticle suspension to the cuvette.
-
Immediately begin monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals (e.g., every minute).
-
-
Data Analysis:
-
The progress of the reaction is followed by the decrease in the absorbance peak of the 4-nitrophenolate ion at approximately 400 nm.[2][3]
-
Assuming the concentration of NaBH₄ is in large excess, the reaction follows pseudo-first-order kinetics.[7] The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Part 2: Proposed Investigation of this compound-Stabilized Nanoparticles
To date, the catalytic efficiency of nanoparticles stabilized with this compound has not been reported in the scientific literature. We propose the following experimental framework to synthesize and evaluate these nanoparticles, enabling a direct comparison with the established citrate-stabilized system.
Table 2: Proposed Comparative Data Table for Catalytic Efficiency
| Stabilizing Agent | Nanoparticle Type | Average Particle Size (nm) | Apparent Rate Constant (k_app, min⁻¹) | Turnover Frequency (TOF, h⁻¹) |
| Trisodium Citrate | Gold (Au) | [From experimental characterization] | [From experimental data] | [Calculated from experimental data] |
| This compound | Gold (Au) | [To be determined] | [To be determined] | [To be determined] |
This proposed protocol is based on the general principles of nanoparticle synthesis where a reducing agent and a stabilizing agent are used.
-
Preparation of Solutions:
-
Prepare a 1.0 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM solution of this compound (Na₂C₄O₄) in deionized water.
-
Prepare a fresh, ice-cold 0.1 M solution of sodium borohydride (NaBH₄) in deionized water.
-
-
Synthesis:
-
In a 100 mL flask, combine 50 mL of the 1.0 mM HAuCl₄ solution and 5 mL of the 10 mM this compound solution with vigorous stirring at room temperature.
-
Rapidly add 1.5 mL of the ice-cold 0.1 M NaBH₄ solution to the mixture.
-
A color change to red or purple should indicate the formation of gold nanoparticles.
-
Continue stirring for 1 hour.
-
Characterize the synthesized nanoparticles for their size, morphology, and surface properties.
-
The catalytic activity of the this compound-stabilized AuNPs will be evaluated using the same protocol for the catalytic reduction of 4-nitrophenol as described for the citrate-stabilized AuNPs. This will ensure a direct and meaningful comparison of the catalytic efficiencies.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the catalytic efficiency of nanoparticles stabilized with different agents.
Caption: Experimental workflow for comparing nanoparticle catalytic efficiency.
Catalytic Reaction Mechanism
The catalytic reduction of 4-nitrophenol by nanoparticles is widely believed to follow the Langmuir-Hinshelwood mechanism.[2]
Caption: Langmuir-Hinshelwood mechanism for 4-nitrophenol reduction.
Conclusion and Future Outlook
While citrate remains a benchmark stabilizing agent for nanoparticle synthesis and catalysis, the exploration of novel agents is essential for advancing the field. This compound, with its unique electronic and structural properties, presents an intriguing yet unexplored alternative. The experimental framework proposed herein provides a clear and direct path to evaluating its potential. By conducting these comparative experiments, researchers can elucidate the structure-activity relationships of squarate-stabilized nanoparticles and potentially unlock new avenues for the design of highly efficient and selective nanocatalysts. We encourage the research community to undertake these investigations to fill this critical knowledge gap.
References
- 1. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 4. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Squarate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of sodium squarate, ensuring compliance with safety standards and minimizing environmental impact.
This compound, the disodium (B8443419) salt of squaric acid, requires careful consideration for its disposal due to its chemical properties. While not classified as an acutely hazardous substance, adherence to proper disposal protocols is mandatory to maintain a safe laboratory environment.
Core Disposal Principles
The primary method for the disposal of this compound involves neutralization to a safe pH range before consignment to an approved chemical waste stream. Direct disposal into sanitary sewer systems is not recommended without prior neutralization and in accordance with local regulations.
Quantitative Disposal Parameters
For clear and concise guidance, the following table summarizes the key quantitative parameters for the neutralization and disposal of this compound waste.
| Parameter | Value/Range | Notes |
| pH for Neutralization | 6.0 - 8.0 | Neutralization should be performed slowly to control any potential exothermic reaction. |
| Neutralizing Agent | Dilute Hydrochloric Acid (e.g., 1M HCl) | Add the acid dropwise while continuously monitoring the pH. |
| Final Concentration for Aqueous Waste | < 1% | Dilute the neutralized solution with water before final disposal into a designated aqueous waste container. |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Nitrile Gloves | Always wear appropriate PPE when handling this compound and during the disposal process. |
Detailed Experimental Protocol for Neutralization and Disposal
This protocol outlines the step-by-step methodology for the safe neutralization and disposal of aqueous solutions of this compound.
Materials:
-
Aqueous solution of this compound
-
Dilute hydrochloric acid (1M HCl)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Designated aqueous chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Preparation: Don all required personal protective equipment. Conduct the entire procedure within a certified chemical fume hood.
-
Dilution: If the this compound solution is concentrated, dilute it with water in a suitable beaker to a concentration of less than 5% (w/v). Place the beaker on a stir plate and add a stir bar.
-
Neutralization:
-
Begin stirring the diluted this compound solution at a moderate speed.
-
Slowly add 1M hydrochloric acid dropwise to the solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding the acid until the pH of the solution is within the neutral range of 6.0 to 8.0. Exercise caution as the neutralization reaction may generate heat.
-
-
Final Dilution and Disposal:
-
Once the solution is neutralized, turn off the stir plate and remove the stir bar.
-
Further dilute the neutralized solution with water to a final concentration of less than 1%.
-
Transfer the final diluted and neutralized solution to a properly labeled aqueous chemical waste container.
-
-
Decontamination: Thoroughly clean all glassware and equipment used in the procedure with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety data sheets and waste disposal guidelines for any additional requirements.
Personal protective equipment for handling Sodium squarate
Disclaimer: A specific Safety Data Sheet (SDS) for sodium squarate was not located in the available resources. The following guidance is based on the safety protocols for its parent compound, squaric acid, and general best practices for handling organic sodium salts. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound (C₄Na₂O₄), a disodium (B8443419) salt of squaric acid.[1][2] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following equipment should be worn at all times:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use and changed immediately upon contamination. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A properly fitting, buttoned-down laboratory coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. A formal respiratory protection program, including fit testing and training, is required for respirator use.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to temporary storage of waste.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Put on all required PPE as detailed above.
-
-
Handling:
-
Handle this compound exclusively within the fume hood to minimize inhalation risk.
-
Avoid generating dust. If weighing the solid, do so carefully on weighing paper or in a tared container within the fume hood.
-
When dissolving, add the solid slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment after use.
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Collect all waste in a designated, clearly labeled hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, along with any contaminated disposables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Do not mix different waste streams unless explicitly permitted by your institution's EHS office.
-
-
Waste Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for waste pickup. Do not pour any waste containing this compound down the drain.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and only if you are trained and have the appropriate PPE and spill kit, carefully cover the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.
-
Quantitative Data Summary
| Property | Value | Reference |
| Occupational Exposure Limits | No data available | Sourced information did not contain specific exposure limits for this compound. |
| LD50/LC50 | No data available | Toxicological properties have not been fully investigated in the sourced materials.[3] |
| pH | No data available | The pH of a solution of this compound was not specified in the provided search results. |
| Boiling Point/Melting Point | No data available | Physical properties such as boiling and melting points were not found in the search results.[3] |
Visual Workflow Guides
The following diagrams illustrate the standard handling and emergency procedures for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
